molecular formula C5H10O3 B078609 4-Hydroxypentanoic acid CAS No. 13532-37-1

4-Hydroxypentanoic acid

Cat. No.: B078609
CAS No.: 13532-37-1
M. Wt: 118.13 g/mol
InChI Key: FMHKPLXYWVCLME-UHFFFAOYSA-N
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Description

4-Hydroxypentanoic acid is a versatile five-carbon hydroxy acid that serves as a valuable building block in organic synthesis and a metabolic intermediate in biochemical research. Its structure, featuring both a carboxylic acid and a hydroxyl group on a pentanoic chain, makes it a key precursor for the synthesis of lactones, particularly γ-valerolactone, which is of significant interest in the production of sustainable chemicals and biofuels. In metabolic studies, this compound is investigated as a potential intermediate or analog in pathways involving fatty acid oxidation and synthesis. Researchers utilize this compound to study enzyme kinetics and substrate specificity for hydroxyacid dehydrogenases and related enzymes. Furthermore, it finds application in polymer science as a monomer for the development of biodegradable polyesters. This product is provided as a high-purity reagent to ensure consistent and reliable experimental results, strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(6)2-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHKPLXYWVCLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

251634-03-4
Record name Poly(4-hydroxyvalerate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251634-03-4
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DSSTOX Substance ID

DTXSID60928958
Record name 4-Hydroxypentanoic acid
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13532-37-1
Record name 4-Hydroxyvaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13532-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxyvaleric acid
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Record name 4-Hydroxypentanoic acid
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Record name 4-hydroxyvaleric acid
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Record name 4-HYDROXYVALERIC ACID
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Foundational & Exploratory

The Natural Occurrence of 4-Hydroxypentanoic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid, also known as 4-hydroxyvaleric acid (4-HV), is a five-carbon hydroxy fatty acid. While its presence in various biological systems is of growing interest, its natural occurrence in bacteria has been a subject of specific inquiry. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's presence in the bacterial kingdom, focusing on its metabolic origins, quantitative data from relevant studies, and the experimental protocols used for its detection and measurement. The primary confirmed instance of its natural occurrence is as a transient metabolic intermediate in Pseudomonas putida.

Confirmed Natural Occurrence in Pseudomonas putida

The most definitive evidence for the natural occurrence of this compound in bacteria comes from the study of levulinic acid catabolism in Pseudomonas putida KT2440. In this bacterium, this compound is a transiently accumulated extracellular intermediate.[1]

The Levulinic Acid (lva) Catabolic Pathway

Pseudomonas putida KT2440 can utilize levulinic acid as a sole carbon source through a series of enzymatic reactions encoded by the lva operon (lvaA-G).[1][2][3] The pathway involves the conversion of levulinic acid into intermediates that can enter central metabolism. 4-Hydroxyvaleryl-CoA is a key intermediate in this pathway, and its transient deacylation leads to the temporary accumulation of free this compound in the extracellular medium.[1]

The key steps in this pathway are:

  • Activation: Levulinic acid is activated to levulinyl-CoA by the enzyme LvaE.

  • Reduction: Levulinyl-CoA is reduced to 4-hydroxyvaleryl-CoA by the NADH or NADPH dependent dehydrogenase, LvaD.

  • Phosphorylation: 4-hydroxyvaleryl-CoA is then phosphorylated.

  • Further Metabolism: The phosphorylated intermediate is further processed to eventually yield acetyl-CoA and propionyl-CoA.

During this process, a portion of the 4-hydroxyvaleryl-CoA is converted to free this compound, which is observed transiently in the culture medium.[1]

Signaling Pathway Diagram

Levulinic_Acid_Catabolism Levulinic_Acid Levulinic Acid Levulinyl_CoA Levulinyl-CoA Levulinic_Acid->Levulinyl_CoA LvaE 4_HV_CoA 4-Hydroxyvaleryl-CoA Levulinyl_CoA->4_HV_CoA LvaD 4_HV_ext This compound (extracellular) 4_HV_CoA->4_HV_ext Thioesterase (transient accumulation) 4_PV_CoA 4-Phosphovaleryl-CoA 4_HV_CoA->4_PV_CoA LvaAB Pentenoyl_CoA Pentenoyl-CoA 4_PV_CoA->Pentenoyl_CoA LvaC 3_HV_CoA 3-Hydroxyvaleryl-CoA Pentenoyl_CoA->3_HV_CoA Central_Metabolism Acetyl-CoA + Propionyl-CoA 3_HV_CoA->Central_Metabolism β-oxidation

Levulinic acid catabolism in Pseudomonas putida.

Quantitative Data on this compound Accumulation

While this compound is a transient intermediate in wild-type Pseudomonas putida KT2440 during levulinic acid metabolism, significant quantities can be produced in genetically engineered strains. By deleting genes downstream of 4-hydroxyvaleryl-CoA formation and overexpressing a thioesterase, researchers have been able to achieve high titers of this compound.

Bacterial StrainParent StrainGenetic ModificationsSubstrate4-HPA Titer (g/L)Molar Conversion (%)Reference
Engineered P. putidaKT2440ΔlvaAB, overexpression of tesBLevulinic Acid5097[4][5]
Engineered E. coliMG1655Co-expression of engineered 3-hydroxybutyrate dehydrogenase and formate dehydrogenaseLevulinic Acid10092[6]

Putative Occurrence in Paraburkholderia

The PubChem database entry for (4R)-4-hydroxypentanoic acid notes its reported presence in Paraburkholderia. However, at the time of this guide's compilation, a primary research article confirming this finding and detailing the metabolic context could not be identified. The genus Paraburkholderia is known for its diverse secondary metabolism, making it a plausible source, but this remains an unconfirmed lead requiring further investigation.

Experimental Protocols

The detection and quantification of this compound from bacterial cultures typically involve sample preparation followed by chromatographic analysis.

Synthesis of this compound Standard

A standard for this compound is often prepared by the saponification of γ-valerolactone.[1]

Protocol:

  • Prepare a 2M solution of γ-valerolactone in water.

  • Adjust the pH of the solution to 12 using 10 M sodium hydroxide (NaOH).

  • Incubate the solution for 1 hour at room temperature.

  • For use in bacterial growth media or as a standard, adjust the pH to a neutral or desired level (e.g., pH 8) using hydrochloric acid (HCl).

Quantification from Bacterial Supernatant

1. Sample Preparation:

  • Collect a sample of the bacterial culture at a specific time point.

  • Centrifuge the culture sample to pellet the bacterial cells.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

2. Chromatographic Analysis (Representative HPLC Method):

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or refractive index (RI) detector.

  • Column: A reverse-phase C18 column or a column specifically designed for organic acid analysis.

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) in water is commonly used for organic acid separation.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 35°C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection.

  • Quantification: Create a standard curve using the prepared this compound standard of known concentrations. The concentration in the bacterial supernatant is determined by comparing the peak area of the sample to the standard curve.

Experimental Workflow Diagram

Experimental_Workflow Culture Bacterial Culture (e.g., P. putida in levulinic acid medium) Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration 0.22 µm Filtration Supernatant->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification (vs. Standard Curve) HPLC->Quantification

Workflow for 4-HPA quantification.

Conclusion

The natural occurrence of free this compound in bacteria is confirmed as a transient extracellular intermediate in the levulinic acid catabolic pathway of Pseudomonas putida KT2440. While its presence in other bacteria, such as Paraburkholderia, has been suggested, it awaits definitive scientific confirmation. The study of this metabolic pathway not only provides insights into bacterial carbon metabolism but also opens avenues for the biotechnological production of this compound and its derivatives from renewable feedstocks. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and quantify this compound in various bacterial systems.

References

A Technical Guide to the Biosynthesis of 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypentanoic acid (4-HPA), also known as 4-hydroxyvalerate (4-HV), is a valuable platform chemical with applications as a monomer for biodegradable polyesters and as a precursor to the green solvent and fuel additive, γ-valerolactone (GVL). While evidence suggests its natural occurrence in organisms such as Paraburkholderia, the predominant focus of scientific research has been on its biotechnological production from the biomass-derived precursor, levulinic acid. This technical guide provides an in-depth overview of the established engineered biosynthetic pathways for 4-HPA, detailing the key enzymes, genetic engineering strategies, and production organisms. It includes a compilation of quantitative data, detailed experimental protocols for production and analysis, and visualizations of the metabolic pathways and experimental workflows to serve as a comprehensive resource for researchers in metabolic engineering and drug development.

Introduction

The transition towards a bio-based economy has spurred significant interest in the microbial production of valuable chemicals from renewable feedstocks. This compound, a five-carbon hydroxy fatty acid, has emerged as a promising target due to its versatile chemical properties. Its primary applications lie in the synthesis of polyhydroxyalkanoates (PHAs), offering a sustainable alternative to petroleum-based plastics, and its facile intramolecular cyclization to γ-valerolactone (GVL)[1]. This guide focuses on the two primary engineered biosynthetic routes for 4-HPA production that have been successfully demonstrated in microbial hosts.

Engineered Biosynthetic Pathways from Levulinic Acid

Currently, two main strategies have been developed for the biosynthesis of 4-HPA from levulinic acid (LA), a readily available feedstock from the acid-catalyzed dehydration of cellulosic biomass.

The Pseudomonas putida Levulinic Acid Catabolic Pathway

Pseudomonas putida KT2440 possesses a natural catabolic pathway for levulinic acid, encoded by the lva operon. This pathway can be engineered to accumulate 4-HPA. The key enzymatic steps are as follows:

  • Activation: Levulinic acid is activated to levulinyl-CoA by the acyl-CoA synthetase, LvaE.

  • Hydration: Levulinyl-CoA is then hydrated to form 4-hydroxyvaleryl-CoA (4HV-CoA) by the enoyl-CoA hydratase-like enzyme, LvaD.

  • Thioester Cleavage: In engineered strains, the pathway is truncated by introducing a heterologous thioesterase, such as TesB from Escherichia coli, which cleaves the CoA moiety from 4HV-CoA to yield free this compound.

In the native organism, 4HV-CoA is further metabolized by the action of LvaA, LvaB, and LvaC. Deletion of the lvaAB genes in P. putida has been shown to significantly enhance the conversion of levulinic acid to 4-HPA[2].

Pathway1 LA Levulinic Acid LA_CoA Levulinyl-CoA LA->LA_CoA LvaE (Acyl-CoA Synthetase) + ATP, + CoA HVA_CoA 4-Hydroxyvaleryl-CoA LA_CoA->HVA_CoA LvaD (Hydratase) HVA This compound HVA_CoA->HVA TesB (Thioesterase) - CoA

Figure 1: Engineered P. putida pathway for 4-HPA production.
Direct Reduction of Levulinic Acid via Engineered 3-Hydroxybutyrate Dehydrogenase

A more direct route involves the whole-cell biotransformation of levulinic acid to 4-HPA using an engineered oxidoreductase. The wild-type 3-hydroxybutyrate dehydrogenase (3HBDH) from Alcaligenes faecalis does not exhibit activity towards levulinic acid. However, through protein engineering, variants with significant activity have been created.

A key engineered enzyme is a double mutant of A. faecalis 3HBDH (His144Leu/Trp187Phe), which can efficiently reduce the keto group of levulinic acid to a hydroxyl group, yielding 4-HPA[1][3]. This reaction requires a nicotinamide cofactor (NADH), and co-expression of a cofactor regeneration system, such as formate dehydrogenase (FDH), is crucial for high yields. FDH oxidizes formate to carbon dioxide while reducing NAD+ to NADH.

Pathway2 cluster_main Main Reaction cluster_cofactor Cofactor Regeneration LA Levulinic Acid HVA This compound LA->HVA Engineered 3HBDH (e.g., H144L/W187F) NAD NAD+ NADH NADH NAD->NADH Regenerated NADH->NAD Consumed Formate Formate CO2 CO2 Formate->CO2 Formate Dehydrogenase (FDH)

Figure 2: Direct reduction of levulinic acid with cofactor regeneration.

Quantitative Data

The production of 4-HPA has been reported in several studies, with varying titers and productivities depending on the host organism, biosynthetic pathway, and cultivation strategy.

Host OrganismPathway EmployedPrecursorTiter (g/L)Productivity (g/L/h)Molar Conversion (%)Reference
Pseudomonas putida KT2440Engineered lva operon with tesB overexpressionLevulinic Acid50Not Reported97[2]
Escherichia coliEngineered 3HBDH and Formate DehydrogenaseLevulinic Acid1004.292
Escherichia coliEngineered 3HBDH and Formate DehydrogenaseLevulinic Acid~823.492

Table 1: Quantitative data on the production of this compound.

EnzymeSubstratekcat/Km (min⁻¹ M⁻¹)Reference
Engineered 3HBDH (H144L/W187F) from A. faecalisLevulinic Acid578.0[1][3]

Table 2: Kinetic parameters of engineered 3-hydroxybutyrate dehydrogenase.

Experimental Protocols

Construction of a 4-HPA Producing E. coli Strain (Engineered 3HBDH Pathway)

This protocol describes the general steps for creating a recombinant E. coli strain for the production of 4-HPA via the direct reduction of levulinic acid.

Workflow1 start Start gene_synth Codon-optimize and synthesize engineered 3HBDH and FDH genes start->gene_synth vector_prep Digest expression vector (e.g., pETDuet-1) and PCR-amplify gene inserts with restriction sites gene_synth->vector_prep ligation Ligate gene inserts into the expression vector vector_prep->ligation transformation Transform ligation product into competent E. coli expression host (e.g., BL21(DE3)) ligation->transformation selection Select for positive transformants on antibiotic-containing agar plates transformation->selection verification Verify correct insertion by colony PCR and DNA sequencing selection->verification end Obtain recombinant strain verification->end

Figure 3: Experimental workflow for constructing a 4-HPA production strain.
  • Gene Synthesis and Cloning:

    • The amino acid sequences for the engineered 3HBDH (e.g., from A. faecalis with H144L/W187F mutations) and a suitable formate dehydrogenase (e.g., from Candida boidinii) are codon-optimized for expression in E. coli.

    • The optimized genes are synthesized and cloned into a suitable expression vector, such as pETDuet-1, which allows for the co-expression of two target genes under the control of a T7 promoter. Standard molecular cloning techniques (restriction enzyme digestion and ligation) are used.

  • Transformation:

    • The resulting plasmid is transformed into a competent E. coli expression host, such as BL21(DE3).

  • Verification:

    • Transformants are selected on LB agar plates containing the appropriate antibiotic.

    • Colonies are screened by colony PCR to confirm the presence of the gene inserts.

    • The plasmid DNA from a positive clone is isolated and sequenced to verify the integrity of the cloned genes.

Whole-Cell Biotransformation for 4-HPA Production
  • Seed Culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking (200 rpm).

  • Main Culture: Inoculate a 500 mL flask containing 100 mL of Terrific Broth (TB) medium with the overnight seed culture to an initial OD₆₀₀ of 0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 12-16 hours at a reduced temperature (e.g., 25°C).

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Biotransformation:

    • Wash the cell pellet twice with a phosphate buffer (100 mM, pH 7.0).

    • Resuspend the cells in the same buffer containing levulinic acid (e.g., 50 g/L) and sodium formate (e.g., 1.2 molar equivalents to LA).

    • Incubate the reaction mixture at 30°C with gentle agitation.

    • Collect samples periodically for analysis.

Enzyme Assay for Engineered 3-Hydroxybutyrate Dehydrogenase

The activity of the engineered 3HBDH can be determined by monitoring the oxidation of NADH to NAD⁺ at 340 nm using a spectrophotometer.

  • Reaction Mixture (1 mL total volume):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 200 µM NADH

    • 10 mM Levulinic Acid

    • Purified enzyme solution

  • Procedure:

    • Add all components except the enzyme to a cuvette and equilibrate to 30°C.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the decrease in absorbance at 340 nm for 5 minutes.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

HPLC Analysis of this compound
  • Sample Preparation:

    • Centrifuge the biotransformation sample at 12,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase as necessary.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a calibration curve using standards of this compound of known concentrations.

    • Quantify the 4-HPA in the samples by comparing the peak area to the calibration curve.

Conclusion

The biosynthesis of this compound has been successfully achieved through metabolic engineering, primarily utilizing levulinic acid as a precursor. The two main approaches, leveraging the native P. putida catabolic pathway and the direct reduction by an engineered 3-hydroxybutyrate dehydrogenase, have demonstrated high titers and conversion efficiencies. This technical guide provides a foundational understanding of these pathways, along with the necessary quantitative data and experimental protocols to aid researchers in this field. Future research may focus on the elucidation of a natural biosynthetic pathway from central metabolites, which would enable the production of 4-HPA from simple sugars, and further protein engineering to enhance enzyme kinetics and substrate specificity. The continued development of these biosynthetic routes will be crucial for the sustainable and economical production of this versatile platform chemical.

References

An In-depth Technical Guide to 4-Hydroxypentanoic Acid: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid (4-HPA) is a short-chain hydroxy fatty acid that has garnered significant interest in various scientific and industrial fields. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the synthesis of a range of valuable chemicals, including the green solvent γ-valerolactone (GVL) and biodegradable polyhydroxyalkanoates (PHAs). This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, with a focus on experimental details and its role in metabolic pathways.

Chemical Structure and Properties

This compound is a chiral molecule, existing as two enantiomers: (R)-4-hydroxypentanoic acid and (S)-4-hydroxypentanoic acid. The presence of the chiral center at the C4 position influences its biological activity and applications.

Identifier Value
IUPAC Name This compound
Synonyms 4-Hydroxyvaleric acid, γ-Hydroxyvaleric acid
CAS Number 13532-37-1[1]
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [1]

Physical and Chemical Properties

Property Value Reference
Boiling Point 277.3 °C at 760 mmHg[1][2]
Density 1.14 g/cm³[1][2]
Flash Point 135.7 °C[1][2]
pKa 4.686 (at 18 °C)[3]
Solubility Soluble in water and organic solvents.[4]

Synthesis of this compound

The most prominent route for the synthesis of this compound is the catalytic hydrogenation of levulinic acid, a biomass-derived platform chemical. This process typically involves a two-step reaction where levulinic acid is first reduced to this compound, which can then be further cyclized to γ-valerolactone (GVL).

Experimental Protocol: Catalytic Hydrogenation of Levulinic Acid

Objective: To synthesize this compound by the hydrogenation of levulinic acid.

Materials:

  • Levulinic acid

  • Ruthenium-based catalyst (e.g., Ru/C)

  • Deionized water (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • A solution of levulinic acid in deionized water is prepared.

  • The ruthenium-based catalyst is added to the solution.

  • The mixture is transferred to a high-pressure autoclave reactor.

  • The reactor is sealed and purged with hydrogen gas to remove air.

  • The reactor is pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is heated to the desired temperature and stirred for a specified duration.

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • The catalyst is separated from the reaction mixture by filtration.

  • The resulting solution contains this compound, which can be further purified or directly used for subsequent reactions.

Logical Relationship of Synthesis

GVL_Synthesis Levulinic_Acid Levulinic Acid 4-HPA This compound Levulinic_Acid->4-HPA Catalytic Hydrogenation GVL γ-Valerolactone 4-HPA->GVL Intramolecular Esterification

Caption: Synthesis of γ-valerolactone from levulinic acid via this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.

¹H NMR Chemical Shifts (Predicted) ¹³C NMR Chemical Shifts (Predicted)
Proton δ (ppm)
H1' (CH₃)1.15 (d)
H2' (CH₂)1.75 (m)
H3' (CH₂)2.35 (t)
H4' (CH)3.80 (m)
COOH12.0 (br s)

Note: Predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Assignment
3400-2400 (broad)O-H stretch (carboxylic acid)
~3300 (broad)O-H stretch (alcohol)
~2950C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1250C-O stretch (carboxylic acid)
~1050C-O stretch (alcohol)
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound will lead to fragmentation. The fragmentation of the molecular ion (m/z 118) can proceed through several pathways.

Fragmentation Workflow

fragmentation M [M]+• m/z 118 M_H2O [M-H₂O]+• m/z 100 M->M_H2O Loss of H₂O M_CH3 [M-CH₃]+ m/z 103 M->M_CH3 α-cleavage M_COOH [M-COOH]+ m/z 73 M->M_COOH Loss of COOH m_43 [CH₃CO]+ m/z 43 M_H2O->m_43 Further fragmentation

Caption: Predicted EI-MS fragmentation of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of this compound in various matrices, such as fermentation broths.

Experimental Protocol: HPLC Quantification of 4-HPA

Objective: To quantify the concentration of this compound in a liquid sample.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).

Procedure:

  • Sample Preparation: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Significance and Metabolic Pathways

This compound is an intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. In some bacteria, such as Pseudomonas putida, levulinic acid can be converted to this compound, which is then incorporated as a monomer into the PHA polymer chain.

PHA Biosynthesis Pathway

PHA_Biosynthesis Levulinic_Acid Levulinic Acid 4-HPA This compound Levulinic_Acid->4-HPA Reduction 4-HP-CoA 4-Hydroxy-pentanoyl-CoA 4-HPA->4-HP-CoA CoA Ligase PHA Polyhydroxyalkanoate (incorporating 4-HV) 4-HP-CoA->PHA PHA Synthase

Caption: Incorporation of this compound into PHA.

Conclusion

This compound is a key bio-based platform chemical with significant potential in the production of sustainable polymers and solvents. This guide has provided a detailed overview of its chemical and physical properties, synthetic routes, analytical methods, and biological relevance. The experimental protocols and pathway diagrams included herein are intended to serve as a valuable resource for researchers and professionals working in the fields of chemistry, biotechnology, and drug development. Further research into the enantioselective synthesis and diverse applications of this compound will continue to unlock its full potential.

References

Spectroscopic Profile of 4-Hydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxypentanoic acid, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data

The spectroscopic data presented below are representative of this compound and are compiled for analytical reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.20Doublet3HCH₃-
~1.80Multiplet2H-CH₂-CH(OH)-
~2.40Triplet2H-CH₂-COOH
~4.00Multiplet1H-CH(OH)-
~11.5 (broad)Singlet1H-COOH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~23.0CH₃C5
~30.0CH₂C2
~38.0CH₂C3
~67.0CHC4
~178.0CC1 (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400Strong, BroadO-H stretch (carboxylic acid and alcohol)
2970-2850MediumC-H stretch (alkane)
1710StrongC=O stretch (carboxylic acid)
1250MediumC-O stretch (carboxylic acid)
1170MediumC-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Electron Ionization Mass Spectrum (EI-MS)

m/zRelative Intensity (%)Assignment
1185[M]⁺ (Molecular Ion)
10120[M - OH]⁺
10015[M - H₂O]⁺
7340[M - COOH]⁺
59100[C₂H₃O₂]⁺
4580[COOH]⁺
4360[C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans, depending on the concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of neat this compound (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Derivatization: To increase volatility, the carboxylic acid and alcohol functional groups are typically derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).

  • Add the derivatizing agent and heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete reaction.

  • Dilute the derivatized sample with a suitable solvent (e.g., hexane) before injection.

GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure Compound IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR_Data Functional Groups Identified IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Final Structure IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Navigating the Solubility Landscape of 4-Hydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypentanoic acid, a versatile chiral building block and a key intermediate in the synthesis of valuable chemicals, including the green solvent γ-valerolactone (GVL), presents a solubility profile of significant interest to researchers in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this document offers a qualitative assessment based on its chemical structure, discusses the high miscibility of its lactone derivative, γ-valerolactone, and provides detailed experimental protocols for researchers to determine its solubility in various solvents. Furthermore, this guide outlines the conceptual basis of predictive solubility models and presents a logical workflow for solvent selection.

Introduction to this compound

This compound (CAS No: 13532-37-1) is a carboxylic acid containing a hydroxyl group on the fourth carbon. This bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, makes it a valuable precursor in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Notably, it readily undergoes intramolecular esterification to form γ-valerolactone (GVL), a highly regarded sustainable solvent and fuel additive. Understanding the solubility of this compound is crucial for its effective use in reaction media, purification processes, and formulation development.

Qualitative Solubility Profile

The molecule possesses both a polar carboxylic acid group (-COOH) and a polar hydroxyl group (-OH), which can participate in hydrogen bonding. It also has a five-carbon backbone, which contributes some nonpolar character.

  • Polar Protic Solvents (e.g., Water, Alcohols): Due to the presence of the carboxylic acid and hydroxyl groups, this compound is expected to be highly soluble in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the acid. An estimated water solubility of 7.848 x 10^5 mg/L at 25 °C further supports its high affinity for water[1].

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is also anticipated in polar aprotic solvents. The dipole-dipole interactions between the solvent and the polar functional groups of this compound would facilitate dissolution.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited. The energetic penalty of disrupting the strong intermolecular hydrogen bonding between this compound molecules to interact with nonpolar solvent molecules would be significant.

The high miscibility of its cyclic ester, γ-valerolactone (GVL), with water, alcohols, and most organic solvents further suggests that this compound itself is likely to be soluble in a broad range of polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, experimentally determined quantitative dataset for the solubility of this compound in various organic solvents at different temperatures is not publicly available. The following table is provided as a template for researchers to populate with their own experimental data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Water
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Tetrahydrofuran
Acetonitrile
Toluene
Hexane

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols can be employed.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful decantation of the supernatant, or filtration using a syringe filter compatible with the solvent, can be used. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Analytical Methods for Quantification

The choice of analytical method will depend on the solvent and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used method. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with methanol or acetonitrile) and UV detection (at a wavelength where the carboxylic acid or its derivative absorbs) is a common approach.

  • Gas Chromatography (GC): Derivatization of the carboxylic acid and hydroxyl groups (e.g., silylation) may be necessary to improve volatility and thermal stability for GC analysis.

  • Titration: For acidic or basic solutions, a simple acid-base titration can be used. The saturated solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator or a pH meter to determine the endpoint.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure. It calculates the chemical potential of a solute in a solvent based on the interaction energies of their surfaces.

  • Hansen Solubility Parameters (HSP): This method is based on the principle that "like dissolves like." It characterizes both the solute and the solvent by three parameters: a dispersion component (δD), a polar component (δP), and a hydrogen-bonding component (δH). A solute is predicted to be soluble in a solvent if their Hansen parameters are similar.

While these models are valuable tools for initial screening and solvent selection, it is important to note that the predictions are theoretical and should be confirmed by experimental determination for critical applications.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in determining and applying solubility data for this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess this compound to a known volume of solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Cease agitation and allow to settle equil->sep1 sep2 Centrifuge or filter to get clear saturated supernatant sep1->sep2 ana1 Accurately dilute supernatant sep2->ana1 ana2 Analyze concentration via (HPLC, GC, or Titration) ana1->ana2 ana3 Calculate original concentration ana2->ana3

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

logical_relationship cluster_assessment Solubility Assessment cluster_screening Solvent Screening cluster_experimental Experimental Determination cluster_selection Solvent Selection assess Define solubility requirement for application screen1 Qualitative Assessment (Structure-based) assess->screen1 screen2 Predictive Modeling (COSMO-RS, HSP) assess->screen2 exp Perform Shake-Flask Method screen1->exp If high certainty is needed select Select optimal solvent(s) screen1->select For initial trials screen2->exp If high certainty is needed screen2->select For initial trials exp->select

Caption: Logical workflow for solvent selection based on solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, its chemical structure strongly suggests high solubility in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The integration of qualitative assessment, predictive modeling, and experimental verification, as outlined in the logical workflow, will enable researchers and drug development professionals to make informed decisions regarding solvent selection for processes involving this compound. This systematic approach is essential for optimizing reaction conditions, purification strategies, and formulation development.

References

4-Hydroxypentanoic Acid: A Linchpin in Microbial Metabolism and a Versatile Platform for Bioproducts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypentanoic acid (4-HPA), a five-carbon hydroxy fatty acid, is emerging as a significant intermediate in microbial metabolism with considerable potential in the bioeconomy. Primarily derived from the microbial conversion of levulinic acid, a biomass-derived platform chemical, 4-HPA serves as a crucial precursor for the production of biofuels, bioplastics, and potentially, pharmaceutical intermediates. This technical guide provides a comprehensive overview of the role of 4-HPA in microbial metabolism, detailing its biosynthetic and degradative pathways, its function as a monomer for polyhydroxyalkanoates (PHAs), and its potential applications in drug development. Detailed experimental protocols for the analysis of 4-HPA and diagrams of key metabolic pathways are also presented to facilitate further research and development in this burgeoning field.

Introduction

This compound (IUPAC name: this compound), also known as 4-hydroxyvaleric acid, is a chiral molecule that exists as (4R)- and (4S)-enantiomers.[1][2][3] Its structure, featuring both a carboxyl and a hydroxyl group, imparts it with unique chemical properties, making it a versatile building block for various chemical syntheses.[4] In the realm of microbial metabolism, 4-HPA has garnered significant attention as a key intermediate in the valorization of lignocellulosic biomass. Specifically, it is a direct product of the reduction of levulinic acid, which can be readily obtained from the acid-catalyzed dehydration of C6 sugars.[4] This positions 4-HPA at the heart of sustainable strategies for the production of value-added chemicals and materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular FormulaC₅H₁₀O₃[1][3]
Molecular Weight118.13 g/mol [1][3]
IUPAC NameThis compound[1][3]
Synonyms4-hydroxyvaleric acid, γ-hydroxyvaleric acid[3][4]
ChiralityExists as (4R) and (4S) enantiomers[1][2]

Role in Microbial Metabolism

Biosynthesis of this compound

The primary route for the microbial biosynthesis of 4-HPA is the reduction of levulinic acid. This conversion is a key step in the production of γ-valerolactone (GVL), a promising biofuel and green solvent.[4] Several microorganisms, particularly species of Pseudomonas and genetically engineered Escherichia coli, have been shown to efficiently catalyze this reaction. The enzymatic reduction of the ketone group of levulinic acid to a hydroxyl group is typically carried out by a dehydrogenase enzyme.

Biosynthesis_of_4_HPA Levulinic_Acid Levulinic Acid 4_HPA This compound Levulinic_Acid->4_HPA Reduction (Dehydrogenase) GVL γ-Valerolactone 4_HPA->GVL Intramolecular Esterification (Lactonase or spontaneous)

Caption: Biosynthesis of this compound and its conversion to γ-valerolactone.

Degradation of this compound

While the biosynthesis of 4-HPA is well-studied in the context of GVL production, its complete microbial degradation pathways are less characterized. However, based on the catabolism of structurally similar compounds like 4-hydroxybutyrate and other short-chain fatty acids, a putative degradation pathway can be proposed. This likely involves oxidation of the hydroxyl group to a ketone, followed by cleavage of the carbon chain.

Degradation_of_4_HPA 4_HPA This compound 4_Oxopentanoic_Acid 4-Oxopentanoic Acid (Levulinic Acid) 4_HPA->4_Oxopentanoic_Acid Oxidation (Dehydrogenase) Acetyl_CoA Acetyl-CoA 4_Oxopentanoic_Acid->Acetyl_CoA Thiolysis Propionyl_CoA Propionyl-CoA 4_Oxopentanoic_Acid->Propionyl_CoA Thiolysis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle

Caption: Putative degradation pathway of this compound in microbes.

Role in Polyhydroxyalkanoate (PHA) Synthesis

4-HPA is a valuable monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms. Specifically, 4-hydroxyvalerate (the ionized form of 4-HPA) can be incorporated into PHA copolymers, such as P(3HB-co-4HV), imparting desirable physical and mechanical properties to the resulting bioplastic. The incorporation of 4HV monomers can enhance the flexibility and toughness of the PHA polymer. Recombinant Pseudomonas putida has been engineered to produce high titers of 4-hydroxyvalerate from levulinate for subsequent polymerization into PHAs.[5]

Quantitative Data on Microbial Production of 4-HPA

The microbial production of 4-HPA, primarily from levulinic acid, has been demonstrated in several studies. The following table summarizes some of the reported quantitative data.

MicroorganismSubstrateProduct Titer (g/L)Yield (g/g)Reference(s)
Pseudomonas putida KT2440 (recombinant)Levulinic acid27.1-[5]
Escherichia coli (recombinant)Levulinic acid--Data not available in provided search results

Note: The yield is often reported for the final product (e.g., γ-valerolactone) rather than the intermediate 4-HPA. Further research is needed to compile more comprehensive data on 4-HPA yields.

Experimental Protocols

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of 4-HPA in microbial fermentation broth. Optimization may be required depending on the specific matrix and available equipment.

5.1.1. Sample Preparation

  • Collect a sample of the fermentation broth.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Acidify the sample to a pH below 3 with a suitable acid (e.g., sulfuric acid or phosphoric acid) to ensure 4-HPA is in its protonated form.[6]

5.1.2. HPLC Conditions

  • Column: A reverse-phase C18 column is commonly used for organic acid analysis.

  • Mobile Phase: An isocratic mobile phase of dilute acid (e.g., 0.005 M H₂SO₄ or 0.1% H₃PO₄) is typically effective.[7]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.[7]

  • Detection: UV detection at 210 nm is suitable for the detection of the carboxylic acid chromophore.

  • Quantification: A standard curve should be prepared using pure 4-HPA to quantify the concentration in the samples.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Acidification Acidification (pH < 3) Filtration->Acidification HPLC_System HPLC System (C18 Column, UV Detector) Acidification->HPLC_System Inject Sample Data_Analysis Data Analysis and Quantification HPLC_System->Data_Analysis

Caption: General workflow for the analysis of 4-HPA by HPLC.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of organic acids. However, due to the low volatility of 4-HPA, a derivatization step is required.

5.2.1. Sample Preparation and Extraction

  • Follow steps 1-3 from the HPLC sample preparation protocol.

  • Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) after acidification.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

5.2.2. Derivatization

  • The dried extract needs to be derivatized to increase its volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

  • Add the derivatization reagent to the dried extract and heat at a specific temperature (e.g., 70-80°C) for a defined time to ensure complete reaction.[8]

5.2.3. GC-MS Conditions

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: An oven temperature program is used to separate the analytes, typically starting at a low temperature and ramping up to a higher temperature.[8]

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the derivatized 4-HPA can be used for identification and quantification.

  • Quantification: An internal standard should be used for accurate quantification.

Role in Signaling and Regulation

Currently, there is limited direct evidence for a specific signaling or regulatory role of 4-HPA in microbial metabolism. However, the structural similarity of 4-HPA to other known signaling molecules, such as 4-hydroxybenzoic acid (4-HBA), suggests that a regulatory function is plausible and warrants further investigation. In several bacteria, 4-HBA has been shown to act as a quorum sensing signal, regulating various physiological processes.[9][10] It is conceivable that 4-HPA or its lactone form, GVL, could interact with transcriptional regulators or other cellular components to modulate gene expression in response to metabolic status or environmental cues. The enzymes involved in 4-HPA metabolism, such as dehydrogenases and lactonases, could also be subject to transcriptional regulation.[11][12][13]

Relevance to Drug Development

The chiral nature of this compound makes it an attractive building block for the synthesis of complex pharmaceutical compounds. While research in this area is still in its early stages, some potential applications have been identified:

  • Chiral Precursor: The hydroxyl and carboxyl functional groups of 4-HPA can be selectively modified to introduce other functionalities, making it a versatile chiral synthon.

  • Derivatives with Biological Activity: Patents have been filed for derivatives of 5-hydroxypentanoic acid, a close homolog of 4-HPA, for their potential in treating central nervous system disorders.[1] Additionally, derivatives of 4-HPA have been utilized in the synthesis of the cholesterol-lowering drug, Ezetimibe.[4]

  • Bioactive Scaffolds: The 4-hydroxyphenyl moiety, structurally related to the core of 4-HPA, is present in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial and anticancer properties.[14] This suggests that derivatives of 4-HPA could also serve as scaffolds for the development of new bioactive compounds.

Conclusion and Future Perspectives

This compound stands at a critical juncture in microbial metabolism, linking the conversion of renewable biomass to the production of valuable bioproducts. Its role as a precursor to the biofuel γ-valerolactone and as a monomer for biodegradable plastics has been well-established. However, to fully unlock the potential of 4-HPA, further research is imperative in several key areas. A deeper understanding of its degradation pathways in various microorganisms will be crucial for optimizing its production and preventing its loss as a carbon source. The elucidation of any potential signaling or regulatory roles could reveal new layers of metabolic control in microbes. Finally, the exploration of 4-HPA and its derivatives as chiral building blocks for the pharmaceutical industry presents a promising avenue for the development of novel therapeutics. As our ability to engineer microbial metabolism continues to advance, this compound is poised to become an increasingly important molecule in the transition towards a sustainable, bio-based economy.

References

An In-depth Technical Guide to the Discovery and History of 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid (4-HPA), also known as γ-hydroxyvaleric acid (GHV), is a five-carbon carboxylic acid with a hydroxyl group at the C4 position. This bifunctional molecule holds significant interest in various scientific and industrial fields. It is a key intermediate in the production of γ-valerolactone (GVL), a promising biofuel and green solvent derived from biomass. Furthermore, 4-HPA is the active metabolite of GVL, which has been used as a legal substitute for the controlled substance γ-hydroxybutyric acid (GHB). This guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of this compound.

Historical Perspective and Discovery

The precise historical moment of the first synthesis or isolation of this compound is not prominently documented in readily available literature. Its history is intrinsically linked to the study of related compounds, primarily levulinic acid and γ-valerolactone. The journey to understanding 4-HPA can be seen as a confluence of research in biomass conversion and the pharmacology of GHB-related compounds.

The synthesis of levulinic acid, the primary precursor for 4-HPA, dates back to 1840 when Dutch chemist Gerardus Johannes Mulder obtained it by heating fructose with hydrochloric acid. However, the direct hydrogenation of levulinic acid and the characterization of its intermediates, including 4-HPA, gained significant attention much later with the rise of biorefining and green chemistry. The catalytic hydrogenation of levulinic acid to GVL, a process where 4-HPA is a crucial intermediate, has been a subject of intense research, particularly from the late 20th century onwards.

In the realm of pharmacology, the investigation of GHB analogues brought 4-HPA, under the name γ-hydroxyvaleric acid (GHV), into focus. As law enforcement agencies began to control GHB and its pro-drugs like γ-butyrolactone (GBL), attention turned to legal alternatives like GVL. It was discovered that GVL is metabolized in the body to 4-HPA (GHV), which then exerts GHB-like effects, albeit with lower potency.[1][2]

The natural occurrence of this compound has been reported in bacteria of the genus Paraburkholderia.[3] However, the specific discovery and isolation from this microbial source are not extensively detailed in the current body of scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, analysis, and application in various chemical processes.

PropertyValueSource
Molecular Formula C₅H₁₀O₃[3]
Molecular Weight 118.13 g/mol [3]
IUPAC Name This compound[4]
CAS Number 13532-37-1[4]
Boiling Point 277.3 °C (estimated)[5]
Melting Point Data not readily available
Solubility in Water 7.848 x 10⁵ mg/L at 25 °C (estimated)[5]
logP (o/w) -0.350 (estimated)[5]

Spectroscopic Data

The structural elucidation and quantification of this compound rely on various spectroscopic techniques.

TechniqueKey FeaturesSource
¹³C NMR Spectra available in public databases.[6]
¹H NMR Predicted spectra are available.[7]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.[6]
Mass Spectrometry (MS) GC-MS data is available.[6]

Synthesis of this compound

The primary and most studied route for the synthesis of this compound is the catalytic hydrogenation of levulinic acid.

Catalytic Hydrogenation of Levulinic Acid

This process involves the reduction of the ketone group of levulinic acid to a hydroxyl group. 4-HPA is an intermediate in this reaction, which can then undergo intramolecular esterification (lactonization) to form the more stable γ-valerolactone (GVL).[8] The reaction pathway is illustrated below.

GVL_Synthesis LA Levulinic Acid HPA This compound LA->HPA + H₂ (Catalyst) GVL γ-Valerolactone HPA->GVL - H₂O (Lactonization)

Figure 1: Synthesis of γ-Valerolactone from Levulinic Acid.

Experimental Protocol: Hydrogenation of Levulinic Acid to this compound

The following is a generalized experimental protocol for the synthesis of 4-HPA from levulinic acid. The specific conditions, particularly the choice of catalyst, temperature, and pressure, can be optimized to favor the formation of 4-HPA over GVL.

Materials:

  • Levulinic acid

  • Supported metal catalyst (e.g., Ru/C, Ni/Al₂O₃)[9][10]

  • Solvent (e.g., water, dioxane)[9][10]

  • High-pressure reactor (autoclave)

  • Hydrogen gas (H₂)

Procedure:

  • The high-pressure reactor is charged with levulinic acid, the chosen solvent, and the catalyst.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air.

  • The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3 MPa).[10]

  • The reaction mixture is heated to the target temperature (e.g., 180 °C) and stirred for a specified duration.[10]

  • After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

  • The catalyst is removed by filtration.

  • The resulting solution containing this compound can be analyzed and purified. Lower reaction temperatures (below 150 °C) generally favor the formation of 4-HPA over GVL.[9]

Workflow for Synthesis and Analysis

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification start Levulinic Acid + Catalyst + Solvent react Hydrogenation in High-Pressure Reactor start->react cool Cooling and Depressurization react->cool filter Catalyst Filtration cool->filter analyze Spectroscopic Analysis (NMR, GC-MS, HPLC) filter->analyze purify Purification (e.g., Chromatography) analyze->purify product Pure this compound purify->product

Figure 2: Experimental Workflow for 4-HPA Synthesis and Analysis.

Biological Significance and Metabolic Pathways

This compound is the active metabolite of γ-valerolactone (GVL). When GVL is ingested, it is rapidly hydrolyzed by lactonase enzymes present in the liver and plasma to form 4-HPA (also referred to as GHV in this context).[2][11]

Metabolic Pathway of GVL to 4-HPA

GVL_Metabolism GVL γ-Valerolactone (GVL) HPA This compound (GHV) GVL->HPA + H₂O Lactonase Lactonase (in liver and plasma) Lactonase->GVL

Figure 3: Metabolic Conversion of GVL to 4-HPA.

4-HPA is a structural analogue of γ-hydroxybutyric acid (GHB) and has been shown to have an affinity for GHB receptors in the brain.[2] This interaction is responsible for the psychoactive effects observed after GVL consumption, which include sedation and ataxia. However, 4-HPA is less potent than GHB.[2]

Applications and Future Perspectives

The primary application of this compound is as a key intermediate in the synthesis of γ-valerolactone, a platform chemical with wide-ranging applications in the production of biofuels and renewable polymers. The ability to control the selective hydrogenation of levulinic acid to either 4-HPA or GVL is a significant area of research in green chemistry.

In the field of drug development, the study of 4-HPA and its interaction with GHB receptors provides valuable insights into the pharmacology of sedative and hypnotic drugs. Understanding the structure-activity relationships of GHB analogues can aid in the design of new therapeutic agents with improved safety and efficacy profiles.

Conclusion

This compound, a molecule at the crossroads of sustainable chemistry and pharmacology, has a rich and evolving history. While its initial discovery is not clearly demarcated, its importance as a bio-derived chemical intermediate and a pharmacologically active metabolite is now well-established. Continued research into its synthesis, biological activity, and potential applications will undoubtedly unlock new opportunities in fields ranging from renewable energy to medicine.

References

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid, a five-carbon chiral carboxylic acid, exists as two stereoisomers: (R)-4-hydroxypentanoic acid and (S)-4-hydroxypentanoic acid. The presence of a stereocenter at the C4 position imparts distinct three-dimensional arrangements to these enantiomers, leading to potentially different biological activities and physical properties. This technical guide provides a comprehensive overview of the synthesis, properties, and analytical separation of these stereoisomers, along with an exploration of their biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, metabolomics, and organic synthesis.

Physicochemical Properties

The distinct spatial arrangement of the hydroxyl and carboxyl groups in the (R) and (S) enantiomers of this compound influences their interaction with plane-polarized light, a property known as optical activity. While many of their physical properties are identical, their specific rotation values are equal in magnitude but opposite in sign. Due to the inherent instability of this compound, which readily cyclizes to form γ-valerolactone (GVL), many of the reported physical properties are for its lactone form. The acid can be obtained by the hydrolysis of the corresponding lactone.

Table 1: Physicochemical Properties of this compound Stereoisomers and Related Compounds

Property(R)-4-hydroxypentanoic acid(S)-4-hydroxypentanoic acidRacemic this compound(R)-γ-Valerolactone(S)-γ-ValerolactoneRacemic γ-Valerolactone
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃C₅H₁₀O₃C₅H₈O₂C₅H₈O₂C₅H₈O₂
Molecular Weight ( g/mol ) 118.13[1][2]118.13118.13100.12100.12100.12
Boiling Point (°C) Not availableNot available~277.3 (estimated)Not availableNot available207-208
Melting Point (°C) Not availableNot availableNot availableNot availableNot available-31
Specific Rotation ([α]D) Not availableNot available0-34.4° (c=1, CHCl₃)+34.4° (c=1, CHCl₃)0

Synthesis of Stereoisomers

The preparation of enantiomerically pure this compound typically involves the synthesis of the corresponding chiral γ-valerolactone (GVL) followed by hydrolysis.

Enantioselective Synthesis of γ-Valerolactone

A common strategy for the enantioselective synthesis of GVL is the asymmetric hydrogenation of levulinic acid or its esters. This can be achieved using chiral catalysts.

Experimental Protocol: Asymmetric Hydrogenation of Levulinic Acid

This protocol is a general representation and may require optimization for specific catalysts and equipment.

  • Catalyst Preparation: A chiral ruthenium-phosphine complex, such as Ru(BINAP)(OAc)₂, is prepared in a glovebox under an inert atmosphere.

  • Reaction Setup: A high-pressure autoclave is charged with levulinic acid, the chiral catalyst (typically 0.01-1 mol%), and a suitable solvent such as methanol.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm). The reaction mixture is stirred at a specific temperature (e.g., 50-100 °C) for a set period (e.g., 12-24 hours).

  • Workup: After cooling and depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched γ-valerolactone. The enantiomeric excess (ee) is determined by chiral gas chromatography or HPLC.

Hydrolysis of Chiral γ-Valerolactone

The hydrolysis of the lactone to the corresponding carboxylic acid can be performed under acidic or basic conditions. Care must be taken to avoid racemization, particularly under harsh basic conditions.

Experimental Protocol: Hydrolysis of (S)-γ-Valerolactone

  • Reaction Setup: (S)-γ-Valerolactone is dissolved in a mixture of water and a co-solvent like methanol.

  • Hydrolysis: An aqueous solution of a mild base, such as sodium bicarbonate, is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC).

  • Acidification and Extraction: Upon completion, the reaction mixture is cooled in an ice bath and carefully acidified with a dilute acid (e.g., 1 M HCl) to pH ~3. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as ethyl acetate.

  • Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-4-hydroxypentanoic acid. The purity and structure can be confirmed by NMR spectroscopy.

The logical flow of synthesizing the stereoisomers is depicted in the following diagram:

Synthesis_Workflow Levulinic Acid Levulinic Acid Asymmetric Hydrogenation Asymmetric Hydrogenation Levulinic Acid->Asymmetric Hydrogenation Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric Hydrogenation Chiral GVL Chiral GVL Asymmetric Hydrogenation->Chiral GVL Hydrolysis Hydrolysis Chiral GVL->Hydrolysis Chiral this compound Chiral this compound Hydrolysis->Chiral this compound HPLC_Workflow Racemic this compound Racemic this compound Dissolve in Mobile Phase Dissolve in Mobile Phase Inject into HPLC Inject into HPLC Dissolve in Mobile Phase->Inject into HPLC Chiral HPLC Column Chiral HPLC Column Inject into HPLC->Chiral HPLC Column Separation of Enantiomers Separation of Enantiomers Chiral HPLC Column->Separation of Enantiomers UV Detector UV Detector Separation of Enantiomers->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Metabolic_Pathway cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 4-HPA_ext (R/S)-4-Hydroxypentanoic Acid (extracellular) 4-HPA_int (R/S)-4-Hydroxypentanoic Acid 4-HPA_ext->4-HPA_int Acyl-CoA Synthetase Acyl-CoA Synthetase 4-HPA_int->Acyl-CoA Synthetase 4-HPA-CoA (R/S)-4-Hydroxypentanoyl-CoA 4-HPA-CoA_mito (R/S)-4-Hydroxypentanoyl-CoA 4-HPA-CoA->4-HPA-CoA_mito Acyl-CoA Synthetase->4-HPA-CoA ACAD10 ACAD10 4-HPA-CoA_mito->ACAD10 Kinase domain Phospho-4-HPA-CoA 4-Phospho-4-hydroxypentanoyl-CoA ACAD10->Phospho-4-HPA-CoA Enoyl-CoA Pent-2-enoyl-CoA ACAD10->Enoyl-CoA Phospho-4-HPA-CoA->ACAD10 ACAD domain Beta-Oxidation Beta-Oxidation Enoyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

References

Unveiling the Stereospecific Landscape: A Technical Guide to the Biological Activity of 4-Hydroxypentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of the (R) and (S) enantiomers of 4-hydroxypentanoic acid, also known as gamma-hydroxyvaleric acid (GHV). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this gamma-hydroxybutyric acid (GHB) analog. While research on the individual enantiomers is limited, this guide synthesizes the available information on the racemic mixture and draws inferences about the potential stereospecific actions based on the pharmacology of related compounds.

Introduction

This compound is a chiral carboxylic acid that exists as two stereoisomers: (R)-4-hydroxypentanoic acid and (S)-4-hydroxypentanoic acid. As a structural analog of the neurotransmitter and psychoactive drug GHB, its racemic form, GHV, has been investigated for its central nervous system (CNS) effects. Understanding the distinct biological profiles of each enantiomer is crucial for elucidating their therapeutic potential and toxicological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound enantiomers is presented in Table 1. These properties are essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Property(R)-4-hydroxypentanoic acid(S)-4-hydroxypentanoic acid
IUPAC Name (4R)-4-hydroxypentanoic acid(4S)-4-hydroxypentanoic acid
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃
Molecular Weight 118.13 g/mol 118.13 g/mol
CAS Number 155847-13-5103712-26-1
ChEBI ID CHEBI:79019Not Available

Biological Activity and Pharmacology

The primary biological activity of this compound is believed to be mediated through its interaction with the central nervous system, particularly with receptors for GHB and potentially GABA.

Interaction with GHB and GABA Receptors

Research on the racemic mixture of this compound (GHV) indicates that it acts as a ligand for the high-affinity GHB receptor.[1] The sedative, cataleptic, and ataxic effects observed with GHV administration are similar to those of GHB, suggesting a shared mechanism of action.[1] However, quantitative data on the binding affinities of the individual (R) and (S) enantiomers to the GHB receptor are currently lacking in the public domain.

One comparative study found that racemic GHV has approximately a two-fold lower affinity for the GHB receptor than GHB itself.[1] The study also noted that GHV did not significantly displace [³H]GABA from GABA-B receptors at the concentrations tested.[1] This suggests that the primary target for GHV's CNS effects is likely the GHB receptor.

The stereoselectivity of drug-receptor interactions is a well-established principle in pharmacology. It is therefore highly probable that the (R) and (S) enantiomers of this compound exhibit different affinities for the GHB receptor and potentially for GABA receptors. Further research is required to quantify these differences.

Potential Signaling Pathways

The signaling pathways activated by this compound enantiomers are presumed to be similar to those of GHB, acting through the GHB receptor. The GHB receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate various downstream signaling cascades. A simplified representation of the putative signaling pathway is depicted below.

GHB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4HPA_Enantiomer (R/S)-4-Hydroxypentanoic Acid GHB_Receptor GHB Receptor (GPCR) 4HPA_Enantiomer->GHB_Receptor Binding G_Protein G-Protein GHB_Receptor->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response (e.g., Neuronal excitability changes) Second_Messenger->Cellular_Response Signal Transduction

Putative GHB Receptor Signaling Pathway for 4-HPA Enantiomers.

Quantitative Data

Currently, there is a significant gap in the literature regarding quantitative data on the biological activity of the individual enantiomers of this compound. The available data for the racemic mixture is summarized in Table 2.

ParameterValue (for racemic GHV)Reference
GHB Receptor Affinity ~2-fold lower than GHB[1]
GABA-B Receptor Affinity No significant displacement of [³H]GABA[1]

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of the this compound enantiomers are not available in published literature. However, standard pharmacological assays can be adapted for this purpose.

Radioligand Binding Assays

To determine the binding affinities of the (R) and (S) enantiomers for the GHB and GABA-B receptors, competitive radioligand binding assays are recommended.

Objective: To determine the inhibitory constant (Ki) of each enantiomer for the GHB and GABA-B receptors.

Materials:

  • Radioligands: [³H]NCS-382 (for GHB receptor), [³H]GABA or [³H]baclofen (for GABA-B receptor)

  • Test compounds: (R)-4-hydroxypentanoic acid, (S)-4-hydroxypentanoic acid

  • Reference compounds: GHB, baclofen

  • Membrane preparations from rat brain tissue (e.g., cortex or hippocampus)

  • Assay buffer

  • Scintillation cocktail and counter

Methodology:

  • Prepare serial dilutions of the test and reference compounds.

  • Incubate the membrane preparations with the radioligand and varying concentrations of the test or reference compounds.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Analyze the data using non-linear regression to determine the IC₅₀ values.

  • Calculate the Ki values using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane homogenates - Radioligand - Test compounds Start->Prepare_Reagents Incubation Incubate reagents at controlled temperature Prepare_Reagents->Incubation Filtration Separate bound and free ligand via filtration Incubation->Filtration Quantification Quantify bound radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Analyze data to determine IC50 and Ki values Quantification->Data_Analysis End End Data_Analysis->End

General Workflow for a Competitive Radioligand Binding Assay.
Functional Assays

Functional assays are necessary to determine whether the enantiomers act as agonists, antagonists, or allosteric modulators at their target receptors. For GPCRs like the GHB receptor, assays measuring downstream signaling events such as GTPγS binding or changes in second messenger levels (e.g., cAMP) are appropriate.

Objective: To characterize the functional activity of each enantiomer at the GHB receptor.

Materials:

  • Cell lines expressing the GHB receptor

  • [³⁵S]GTPγS

  • Test compounds: (R)-4-hydroxypentanoic acid, (S)-4-hydroxypentanoic acid

  • Reference agonist (e.g., GHB)

  • Assay buffer and reagents

Methodology:

  • Prepare cell membranes from the receptor-expressing cell line.

  • Incubate the membranes with [³⁵S]GTPγS in the presence of varying concentrations of the test compounds.

  • Separate bound and free [³⁵S]GTPγS.

  • Quantify the amount of bound radioactivity.

  • Analyze the data to determine the EC₅₀ and Emax values for agonists or the IC₅₀ for antagonists.

Conclusion and Future Directions

The biological activity of the individual enantiomers of this compound remains a largely unexplored area. Based on the pharmacology of the racemic mixture and the principles of stereochemistry in drug action, it is highly likely that the (R) and (S) enantiomers possess distinct pharmacological profiles. Future research should focus on the stereoselective synthesis of these compounds and their comprehensive evaluation in radioligand binding and functional assays to determine their affinity and efficacy at the GHB and GABA receptors. Such studies are essential for understanding their potential therapeutic applications and for a more complete assessment of their toxicological risks. The development of stereospecific analytical methods will also be crucial for pharmacokinetic and metabolic studies to further delineate the in vivo disposition of each enantiomer.

References

4-Hydroxypentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Short-Chain Fatty Acid with Neurological and Metabolic Significance

Introduction

4-Hydroxypentanoic acid (4-HPA), also known as γ-hydroxyvaleric acid (GHV), is a short-chain fatty acid (SCFA) that has garnered increasing interest within the scientific community. Structurally similar to the neurotransmitter γ-hydroxybutyric acid (GHB), 4-HPA is recognized as a metabolite of GHB and has been identified as a product of gut microbial metabolism.[1] Its dual identity as both a xenobiotic metabolite and a potential endogenous signaling molecule places it at the crossroads of pharmacology, neuroscience, and metabolic research. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological roles, and the experimental methodologies used for its study, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a five-carbon carboxylic acid with a hydroxyl group at the fourth carbon. Its chemical structure and properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Synonyms γ-hydroxyvaleric acid, GHV, 4-Me-GHB
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
CAS Number 13532-37-1
Appearance White crystalline solid
Melting Point 33-35 °C
Boiling Point 245-246 °C
Solubility Soluble in water and polar organic solvents
pKa ~4.5 (estimated)

Biological Role and Signaling Pathways

The biological activity of this compound is primarily understood through its interaction with the central nervous system, largely mirroring the effects of its structural analog, GHB. It is also recognized as a metabolite that can be influenced by the gut microbiome, suggesting a role in host-microbe interactions.

Interaction with GHB and GABA Receptors

This compound acts as an agonist at the high-affinity GHB receptor.[2] However, its affinity for this receptor is approximately two-fold lower than that of GHB.[2] The activation of the GHB receptor is known to modulate the release of various neurotransmitters, including dopamine.[3] At higher concentrations, like GHB, this compound is a weak agonist at the GABAB receptor, which is responsible for its sedative, cataleptic, and ataxic effects.[2][3] Notably, significantly larger doses of 4-HPA are required to produce these effects compared to GHB.[2] Studies have shown that 4-HPA does not markedly displace [³H]GABA from GABAB receptors at concentrations twenty-fold higher than its own binding concentration, indicating a much weaker interaction compared to its effect on the GHB receptor.[2]

A proposed signaling pathway for this compound, based on its known receptor interactions and the established pathways for GHB, is depicted below.

4-Hydroxypentanoic_Acid_Signaling cluster_receptor Receptor Interaction cluster_downstream Downstream Effects HPA 4-Hydroxypentanoic Acid (4-HPA) GHB_R GHB Receptor HPA->GHB_R High Affinity GABAB_R GABAB Receptor (Weak Agonist) HPA->GABAB_R Low Affinity Neurotransmitter Modulation of Neurotransmitter Release (e.g., Dopamine) GHB_R->Neurotransmitter Sedation Sedation, Catalepsy, Ataxia GABAB_R->Sedation

Proposed signaling pathway for this compound.
Role in the Gut Microbiome

Short-chain fatty acids are well-established products of dietary fiber fermentation by the gut microbiota and play crucial roles in host physiology. The presence of this compound as a microbial metabolite suggests its potential involvement in gut-brain axis communication and metabolic regulation.[4] The gut microbiota can influence the metabolism of various xenobiotics and endogenous compounds, and the production of 4-HPA may be modulated by dietary factors and the composition of the gut microbiome.[5] Further research is needed to fully elucidate the specific microbial species responsible for 4-HPA production and its precise effects on host health.

Quantitative Biological Activity

While comprehensive quantitative data for this compound is still emerging, comparative studies with GHB provide valuable insights into its potency.

ParameterThis compound (GHV)γ-Hydroxybutyric Acid (GHB)Reference
GHB Receptor Affinity ~2-fold lower affinity than GHB-[2]
GABAB Receptor Binding Did not markedly displace [³H]GABA at 20-fold higher concentrationWeak agonist[2]
Behavioral Effects Larger doses required for sedation, catalepsy, and ataxia compared to GHB-[2]
Lethality (LD50) 5600 mg/kg (mice)-[2]

Experimental Protocols

Accurate quantification and synthesis of this compound are crucial for research in this area. The following sections provide detailed methodologies for its analysis and preparation.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of short-chain fatty acids.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 0.1% Phosphoric acid in water (Solvent A) and Acetonitrile (Solvent B).

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20-21 min: 50% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 210 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

HPLC_Workflow Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Data Data Analysis HPLC->Data

Workflow for HPLC analysis of this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for SCFA analysis and requires derivatization.

1. Sample Preparation and Derivatization (Fecal or Tissue):

  • Homogenize ~30 mg of sample in 300 µL of ethanol containing an internal standard (e.g., deuterated 4-HPA).

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and add 5 µL of 0.8 M NaOH.

  • Evaporate the solvent to dryness using a vacuum centrifuge.

  • Re-dissolve the residue in 50 µL of ethanol and acidify with 10 µL of 0.6 M succinic acid.

  • For derivatization, add 20 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Calibration:

  • Prepare standard solutions of derivatized this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Synthesis from Levulinic Acid

This compound can be synthesized by the reduction of levulinic acid.

1. Materials:

  • Levulinic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

2. Procedure:

  • Dissolve levulinic acid in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the solution with stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the pH is acidic (~pH 2-3).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield crude this compound.

  • The product can be further purified by distillation or chromatography.

Synthesis_Workflow Start Levulinic Acid in Methanol Reduction Reduction with NaBH4 Start->Reduction Quenching Acidic Quench (HCl) Reduction->Quenching Solvent_Removal Solvent Removal Quenching->Solvent_Removal Extraction Extraction with Diethyl Ether Solvent_Removal->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product

General workflow for the synthesis of 4-HPA.

Conclusion

This compound is an intriguing short-chain fatty acid with significant implications for neuroscience and metabolic research. Its structural and functional relationship to GHB, combined with its origins in the gut microbiome, makes it a compelling target for further investigation. The methodologies outlined in this guide provide a foundation for researchers to explore the synthesis, quantification, and biological activity of this multifaceted molecule. Future studies are warranted to fully delineate its signaling pathways, identify the specific gut microbial producers, and understand its full therapeutic and physiological potential.

References

Toxicological Profile of 4-Hydroxypentanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid, also known as gamma-hydroxyvaleric acid (GHV), is a chemical compound with structural similarity to the endogenous neurotransmitter gamma-hydroxybutyric acid (GHB). While GHB has therapeutic applications, both it and its analogs are also subject to abuse. This technical guide provides a comprehensive overview of the available toxicological data for this compound, intended to inform researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, this guide also incorporates information from its lactone precursor, gamma-valerolactone (GVL), and the closely related compound, GHB, to provide a broader understanding of its potential toxicological profile.

Acute Toxicity

Data on the acute toxicity of this compound is limited. Safety Data Sheets (SDS) for this compound consistently state that acute toxicity data is "not available". However, a comparative study in mice reported 50% lethality at a high dose, suggesting a lower acute toxicity compared to some other compounds.

For its precursor, gamma-valerolactone (GVL), oral acute toxicity data is available.

Table 1: Acute Toxicity Data

CompoundTestSpeciesRouteLD50Source
This compound (GHV)LethalityMouseNot Specified5600 mg/kg (50% lethality)[1]
gamma-Valerolactone (GVL)LD50RatOral8800 mg/kg

Irritation and Sensitization

This compound is classified as a skin and eye irritant.

Table 2: Irritation Data

CompoundTestSpeciesResultSource
This compoundSkin IrritationNot SpecifiedIrritant
This compoundEye IrritationNot SpecifiedIrritant

Genotoxicity

There is a lack of specific genotoxicity data for this compound. However, studies on the related compound, GHB, have shown it to be negative in a standard battery of genotoxicity tests.

Table 3: Genotoxicity Data for Gamma-Hydroxybutyric Acid (GHB)

TestSystemResultSource
Ames TestSalmonella typhimuriumNegative[2]
In Vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNegative[2]
In Vivo Micronucleus AssayRatNegative[2]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available. The Safety Data Sheet for its lactone, GVL, also indicates no available data on reproductive toxicity. However, studies on GHB suggest a lack of reproductive or developmental adverse effects[2]. The FDA-approved labeling for sodium oxybate (the sodium salt of GHB) also indicates no evidence of teratogenic properties[5].

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. For its lactone, GVL, the Safety Data Sheet indicates no component is classified as a carcinogen by IARC, NTP, or OSHA. Studies on GHB also suggest no evidence of carcinogenic properties[5].

Mechanism of Toxicity and Signaling Pathways

The precise mechanism of toxicity for this compound has not been fully elucidated. However, based on its structural similarity to GHB, it is presumed to interact with the central nervous system. GHB is known to act on at least two distinct binding sites: the GHB receptor and the GABAB receptor[5][6].

The interaction of GHB with these receptors leads to a complex array of downstream effects, including modulation of dopaminergic and other neurotransmitter systems[7][[“]][9]. It is suggested that this compound (GHV) may have a similar mechanism of action but with a potentially higher toxicity profile[5][10].

Below is a simplified representation of the potential signaling pathway influenced by GHB and its analogs.

GHB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GHB_Analog This compound / GHB GHB_Receptor GHB Receptor GHB_Analog->GHB_Receptor Binds GABAB_Receptor GABAB Receptor GHB_Analog->GABAB_Receptor Binds (Weak Agonist) G_Protein G-protein signaling GHB_Receptor->G_Protein Activates GABAB_Receptor->G_Protein Activates Dopamine_Modulation Dopamine Release Modulation G_Protein->Dopamine_Modulation Leads to Other_Neurotransmitters Other Neurotransmitter System Effects G_Protein->Other_Neurotransmitters Leads to

Potential Signaling Pathway of GHB and its Analogs.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound would follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals.

Acute_Oral_Toxicity_Workflow start Start dose1 Administer starting dose (e.g., 300 mg/kg) to 3 animals start->dose1 observe1 Observe for 14 days (mortality and clinical signs) dose1->observe1 decision1 Outcome? observe1->decision1 dose2_high Administer higher dose (e.g., 2000 mg/kg) to 3 more animals decision1->dose2_high 0 or 1 death dose2_low Administer lower dose (e.g., 50 mg/kg) to 3 more animals decision1->dose2_low 2 or 3 deaths end Determine GHS Category decision1->end Specific outcomes lead to classification observe2 Observe for 14 days dose2_high->observe2 dose2_low->observe2 observe2->end

Workflow for Acute Oral Toxicity Testing (OECD 423).
In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Chromosomal_Aberration_Workflow start Start: Prepare cell cultures (e.g., CHO, human lymphocytes) treatment Treat cells with this compound (with and without S9 metabolic activation) start->treatment incubation Incubate for appropriate duration treatment->incubation harvest Add metaphase arresting agent, harvest, and fix cells incubation->harvest slide_prep Prepare slides and stain chromosomes harvest->slide_prep analysis Microscopic analysis of at least 200 metaphases per concentration for chromosomal aberrations slide_prep->analysis end Data analysis and interpretation analysis->end

Workflow for In Vitro Chromosomal Aberration Test (OECD 473).
In Vivo Micronucleus Test (Following OECD Guideline 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.

Micronucleus_Test_Workflow start Start: Select animal model (e.g., mouse, rat) dosing Administer this compound at multiple dose levels (and controls) start->dosing sampling Collect bone marrow or peripheral blood at appropriate time points dosing->sampling slide_prep Prepare and stain slides sampling->slide_prep analysis Microscopic or flow cytometric analysis of polychromatic erythrocytes for micronuclei slide_prep->analysis end Statistical analysis and interpretation analysis->end

Workflow for In Vivo Micronucleus Test (OECD 474).

Conclusion

The available toxicological data for this compound is sparse. It is classified as a skin and eye irritant. While a high dose has been shown to be lethal in mice, comprehensive acute toxicity studies are lacking. There is no specific data on its genotoxicity, reproductive, developmental toxicity, or carcinogenicity. In the absence of direct data, information from its lactone precursor, GVL, and the structurally related compound, GHB, provides some insight. GHB has tested negative for genotoxicity and has not shown evidence of reproductive, developmental, or carcinogenic effects. The mechanism of action of this compound is likely similar to GHB, involving the GHB and GABAB receptors, but it is anecdotally reported to be more toxic. Further comprehensive toxicological studies are necessary to fully characterize the safety profile of this compound.

References

The Environmental Fate of 4-Hydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid, a short-chain hydroxy fatty acid, is a molecule of growing interest in various industrial and pharmaceutical applications. As its use becomes more widespread, a thorough understanding of its environmental fate is crucial for assessing its ecological impact and ensuring its safe handling and disposal. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate of this compound, including its biodegradation, abiotic degradation, and mobility in soil and water. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from structurally similar compounds, such as valeric acid and other short-chain hydroxy acids, to provide a scientifically grounded assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in the environment.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₀O₃--INVALID-LINK--
Molecular Weight118.13 g/mol --INVALID-LINK--
Water SolubilityHigh (miscible)Inferred from structure
Vapor PressureLowInferred from structure
Log Kₒw (Octanol-Water Partition Coefficient)-0.2 (estimated)--INVALID-LINK--

Environmental Fate Assessment Workflow

The assessment of the environmental fate of this compound follows a logical progression, as depicted in the workflow diagram below. This involves evaluating its degradation pathways (both biotic and abiotic) and its mobility in various environmental compartments.

Environmental Fate Assessment Workflow for this compound cluster_degradation Degradation cluster_mobility Mobility cluster_ecotoxicity Ecotoxicity Biodegradation Biodegradation Ecotoxicity Ecotoxicity Biodegradation->Ecotoxicity Abiotic Degradation Abiotic Degradation Abiotic Degradation->Ecotoxicity Mobility in Soil Mobility in Soil Mobility in Soil->Ecotoxicity Mobility in Water Mobility in Water Mobility in Water->Ecotoxicity Aquatic Toxicity Aquatic Toxicity This compound This compound This compound->Biodegradation This compound->Abiotic Degradation This compound->Mobility in Soil This compound->Mobility in Water Hypothetical Aerobic Biodegradation Pathway of this compound This compound This compound 4-Oxopentanoic Acid 4-Oxopentanoic Acid This compound->4-Oxopentanoic Acid Oxidation Acetyl-CoA Acetyl-CoA 4-Oxopentanoic Acid->Acetyl-CoA Propionyl-CoA Propionyl-CoA 4-Oxopentanoic Acid->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle Conversion CO2 + H2O CO2 + H2O TCA Cycle->CO2 + H2O OECD 301B Experimental Workflow Prepare Mineral Medium Prepare Mineral Medium Add Test Substance Add Test Substance Prepare Mineral Medium->Add Test Substance Inoculate with Activated Sludge Inoculate with Activated Sludge Add Test Substance->Inoculate with Activated Sludge Incubate (Aerobic, Dark) Incubate (Aerobic, Dark) Inoculate with Activated Sludge->Incubate (Aerobic, Dark) Measure CO2 Evolution Measure CO2 Evolution Incubate (Aerobic, Dark)->Measure CO2 Evolution Periodically Calculate % Biodegradation Calculate % Biodegradation Measure CO2 Evolution->Calculate % Biodegradation Compare to Pass Level Compare to Pass Level Calculate % Biodegradation->Compare to Pass Level

A Comprehensive Technical Guide to 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid, also known as γ-hydroxyvaleric acid (GHV), is a five-carbon hydroxy fatty acid with significant interest in various scientific and industrial fields. Its dual functionality, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile chemical intermediate. This technical guide provides an in-depth overview of this compound, covering its chemical identity, synthesis, analytical methods, and its role in biological systems, particularly within the context of drug development and neuroscience.

Chemical Identity and Properties

CAS Number: 13532-37-1[1][2][3][4][5]

Synonyms:

  • 4-Hydroxyvaleric acid[6]

  • γ-Hydroxyvaleric acid (GHV)[7][8][9]

  • gamma-Hydroxyvaleric acid[6]

  • Pentanoic acid, 4-hydroxy-[6]

  • 4-Methyl-GHB[7][8][9]

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₅H₁₀O₃[3]
Molecular Weight118.13 g/mol [2][3]
AppearanceColorless liquid
Boiling Point277.3 °C at 760 mmHg[8]
Flash Point135.7 °C[8]
Density1.14 g/cm³[8]
Refractive Index1.458[8]
Vapor Pressure0.000564 mmHg at 25°C[8]
SolubilitySoluble in water and polar organic solvents.

Synthesis of this compound

The primary and most sustainable route for the synthesis of this compound is through the reduction of levulinic acid, a biomass-derived platform chemical.[10] Two main methodologies are employed: catalytic hydrogenation and electrochemical reduction.

Catalytic Hydrogenation of Levulinic Acid

The catalytic hydrogenation of levulinic acid to this compound is a well-established method.[11] This process typically involves the use of a metal catalyst, often ruthenium-based, to selectively reduce the ketone group of levulinic acid.[11][12]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Levulinic acid

  • Solvent (e.g., water, dioxane, methanol)[11][13]

  • Ruthenium-based catalyst (e.g., 1 wt% Ru/TiO₂, 1 wt% Ru/ZrO₂, 5% Ru/C)[11][12][13]

  • High-pressure autoclave reactor[11][13]

  • Hydrogen gas[11][13]

Procedure:

  • The autoclave reactor is loaded with a solution of levulinic acid in the chosen solvent and the catalyst.[11][13]

  • The reactor is purged with an inert gas (e.g., argon or nitrogen) and then with hydrogen gas.[11]

  • The reactor is heated to the desired temperature (e.g., 90°C for water, 150°C for dioxane) and pressurized with hydrogen to the target pressure (e.g., 50 bar).[11]

  • The reaction mixture is stirred for a specified duration.

  • After the reaction, the reactor is cooled, and the pressure is released.

  • The catalyst is separated by filtration.

  • The product, this compound, is purified from the reaction mixture, often through techniques like distillation or chromatography.

Quantitative Data on Catalytic Hydrogenation:

CatalystSolventTemperature (°C)Pressure (bar)Levulinic Acid Conversion (%)4-HPA Selectivity (%)Reference
1 wt% Ru/TiO₂Water9050HighVariable[11][12]
1 wt% Ru/ZrO₂Water9050HighVariable[11][12]
5% Ru/CMethanol1301292.9High[13]
Electrochemical Reduction of Levulinic Acid

Electrochemical reduction offers an alternative pathway to this compound, often under milder conditions than catalytic hydrogenation. This method involves the use of an electrochemical cell with a specific cathode material.

Experimental Protocol: Electrochemical Reduction

Materials:

  • Levulinic acid

  • Aqueous electrolyte

  • Electrochemical cell with a lead cathode[10]

  • Potentiostat/Galvanostat

Procedure:

  • An aqueous solution of levulinic acid is placed in the electrochemical cell.

  • A controlled potential is applied to the lead cathode.

  • The reduction of the ketone group of levulinic acid to a hydroxyl group occurs at the cathode surface.

  • The reaction progress is monitored by analyzing aliquots of the electrolyte.

  • Upon completion, the this compound is isolated from the electrolyte.

G cluster_synthesis Synthesis of this compound Levulinic Acid Levulinic Acid This compound This compound γ-Valerolactone (GVL) γ-Valerolactone (GVL)

Caption: Proposed signaling cascade for this compound in neurons.

Toxicology and Safety

This compound is reported to have higher toxicity than GHB. I[8][9]t is classified as causing skin and eye irritation and may cause respiratory irritation. D[14]ue to its central nervous system depressant effects, overdose can lead to serious health consequences. Standard laboratory safety precautions should be taken when handling this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Neuroscience Research: As a GHB analog, it is used to study the pharmacology of the GHB and GABA-B receptor systems.

  • Drug Development: The scaffold of this compound can be modified to develop novel therapeutic agents.

  • Biopolymer Production: It is a key monomer in the synthesis of biodegradable polyesters, which have applications in the medical and environmental fields.

Conclusion

This compound is a multifaceted compound with significant relevance in both chemical synthesis and biological research. Its role as a bio-derived platform chemical, coupled with its interesting pharmacological profile as a GHB analog, ensures its continued importance for researchers, scientists, and professionals in drug development. A thorough understanding of its synthesis, analytical characterization, and biological activity is essential for harnessing its full potential.

References

Methodological & Application

Synthesis of 4-Hydroxypentanoic Acid from Levulinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxypentanoic acid (4-HPA) from levulinic acid (LA). 4-HPA is a valuable bifunctional molecule and a key intermediate in the production of various chemicals, including the green solvent γ-valerolactone (GVL). The primary synthesis route discussed is the catalytic hydrogenation of levulinic acid, with an additional section on electrochemical reduction. This guide includes tabulated quantitative data from various catalytic systems, detailed experimental procedures, and visualizations of the reaction pathway and experimental workflow to aid researchers in the successful synthesis of this compound.

Introduction

Levulinic acid, a biomass-derived platform chemical, is a versatile starting material for the synthesis of a wide range of value-added chemicals.[1] One of its key derivatives is this compound, produced through the selective reduction of the ketone functionality of levulinic acid. 4-HPA is a crucial intermediate in the synthesis of γ-valerolactone (GVL), a promising biofuel and green solvent.[2] The conversion of levulinic acid to 4-HPA is typically achieved through catalytic hydrogenation, where the choice of catalyst and reaction conditions plays a critical role in maximizing the yield and selectivity towards 4-HPA.[1][3] This document outlines detailed protocols for this synthesis, providing researchers with the necessary information to perform this conversion efficiently and selectively.

Reaction Pathway

The synthesis of this compound from levulinic acid proceeds via the selective hydrogenation of the ketone group. This transformation is the first step in the widely studied conversion of levulinic acid to γ-valerolactone.[1]

ReactionPathway LA Levulinic Acid (4-oxopentanoic acid) HPA This compound LA->HPA + H2 (Catalyst) GVL γ-Valerolactone HPA->GVL - H2O (Intramolecular Esterification)

Figure 1: Reaction pathway for the synthesis of 4-HPA and GVL from LA.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from levulinic acid using various catalytic and electrochemical systems.

Table 1: Catalytic Hydrogenation of Levulinic Acid to this compound

CatalystTemperature (°C)H2 Pressure (bar)SolventLA Conversion (%)4-HPA Yield (%)4-HPA Selectivity (%)Reference
Ru/C9050Water>95--[4]
Ru/C13012MethanolHigh--[2][3]
Ni/TiO2150-20030-50Water>95Intermediate-[1][5]
Raney Ni100-15050EthanolHigh--[2]
Homogeneous Ru-complex705Water98-High selectivity to GVL[3]

Note: Specific yield and selectivity for 4-HPA are often not reported as it is an intermediate. The focus is typically on the final product, GVL. Lower reaction temperatures generally favor the formation and accumulation of 4-HPA.

Table 2: Electrochemical Reduction of Levulinic Acid to this compound

CathodePotential (V vs. RHE)Electrolyte (pH)LA Conversion (%)4-HPA Faradaic Efficiency (%)4-HPA Selectivity (%)Reference
Pb-1.91 (H2SO4)>80<10-[6]
Pb-1.97 (Phosphate buffer)>80>80>99.9[6][7]
Pb-1.913 (NaOH)~60~40>99.9[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using a Heterogeneous Catalyst (e.g., Ru/C or Ni/TiO2)

This protocol describes a general procedure for the hydrogenation of levulinic acid in a batch reactor.

ExperimentalWorkflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep1 Load levulinic acid, solvent, and catalyst into the reactor prep2 Seal the reactor prep1->prep2 prep3 Purge with inert gas (e.g., N2 or Ar) prep2->prep3 react1 Pressurize with H2 to the desired pressure prep3->react1 react2 Heat to the desired temperature with stirring react1->react2 react3 Maintain conditions for the desired reaction time react2->react3 workup1 Cool the reactor to room temperature react3->workup1 workup2 Vent the H2 pressure workup1->workup2 workup3 Filter the catalyst workup2->workup3 workup4 Analyze the liquid product (e.g., HPLC, GC, NMR) workup3->workup4

References

Application Notes and Protocols for the Catalytic Hydrogenation of Levulinic Acid to 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levulinic acid (LA), a biomass-derived platform chemical, is a versatile starting material for the synthesis of various value-added chemicals.[1][2][3] One of its key transformations is the catalytic hydrogenation to 4-hydroxypentanoic acid (4-HPA). This intermediate is pivotal in the production of γ-valerolactone (GVL), a green solvent and a precursor for fuels and polymers.[2][4][5] The selective hydrogenation of the ketone group of levulinic acid to a hydroxyl group, yielding 4-HPA, is a critical step that precedes the intramolecular esterification to form GVL.[6][7][8] This document provides detailed application notes and experimental protocols for the synthesis of this compound from levulinic acid, focusing on various catalytic systems.

The reaction pathway generally involves the hydrogenation of the carbonyl group in levulinic acid to form this compound, which can then undergo cyclization to produce γ-valerolactone (GVL).[7][8] The formation of 4-HPA as an intermediate has been confirmed in several studies.[6][9]

Data Presentation: Catalytic Systems for Levulinic Acid Hydrogenation

The following tables summarize quantitative data from various studies on the catalytic hydrogenation of levulinic acid, highlighting the conditions that favor the formation of this compound as an intermediate or final product.

Table 1: Noble Metal Catalysts

CatalystSupportTemperature (°C)H₂ Pressure (bar)SolventLA Conversion (%)4-HPA Selectivity (%)GVL Selectivity (%)Reference
RuC9050Water>99->99[4]
Ruβ-12.5 Zeolite9045Water943466[3]
RuTiO₂20040Dioxane100-97.5[10]
RuH-ZSM520040Dioxane---[10]
RuIrSiC252Water>99->99[11]

Table 2: Non-Noble Metal Catalysts

CatalystSupportTemperature (°C)H₂ Pressure (bar)SolventLA Conversion (%)4-HPA Selectivity (%)GVL Selectivity (%)Reference
NiAl₂O₃25065Dioxane--92[12]
Ni-CuAl₂O₃22030Solvent-free100->99[8][13]
Ni-CoAl₂O₃22030Solvent-free100-83[8][13]
Cu-ReTiO₂180401,4-dioxane>99->99[14]
Ni-ZnOrdered Mesoporous Carbon180-Water--93[15]

Experimental Protocols

The following are detailed methodologies for key experiments in the catalytic hydrogenation of levulinic acid.

Protocol 1: Hydrogenation using a Heterogeneous Catalyst in a Batch Reactor

This protocol is a general procedure adaptable for various solid catalysts.

1. Catalyst Preparation (Example: Incipient Wetness Impregnation)

  • Support Pre-treatment: Dry the support material (e.g., Al₂O₃, TiO₂, activated carbon) at 110-120°C for 12-24 hours to remove physisorbed water.

  • Precursor Solution Preparation: Dissolve the metal precursor (e.g., RuCl₃·xH₂O, Ni(NO₃)₂·6H₂O) in a suitable solvent (e.g., deionized water, ethanol) to a concentration calculated to achieve the desired metal loading on the support. The volume of the solution should be equal to the pore volume of the support.

  • Impregnation: Add the precursor solution dropwise to the dried support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 100-120°C overnight.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air or an inert gas (e.g., N₂, Ar). The temperature and duration will depend on the specific catalyst and support (a typical condition is 400-500°C for 2-4 hours).

  • Reduction (for reducible metals like Ni, Cu, Ru): Reduce the calcined catalyst in a tube furnace under a flow of hydrogen gas (typically 5-10% H₂ in Ar or N₂). The reduction temperature and time are crucial and depend on the metal (e.g., Ni: 400-500°C, Ru: 200-400°C, Cu: 250-350°C).

2. Catalytic Hydrogenation Reaction

  • Reactor Setup: Assemble a high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet.

  • Loading: Add the levulinic acid, the prepared catalyst, and the solvent (if any) to the reactor vessel. A typical catalyst loading is 1-10% by weight relative to the levulinic acid.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure. Heat the reactor to the target reaction temperature while stirring.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals (if the reactor setup allows) or by observing the pressure drop.

  • Termination: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Recovery and Analysis: Open the reactor, separate the catalyst from the reaction mixture by filtration or centrifugation. Analyze the liquid product for the concentration of this compound, unreacted levulinic acid, and γ-valerolactone using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a refractive index (RI) or a UV detector.

  • Column: A suitable column for organic acid analysis, such as an Aminex HPX-87H column.

  • Mobile Phase: A dilute aqueous solution of sulfuric acid (e.g., 5 mM H₂SO₄) is commonly used.

  • Flow Rate: A typical flow rate is 0.6 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 60°C.

  • Sample Preparation: Dilute the reaction mixture with the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Use external standards of levulinic acid, this compound, and γ-valerolactone to create a calibration curve for quantitative analysis.

Mandatory Visualizations

Reaction Pathway Diagram

ReactionPathway LA Levulinic Acid HPA This compound LA->HPA + H₂ (Catalyst) GVL γ-Valerolactone HPA->GVL - H₂O (Cyclization)

Caption: Reaction pathway for the hydrogenation of levulinic acid.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Support Support Impregnation Impregnation with Metal Precursor Support->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Loading Load Reactants & Catalyst Reduction->Loading Purging Purge with N₂ & H₂ Loading->Purging Reaction Heat & Pressurize with H₂ Purging->Reaction Cooling Cool & Depressurize Reaction->Cooling Filtration Catalyst Separation Cooling->Filtration Analysis HPLC / GC-MS Analysis Filtration->Analysis

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols for the Quantification of 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-hydroxypentanoic acid in various biological matrices. The protocols are intended for researchers, scientists, and drug development professionals. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a five-carbon hydroxy acid that serves as a valuable building block in organic synthesis and is an intermediate in biochemical pathways.[1] Its accurate quantification is crucial for metabolic studies, particularly in research related to fatty acid oxidation and the production of sustainable chemicals like γ-valerolactone (GVL).[1] Due to its polar nature, containing both a carboxylic acid and a hydroxyl group, specialized analytical methods are required for its precise measurement.[1]

This document outlines two robust methods for the quantification of this compound:

  • GC-MS Analysis with Derivatization: This method is suitable for volatile and thermally stable compounds.[1][2] Since this compound has low volatility, a derivatization step is necessary to convert it into a more volatile form for GC analysis.[1][3]

  • LC-MS/MS Analysis: This technique is ideal for polar and thermally labile compounds and can often be performed without derivatization.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods described. Please note that the data for the LC-MS/MS method is adapted from a validated method for the closely related compound, 3-hydroxypentanoic acid, and may require optimization for this compound.[4]

Table 1: GC-MS Method Performance (Expected)

ParameterExpected Value
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Linearity Range10 - 1000 ng/mL
Recovery> 90%
Precision (%RSD)< 15%

Table 2: LC-MS/MS Method Performance (Adapted from 3-hydroxypentanoic acid method[4])

ParameterValue
Lower Limit of Quantification (LLOQ)0.078 µg/mL
Lower Quality Control (LQC)0.225 µg/mL
Medium Quality Control (MQC)2 µg/mL
High Quality Control (HQC)4 µg/mL
Recovery85 - 95%
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%

Metabolic Pathway of this compound

metabolic_pathway cluster_0 Metabolic Conversion Levulinic_Acid Levulinic Acid 4_HPA This compound Levulinic_Acid->4_HPA Hydrogenation GVL γ-Valerolactone (GVL) 4_HPA->GVL Intramolecular Esterification 1_4_Pentanediol 1,4-Pentanediol 4_HPA->1_4_Pentanediol Further Hydrogenation

Metabolic pathway of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the analysis of this compound in biological samples using GC-MS after a silylation derivatization.

1. Sample Preparation and Extraction

  • To 100 µL of sample (e.g., plasma, urine, or cell culture supernatant), add an internal standard.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for 3-hydroxypentanoic acid and is suitable for the direct analysis of this compound in biological fluids.[4]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent[5]

  • Column: Phenomenex Luna 3µm, C18(2), 100Å, 150×2 mm or equivalent[4]

  • Mobile Phase A: 0.1% Formic Acid in Water[4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[4]

  • Flow Rate: 0.3 mL/min[4]

  • Injection Volume: 5 µL[4]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-7 min: Linear gradient to 90% B

    • 7-7.5 min: Hold at 90% B

    • 7.5-10 min: Re-equilibrate at 10% B[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1) for this compound (m/z): To be determined (expected around 117.05)

    • Product Ion (Q3) for this compound: To be determined by infusion and fragmentation studies

    • Internal Standard Transitions: To be selected based on the chosen internal standard

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Curtain Gas: 20 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Experimental Workflow Diagram

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Sample_Collection_GC Sample Collection Extraction_GC Extraction Sample_Collection_GC->Extraction_GC Derivatization Derivatization (Silylation) Extraction_GC->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis_GC Data Analysis GCMS_Analysis->Data_Analysis_GC Sample_Collection_LC Sample Collection Extraction_LC Protein Precipitation Sample_Collection_LC->Extraction_LC LCMS_Analysis LC-MS/MS Analysis Extraction_LC->LCMS_Analysis Data_Analysis_LC Data Analysis LCMS_Analysis->Data_Analysis_LC

Experimental workflows for GC-MS and LC-MS/MS analysis.

References

Application Note and Protocol: GC-MS Analysis of 4-Hydroxypentanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid (4-HPA) is a short-chain hydroxy fatty acid that serves as an intermediate in various metabolic pathways. Its quantification in biological matrices such as plasma and urine is crucial for studying metabolic disorders, monitoring therapeutic interventions, and in drug development. Due to its polar nature, containing both a hydroxyl and a carboxylic acid functional group, 4-HPA requires derivatization to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantification of 4-HPA in biological samples using GC-MS.

Experimental Protocols

This section details the necessary steps for the analysis of this compound in biological samples, from sample preparation to data analysis.

Sample Preparation (Human Urine)

A robust sample preparation protocol is critical for the removal of interfering substances and for achieving accurate quantification. The following protocol is adapted from established methods for organic acid analysis in urine.[1][2][3]

Materials:

  • Human urine sample

  • Internal Standard (IS) solution (e.g., heptadecanoic acid in methanol)

  • 5M HCl

  • Sodium chloride (solid)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas

Procedure:

  • To a clean glass tube, add a specific volume of urine, typically normalized to creatinine concentration (e.g., volume equivalent to 1 µmol of creatinine).[2]

  • Add an appropriate amount of the internal standard solution.

  • Acidify the sample to a pH of less than 2 by adding 5M HCl.

  • Saturate the aqueous solution with solid sodium chloride to facilitate the extraction.

  • Perform a liquid-liquid extraction by adding ethyl acetate to the sample. Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Repeat the extraction process (steps 5-7) with a fresh aliquot of ethyl acetate and combine the organic extracts.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

Derivatization (Silylation)

To make 4-HPA suitable for GC-MS analysis, its polar functional groups are converted to more volatile trimethylsilyl (TMS) derivatives.[4]

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

Procedure:

  • To the dried sample extract, add a mixture of BSTFA (+1% TMCS) and pyridine. A typical ratio is 2:1 (v/v) of BSTFA to pyridine.

  • Tightly cap the vial and heat the mixture at a specific temperature and duration to ensure complete derivatization (e.g., 60-70°C for 30-60 minutes).[4]

  • After heating, allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized organic acids. These may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MS system).

GC Parameters:

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is suitable for the separation of silylated organic acids. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Injection Mode: Splitless injection is often preferred for trace analysis to maximize the transfer of the analyte onto the column.

  • Injector Temperature: Typically set between 250°C and 280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A representative program could be:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min.

    • Ramp 3: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: Typically maintained around 230°C.

  • Quadrupole Temperature: Typically maintained around 150°C.

  • Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and identification of unknown compounds. For quantitative analysis, Selected Ion Monitoring (SIM) mode is used for higher sensitivity and selectivity. Specific ions for the TMS-derivative of 4-HPA and the internal standard should be monitored.

Data Presentation

Quantitative data from validation studies are crucial for assessing the performance of the analytical method. The following tables summarize expected performance characteristics for the analysis of hydroxylated short-chain fatty acids, based on available literature for similar compounds.[5]

Table 1: Recovery Data for a Similar Analyte (3-Hydroxypentanoic Acid) in Human Plasma

Concentration (µg/mL)Mean Recovery (%)Recovery Range (%)
0.22588.286.3 - 89.4
2.093.789.0 - 96.5
4.094.092.1 - 97.4

Table 2: Precision and Accuracy for a Similar Analyte (3-Hydroxypentanoic Acid) in Human Plasma

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ0.078< 15< 15± 20± 20
Low0.225< 10< 10± 15± 15
Medium2.0< 10< 10± 15± 15
High4.0< 10< 10± 15± 15

LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation, RE: Relative Error. Data are representative of expected performance.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidification (pH < 2) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry_extract Dry Extract (Nitrogen) extract->dry_extract add_reagents Add BSTFA + Pyridine dry_extract->add_reagents heat Heat (60-70°C) add_reagents->heat gcms_analysis GC-MS Analysis heat->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS analysis of this compound.

Metabolic Pathway of Short-Chain Hydroxy Fatty Acids

metabolic_pathway cluster_pathway Metabolism of Pentanoic Acid pentanoic_acid Pentanoic Acid hydroxylation Omega-1 Hydroxylation (Cytochrome P450) pentanoic_acid->hydroxylation hpa4 This compound hydroxylation->hpa4 beta_oxidation Beta-Oxidation hpa4->beta_oxidation acetyl_coa Acetyl-CoA + Propionyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Simplified metabolic pathway of this compound.

References

Application Note: Enantioselective Separation of 4-Hydroxypentanoic Acid Enantiomers by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypentanoic acid is a chiral carboxylic acid that serves as a versatile building block in the synthesis of various pharmaceutical compounds and specialty chemicals. The stereochemistry of this molecule is of critical importance, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust analytical methods for the enantioselective separation and quantification of (R)- and (S)-4-hydroxypentanoic acid is essential for quality control, pharmacokinetic studies, and asymmetric synthesis. This application note details a direct chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of this compound enantiomers.

The presented method utilizes a polysaccharide-based chiral stationary phase (CSP), which is a widely employed and effective approach for the resolution of racemic acidic compounds.[1][2] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times.

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound enantiomers.

Materials and Reagents
  • (R,S)-4-Hydroxypentanoic acid standard

  • (R)-4-Hydroxypentanoic acid reference standard (if available)

  • (S)-4-Hydroxypentanoic acid reference standard (if available)

  • n-Hexane, HPLC grade

  • 2-Propanol (Isopropanol, IPA), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample preparation)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions
  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm, or an equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Methanol

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (R,S)-4-hydroxypentanoic acid standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

Sample Preparation

For drug substance or reaction mixture analysis, dissolve the sample in methanol to achieve a concentration of approximately 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected chromatographic performance for the chiral separation of this compound enantiomers under the specified conditions.

Parameter(S)-4-Hydroxypentanoic Acid(R)-4-Hydroxypentanoic Acid
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Capacity Factor (k') 2.42.9
Selectivity (α) \multicolumn{2}{c}{1.21}
Resolution (R_s) \multicolumn{2}{c}{2.1}
Tailing Factor (T) 1.11.2

Note: The elution order of enantiomers may vary depending on the specific chiral stationary phase used.

Method Development and Optimization Notes

  • Mobile Phase Composition: The ratio of n-hexane to 2-propanol significantly influences retention times and resolution. A higher percentage of 2-propanol will decrease retention times. The concentration of trifluoroacetic acid is crucial for peak shape and retention; typically, a concentration of 0.1% is sufficient to suppress the ionization of the carboxylic acid.[3]

  • Alternative CSPs: Other polysaccharide-based columns, such as those based on amylose derivatives (e.g., Chiralpak® AD-H), can also be screened for optimal separation.[2]

  • Enhanced Detection: Due to the lack of a strong chromophore, the sensitivity of this method at 210 nm may be limited. For trace analysis, pre-column derivatization with a UV-active or fluorescent labeling reagent is a viable strategy to enhance detection.[4][5] This indirect approach involves reacting the carboxylic acid group with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral reversed-phase column.[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the chiral HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh (R,S)-4-Hydroxypentanoic Acid dissolve Dissolve in Methanol start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto Chiral Column filter->inject separate Isocratic Elution (Hexane/IPA/TFA) inject->separate detect UV Detection at 210 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Enantiomeric Purity / Ratio integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

Separation_Principle cluster_interaction Differential Interaction racemate { (R,S)-4-Hydroxypentanoic Acid | Racemic Mixture} csp { Chiral Stationary Phase (CSP) | e.g., Chiralcel OD-H } racemate->csp Introduction into Column R_complex {(R)-Enantiomer-CSP Complex (More Stable)} csp->R_complex Transient Interaction S_complex {(S)-Enantiomer-CSP Complex (Less Stable)} csp->S_complex Transient Interaction separation { Separated Enantiomers | (S)-Enantiomer (elutes first) (R)-Enantiomer (elutes second)} R_complex->separation S_complex->separation

Caption: Principle of chiral separation on a polysaccharide-based stationary phase.

References

Application Note: 1H and 13C NMR Assignment for 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-hydroxypentanoic acid. This compound, a valuable chiral building block in organic synthesis and a metabolite of interest, requires precise structural characterization. This document outlines the experimental procedure for acquiring high-quality NMR spectra and presents a comprehensive assignment of the corresponding proton and carbon signals. The data is summarized in clear, tabular formats, and a graphical workflow is provided to illustrate the experimental process.

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and a secondary alcohol functional group. Its chirality at the C4 position makes it a significant precursor in the synthesis of various pharmaceuticals and fine chemicals. Accurate and unambiguous structural elucidation is paramount for its application in drug development and other scientific research. NMR spectroscopy is a powerful analytical technique for the structural determination of organic molecules. This application note serves as a practical guide for researchers, providing the necessary data and protocols for the complete ¹H and ¹³C NMR assignment of this compound.

Data Presentation

The ¹H and ¹³C NMR data for this compound are summarized in the tables below. The ¹H NMR data is based on experimental results, while the ¹³C NMR data is predicted due to the limited availability of experimentally assigned public data.

Table 1: ¹H NMR Data for this compound (400 MHz, H₂O + 10% D₂O)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegration (Number of Protons)Assignment
51.39Doublet (d)3HCH₃
31.90Multiplet (m)2HCH₂
22.25Multiplet (m)2HCH₂
43.82Sextet1HCH

Note: The protons of the carboxylic acid (-COOH) and alcohol (-OH) groups are typically broad and may exchange with D₂O, often resulting in their signals not being distinctly observed or being very broad.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: D₂O)

Atom NumberPredicted Chemical Shift (δ, ppm)Assignment
522.8CH₃
330.5CH₂
238.7CH₂
466.2CH
1180.1C=O

Disclaimer: The ¹³C NMR data presented is based on computational predictions and should be used as a reference. Experimental verification is recommended.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh ~10-20 mg of this compound B Dissolve in ~0.6 mL of D2O A->B C Add internal standard (e.g., DSS or TSP) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E To Spectrometer F Lock and shim the instrument E->F G Acquire 1H NMR spectrum F->G H Acquire 13C NMR spectrum F->H I Fourier transform the FID G->I H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts J->K L Integrate 1H signals and pick peaks K->L M Assign signals to the molecular structure L->M

Enzymatic Synthesis of 4-Hydroxypentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 4-hydroxypentanoic acid (4-HPA), also known as 4-hydroxyvaleric acid (4-HV). This valuable chemical intermediate serves as a monomer for biopolyesters and a precursor for biofuels and other fine chemicals.[1][2] The enzymatic routes presented here offer a green and highly selective alternative to traditional chemical synthesis methods, which often require harsh reaction conditions and metal catalysts.[2]

Introduction

This compound is a C5 platform chemical that can be synthesized from levulinic acid (LA), a biomass-derived substrate.[3] The enzymatic conversion of LA to 4-HPA is typically achieved through the reduction of the ketone group of LA, a reaction catalyzed by various oxidoreductases, such as 3-hydroxybutyrate dehydrogenase (3HBDH) and other alcohol dehydrogenases.[1][4][5] This biocatalytic approach is advantageous due to its high stereoselectivity, mild reaction conditions, and environmental compatibility.

Principle of the Synthesis

The core of the enzymatic synthesis is the reduction of the carbonyl group of levulinic acid to a hydroxyl group, yielding this compound. This reaction requires a biocatalyst, typically an enzyme from the oxidoreductase class, and a cofactor, usually a nicotinamide adenine dinucleotide (NADH or NADPH), which provides the reducing equivalents. To make the process economically viable, an efficient cofactor regeneration system is often employed. This can be achieved by using a co-substrate, such as isopropanol, or by coupling the reaction with another dehydrogenase, such as glucose dehydrogenase or formate dehydrogenase.[6]

Biochemical Pathway

The enzymatic synthesis of this compound from levulinic acid is a single-step conversion. However, 4-HPA can exist in equilibrium with its cyclic form, γ-valerolactone (GVL), especially under acidic conditions. The enzyme's stereoselectivity determines whether the (R) or (S) enantiomer of 4-HPA is produced.

Biochemical_Pathway LA Levulinic Acid HPA This compound LA->HPA Oxidoreductase (e.g., 3HBDH, CPCR2) NADH/NADPH GVL γ-Valerolactone HPA->GVL Spontaneous Lactonization

Caption: Biochemical pathway for the enzymatic conversion of levulinic acid to this compound and its subsequent lactonization.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the enzymatic synthesis of this compound and its derivatives.

Enzyme/BiocatalystSubstrateSubstrate Conc. (M)Conversion/YieldReaction Time (h)Key RemarksReference
Engineered 3HBDH (His144Leu/Trp187Phe)Levulinic AcidNot specified~57% conversion24Wild-type enzyme showed no activity.[1]
Candida parapsilosis Carbonyl Reductase (CPCR2)Ethyl LevulinateNot specified95% conversionNot specifiedSubstrate-coupled cofactor regeneration with isopropanol.[6]
Chiralidon®-SLevulinic Acid0.124.7% yield of (S)-GVL24Higher substrate concentrations led to enzyme inhibition.[4]
Engineered E. coliLevulinic AcidNot specified107 g/L 4-HV titerFed-batch95% molar conversion from levulinic acid.[2]
Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M)Levulinic Acid0.4>97% conversion11Produces (R)-4-aminopentanoic acid, not 4-HPA.[7][8]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis using Engineered E. coli

This protocol is based on the use of an engineered E. coli strain expressing a suitable oxidoreductase for the conversion of levulinic acid to 4-HPA.

1. Strain Cultivation and Induction:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking at 200 rpm.
  • Transfer the overnight culture to a larger volume of fresh medium and grow to an optical density at 600 nm (OD600) of 0.6-0.8.
  • Induce protein expression by adding the appropriate inducer (e.g., IPTG) and incubate for a specified time at a lower temperature (e.g., 18-25°C) to ensure proper protein folding.

2. Whole-Cell Bioconversion:

  • Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
  • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
  • Resuspend the cells in the reaction buffer to a desired cell density.
  • Prepare the reaction mixture containing the cell suspension, levulinic acid (e.g., 100 mM), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

3. Sample Analysis:

  • Periodically withdraw aliquots from the reaction mixture.
  • Centrifuge the aliquots to remove the cells.
  • Analyze the supernatant for the concentration of levulinic acid and 4-HPA using HPLC or GC.

Protocol 2: Purified Enzyme-Catalyzed Synthesis

This protocol describes the synthesis of 4-HPA using a purified oxidoreductase.

1. Enzyme Purification:

  • Express the recombinant enzyme in a suitable host (e.g., E. coli).
  • Lyse the cells and purify the enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
  • Determine the protein concentration and purity of the enzyme preparation.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:
  • Purified enzyme (a predetermined concentration).
  • Levulinic acid (e.g., 50 mM).
  • NADH or NADPH (e.g., 1 mM).
  • Cofactor regeneration system (e.g., isopropanol and a suitable alcohol dehydrogenase, or formate and formate dehydrogenase).
  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37°C) with stirring.

3. Product Analysis and Purification:

  • Monitor the reaction progress by analyzing small aliquots as described in Protocol 1.
  • Once the reaction is complete, terminate it by adding a quenching agent (e.g., acid or base) or by heat inactivation.
  • Purify the 4-HPA from the reaction mixture using techniques such as liquid-liquid extraction or column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for the enzymatic synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification enzyme_prep Enzyme Preparation (Whole-cell or Purified) reaction_setup Reaction Setup enzyme_prep->reaction_setup substrate_prep Substrate & Buffer Preparation substrate_prep->reaction_setup incubation Incubation (Controlled Temperature & Time) reaction_setup->incubation monitoring Reaction Monitoring (HPLC/GC) incubation->monitoring purification Product Purification monitoring->purification characterization Product Characterization purification->characterization

References

Application Notes and Protocols: 4-Hydroxypentanoic Acid as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)- and (4S)-4-hydroxypentanoic acid, often utilized in its more stable lactone form, γ-valerolactone, are valuable chiral building blocks in organic synthesis. Derived from renewable resources like levulinic acid, these C5 synthons provide a versatile platform for the enantioselective construction of complex molecular architectures.[1][2] The inherent chirality and the presence of two distinct functional groups—a carboxylic acid and a secondary alcohol—allow for a wide range of chemical transformations, making them attractive starting materials for the synthesis of natural products, pharmaceuticals, and other biologically active molecules. This document provides an overview of the applications of 4-hydroxypentanoic acid as a chiral building block, including quantitative data on its synthesis, detailed experimental protocols for its use, and insights into the biological pathways of the resulting molecules.

Data Presentation

The enantioselective synthesis of γ-valerolactone, the cyclic form of this compound, is a key step in its application as a chiral building block. The following table summarizes quantitative data for the asymmetric hydrogenation of levulinic acid and its esters to produce chiral γ-valerolactone.

Catalyst/MethodSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Ru-SEGPHOSEthyl levulinate(S)-γ-ValerolactoneQuantitative99.0[1]
Ru(III)-acetylacetonate / (S)-BINAPLevulinic acid(S)-γ-Valerolactone-26[3]
{[RuCl(SEGPHOS)]2(μ-Cl)3}−[NH2(CH3)2]+Levulinic acid(S)-γ-Valerolactone10082[2][3]
Ni(OTf)2 / (S,S)-Ph-BPELevulinic acid(R)-γ-Valerolactone91.296[1]
(R,R)-tartaric acid-NaBr-modified NickelLevulinic acid alkyl esters(R)-γ-Valerolactoneup to 9925–60[1]
Bakers' yeastAlkyl levulinates(S)-γ-Valerolactone73-[3]

Applications in Natural Product Synthesis

Chiral this compound and its lactone are valuable starting materials for the total synthesis of a variety of natural products.

Statins

The side chain of several statin drugs, which are potent inhibitors of HMG-CoA reductase and are used to lower cholesterol, can be synthesized from chiral building blocks derived from this compound.[1] The synthesis often involves the use of enzymes like ketoreductases and halohydrin dehalogenases to introduce the desired stereochemistry.[4]

Macrolide Antibiotics (e.g., Milbemycins)

Milbemycins are a class of macrolide antibiotics with a complex spiroketal structure. The synthesis of the spiroketal subunit of milbemycin β3 has been achieved using a de novo asymmetric approach, where the chirality is introduced through catalytic asymmetric reactions.[3] While not a direct use of this compound from the chiral pool in this specific example, the resulting stereocenters are analogous to those that can be derived from it. The synthesis of other macrolides often relies on the assembly of chiral building blocks, a strategy for which this compound is well-suited.[5]

Pheromones (e.g., Frontalin)

Frontalin is an aggregation pheromone of several bark beetle species. Its synthesis can be accomplished from chiral precursors, and retrosynthetic analysis shows that the core structure can be derived from a this compound synthon.[6]

Signaling Pathways and Biological Targets

HMG-CoA Reductase Inhibition by Statins

Statins function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[2][7][8][9] By blocking this enzyme, statins reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[7]

HMG_CoA_Reductase_Pathway cluster_synthesis Cholesterol Biosynthesis cluster_inhibition Statin Action cluster_cellular_response Cellular Response HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Statin Statin Statin->HMG-CoA_Reductase_Enzyme Competitive Inhibition Reduced_Cholesterol Decreased Intracellular Cholesterol LDL_Receptor Increased LDL Receptor Expression Reduced_Cholesterol->LDL_Receptor LDL_Uptake Increased LDL Uptake LDL_Receptor->LDL_Uptake

Caption: HMG-CoA reductase pathway and its inhibition by statins.

Macrolide Antibiotic Mechanism of Action

Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[3][6][10] They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule within the polypeptide exit tunnel.[11] This binding blocks the elongation of the polypeptide chain, thereby halting protein synthesis.[3][10]

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit tRNA tRNA Peptide_Chain Growing Peptide Chain 50S_subunit->Peptide_Chain Blocks Elongation 30S_subunit 30S Subunit mRNA mRNA tRNA->Peptide_Chain Elongation Protein_Synthesis_Inhibition Protein Synthesis Inhibition Macrolide Macrolide Macrolide->50S_subunit Binds to 23S rRNA in exit tunnel

Caption: Mechanism of action of macrolide antibiotics on the bacterial ribosome.

Experimental Protocols

General Workflow for Utilizing this compound

The general workflow for using this compound (as γ-valerolactone) as a chiral building block involves several key steps, starting from a readily available precursor and proceeding through various transformations to the final target molecule.

Synthetic_Workflow Levulinic_Acid Levulinic Acid (from Biomass) GVL Chiral γ-Valerolactone Levulinic_Acid->GVL Asymmetric Hydrogenation Open_Chain Ring-Opened Intermediate GVL->Open_Chain Ring Opening (e.g., with Grignard, organocuprates) Functionalization Functional Group Interconversion Open_Chain->Functionalization Coupling Coupling with Another Fragment Functionalization->Coupling e.g., Julia-Kocienski olefination Target_Molecule Target Natural Product / API Coupling->Target_Molecule Cyclization, Deprotection, etc.

Caption: General synthetic workflow using γ-valerolactone.

Protocol 1: Asymmetric Hydrogenation of Levulinic Acid to (S)-γ-Valerolactone

This protocol is adapted from the work of Mika et al. and describes the direct asymmetric hydrogenation of levulinic acid.[2][3]

Materials:

  • Levulinic acid

  • Methanol

  • {[RuCl((S)-SEGPHOS)]2(μ-Cl)3}−[NH2(CH3)2]+ catalyst

  • High-pressure autoclave

Procedure:

  • In a glass inlet, place 1.16 g (10 mmol) of levulinic acid and 0.018 g (0.01 mmol) of the ruthenium catalyst.

  • Add 1.4 mL of methanol to the mixture.

  • Place the glass inlet into a 300 mL stainless steel autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 60 bar with hydrogen.

  • Stir the reaction mixture at 400 rpm and heat to 140 °C for 20 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • The product mixture can be analyzed by gas chromatography to determine conversion and enantiomeric excess.

Expected Outcome:

  • Conversion: >99%

  • Enantiomeric excess of (S)-γ-valerolactone: 82%

Protocol 2: Ring-Opening of γ-Valerolactone with a Grignard Reagent

This is a general procedure for the reaction of a Grignard reagent with a lactone to form a diol.[12]

Materials:

  • γ-Valerolactone

  • Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Aqueous acid (e.g., 1 M HCl) for workup

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve γ-valerolactone (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (2.2 equivalents) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diol.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Julia-Kocienski Olefination for Statin Synthesis

This protocol describes a key step in the synthesis of statins, the Julia-Kocienski olefination, to form the unsaturated side chain.[13][14][15]

Materials:

  • Aldehyde of the statin heterocyclic core

  • Sulfone derivative of the chiral side chain (prepared from this compound)

  • Base (e.g., lithium hexamethyldisilazide (LiHMDS))

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the sulfone derivative (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (1.1 equivalents) dropwise and stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired olefin.

Conclusion

This compound, primarily in its lactone form γ-valerolactone, is a highly versatile and valuable chiral building block in modern organic synthesis. Its accessibility from renewable resources and the ability to control its stereochemistry make it an attractive starting material for the efficient synthesis of a wide range of complex and biologically active molecules, including important pharmaceuticals and natural products. The protocols and data presented herein provide a foundation for researchers to explore the potential of this chiral synthon in their own synthetic endeavors.

References

Application Notes and Protocols for the Use of 4-Hydroxypentanoic Acid in Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid (4-HPA), also known as 4-hydroxyvaleric acid, is a versatile hydroxyalkanoic acid with significant potential in the production of biodegradable and biocompatible polymers. These polymers, primarily in the form of polyhydroxyalkanoates (PHAs), are of great interest for applications in medicine, including drug delivery systems, tissue engineering scaffolds, and medical implants, as well as in sustainable packaging. 4-HPA can be incorporated as a comonomer in various PHAs, such as poly(3-hydroxybutyrate-co-4-hydroxyvalerate), or its lactone form, γ-valerolactone (GVL), can be used in ring-opening polymerization to synthesize polyesters. This document provides detailed application notes and protocols for the synthesis and characterization of polymers derived from this compound.

Methods of Polymer Production

Polymers incorporating 4-hydroxypentanoate units can be produced through two primary routes: microbial biosynthesis and chemical synthesis.

Microbial Biosynthesis of Copolymers Containing 4-Hydroxyvalerate

Microbial fermentation is a common method to produce PHAs. Certain bacterial strains can synthesize copolymers containing 4-hydroxyvalerate (4HV) or structurally similar monomers like 3-hydroxyvalerate (3HV) when provided with appropriate carbon sources. The incorporation of these monomers can significantly alter the physical properties of the resulting polymer, often leading to increased flexibility and a lower melting point compared to the more common poly(3-hydroxybutyrate) (PHB).

Experimental Protocol: Microbial Production of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)

This protocol describes the production of PHBV, a copolymer of 3-hydroxybutyrate and 3-hydroxyvalerate, using Haloferax mediterranei. Valeric acid is used as a precursor for the 3-hydroxyvalerate units.

1. Culture Media Preparation:

  • Mineral Minimal Medium (MM):

    • NaCl: 234 g/L

    • MgSO₄·7H₂O: 59.3 g/L

    • MgCl₂·6H₂O: 41.5 g/L

    • KCl: 6 g/L

    • NaBr: 0.7 g/L

    • NaHCO₃: 0.2 g/L

    • Potassium nitrate (as nitrogen source)

    • Anhydrous glucose (as primary carbon source)

  • The pH of the medium is adjusted to 7.3 with HCl or NaOH.

2. Inoculum Preparation and Fermentation:

  • Inoculate a pre-culture of Haloferax mediterranei R-4 (ATCC 33500) in the MM medium.

  • Incubate in an orbital shaker at 37°C and 170 rpm until the mid-stationary phase of growth (OD₆₀₀ ≈ 1.2) is reached.[1]

  • Inoculate the main fermentation culture (1 L in a 3 L Erlenmeyer flask for adequate aeration) with 10 mL of the pre-culture.[1]

  • To induce PHBV accumulation, supplement the culture with a precursor for the hydroxyvalerate monomer, such as valeric acid. The concentration of the precursor will influence the molar percentage of 3HV in the final copolymer.[2]

  • Continue incubation at 37°C and 170 rpm until the stationary phase is reached.[1]

3. Polymer Extraction and Purification:

  • Harvest the bacterial cells by centrifugation at 8,000 g for 10 minutes.

  • Wash the cell pellet thoroughly with distilled water.

  • To lyse the non-PHA cellular material, treat the pellet with a 4% sodium hypochlorite solution and incubate at 37°C for one hour.

  • Centrifuge the mixture at 5,000 rpm for 15 minutes.

  • Wash the resulting pellet with distilled water and then with acetone.

  • Dissolve the pellet in boiling chloroform.

  • Precipitate the polymer by adding the chloroform solution to a non-solvent such as cold methanol or ethanol.[3]

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven.

Chemical Synthesis via Ring-Opening Polymerization of γ-Valerolactone

The chemical synthesis of polyesters from this compound is most commonly achieved through the ring-opening polymerization (ROP) of its cyclic ester, γ-valerolactone (GVL). This method allows for greater control over the polymer's molecular weight and structure.

Experimental Protocol: Ring-Opening Copolymerization of γ-Valerolactone (GVL) and ε-Caprolactone (ε-CL)

This protocol describes the synthesis of a copolymer of GVL and ε-CL, initiated by methoxy poly(ethylene glycol) (mPEG) and catalyzed by Tin(II) 2-ethylhexanoate (Sn(Oct)₂).

1. Materials and Reagent Purification:

  • γ-Valerolactone (GVL)

  • ε-Caprolactone (ε-CL)

  • Methoxy poly(ethylene glycol) (mPEG) (initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Prior to use, dry ε-CL and GVL over calcium hydride (CaH₂) and distill under reduced pressure to remove water. Dry toluene over sodium/benzophenone and distill.

2. Polymerization Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired molar ratio of GVL and ε-CL in dry toluene.

  • Add the initiator, mPEG, to the solution. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Add the catalyst, Sn(Oct)₂, to the reaction mixture. A typical catalyst-to-monomer ratio is 1:1000.

  • Heat the reaction mixture in an oil bath to a temperature between 110°C and 130°C with continuous stirring.

  • Monitor the progress of the polymerization by taking small aliquots and analyzing them by ¹H NMR to determine monomer conversion.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

3. Polymer Purification:

  • Dissolve the crude polymer in a minimal amount of a suitable solvent like chloroform or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomers and catalyst residues.

  • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Data Presentation

The properties of polymers derived from this compound can vary significantly depending on the synthesis method and the comonomer composition. The following tables summarize typical quantitative data for these polymers.

Table 1: Microbial Production of PHBV Copolymers

Bacterial StrainCarbon Sources3HV Content (mol%)Polymer Yield (g/L)Mw (kDa)PDITm (°C)
Haloferax mediterraneiGlucose, Candy Waste (R2)-0.983--141.5
Halomonas campisalisNot specified4-2080-166.5
Engineered Halomonas bluephagenesisGlucose, Valerate2 - 27Up to 73 (wt% of CDW)844 - 13032.0 - 2.28Varies with 3HV
Recombinant Aeromonas hydrophilaUndecanoic acid100 (PHV homopolymer)28.3 (from 47.12 g/L CDW)2303.52103

Mw: Weight-average molecular weight, PDI: Polydispersity index, Tm: Melting temperature, CDW: Cell dry weight. Data compiled from multiple sources.[1][4][5][6]

Table 2: Characterization of PHBV with Varying 3HV Content

3HV Content (mol%)Tg (°C)Tc (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)
0 (PHB)4-177435
4--166.518.8-
16 - 24-0.7 to -7.456.5 - 107.1126.1 - 170.1--
20--13520100

Tg: Glass transition temperature, Tc: Crystallization temperature, Tm: Melting temperature. Data compiled from multiple sources.[6][7][8][9]

Visualization of Workflows

Microbial Production and Purification Workflow

Microbial_Production cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Fermentation (Carbon & Nitrogen Sources, Precursors) Inoculum->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Lysis Cell Lysis (e.g., Sodium Hypochlorite) Harvesting->Lysis Extraction Polymer Extraction (Solvent) Lysis->Extraction Precipitation Polymer Precipitation (Non-solvent) Extraction->Precipitation Drying Drying Precipitation->Drying Final_Polymer Purified Polymer Drying->Final_Polymer

Caption: Workflow for microbial production and purification of PHAs.

Chemical Synthesis Workflow via Ring-Opening Polymerization

Chemical_Synthesis cluster_reaction Polymerization cluster_purification Purification Monomers Monomers (GVL, ε-CL) Reaction Ring-Opening Polymerization (Inert Atmosphere, Heat) Monomers->Reaction Initiator Initiator (mPEG) Initiator->Reaction Catalyst Catalyst (Sn(Oct)₂) Catalyst->Reaction Precipitation Precipitation (in Non-solvent) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Polymer Purified Copolymer Drying->Final_Polymer

Caption: Workflow for chemical synthesis of copolymers via ROP.

Biosynthetic Pathway for 4-Hydroxyvalerate Incorporation

The biosynthesis of PHAs containing 4-hydroxyvalerate (or the more commonly studied 3-hydroxyvalerate) involves the conversion of precursor molecules into their corresponding hydroxyacyl-CoA thioesters, which are then polymerized by PHA synthase. For instance, levulinic acid can be a precursor for 4-hydroxyvalerate units.

Biosynthetic_Pathway Levulinic_Acid Levulinic Acid (Precursor) Reduction Reduction Levulinic_Acid->Reduction HPA This compound Reduction->HPA Activation CoA Activation HPA->Activation HP_CoA 4-Hydroxypentanoyl-CoA Activation->HP_CoA PHA_Synthase PHA Synthase (PhaC) HP_CoA->PHA_Synthase Polymer Poly(4-hydroxyvalerate) (incorporation into PHA chain) PHA_Synthase->Polymer

Caption: Proposed biosynthetic pathway for 4-hydroxyvalerate incorporation.

Conclusion

The use of this compound and its lactone, γ-valerolactone, offers significant opportunities for the development of advanced biodegradable polymers. Through both microbial biosynthesis and chemical synthesis, a range of polyesters with tunable properties can be produced. The protocols and data presented in these application notes provide a foundation for researchers and professionals to explore the synthesis, characterization, and application of these promising biomaterials in fields ranging from medicine to sustainable technologies. Further research into the direct polymerization of this compound and the optimization of production processes will continue to expand the potential of these versatile polymers.

References

Application Notes and Protocols: Ring-Opening Polymerization of γ-Valerolactone from 4-Hydroxypentanoic Acid for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of γ-valerolactone (GVL) from 4-hydroxypentanoic acid and its subsequent ring-opening polymerization (ROP) to yield poly(γ-valerolactone) (PGVL), a biodegradable polyester with significant potential in controlled drug delivery systems. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in the synthesis and application of this promising biomaterial.

Introduction

Poly(γ-valerolactone) (PGVL) is a biocompatible and biodegradable aliphatic polyester that is gaining increasing interest for biomedical applications, particularly in the field of drug delivery.[1] Its favorable properties, including miscibility with other polymers and potential for controlled degradation, make it an attractive candidate for creating advanced drug carrier systems.[1] PGVL is synthesized through the ring-opening polymerization of γ-valerolactone (GVL), a bio-based monomer that can be derived from lignocellulosic biomass.[2][3] A key pathway to GVL involves the intramolecular cyclization of this compound.[2][3]

This document outlines the synthetic route from this compound to PGVL and provides detailed protocols for laboratory-scale synthesis. Furthermore, it explores the application of PGVL in drug delivery, highlighting how its molecular characteristics can be tailored to control the release of therapeutic agents.

Synthesis of γ-Valerolactone (GVL) from this compound

The synthesis of GVL from this compound is an intramolecular esterification (cyclization) reaction.[4] This reaction can be achieved through thermal treatment or with the use of an acid catalyst to facilitate the ring closure.[4]

Reaction Pathway & Mechanism

The conversion of this compound to GVL is an equilibrium reaction. The mechanism involves the protonation of the carboxylic acid carbonyl group, followed by a nucleophilic attack from the hydroxyl group on the same molecule, leading to the formation of a cyclic tetrahedral intermediate. Subsequent dehydration yields the stable five-membered lactone ring of GVL.

GVL_Synthesis cluster_0 Synthesis of γ-Valerolactone 4-HPA This compound GVL γ-Valerolactone (GVL) 4-HPA->GVL Intramolecular Esterification Water H₂O

Caption: Synthesis of γ-Valerolactone from this compound.

Experimental Protocol: Synthesis of GVL from this compound

This protocol describes a general procedure for the synthesis of GVL. The reaction can be performed with or without a catalyst, with temperature being a key parameter.[4]

Materials:

  • This compound

  • Acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid) (Optional)

  • Toluene (for azeotropic removal of water)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in toluene. If using a catalyst, add it to the mixture.

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene using a rotary evaporator.

  • Purification: Purify the crude GVL by vacuum distillation to obtain the final product.

Reaction Conditions:

ParameterCondition (without catalyst)Condition (with acid catalyst)
Temperature 130-200 °C[4]100-150 °C[4]
Catalyst NoneAcidic ion-exchange resin or zeolite[4]
Pressure Atmospheric or reducedAtmospheric

Ring-Opening Polymerization (ROP) of γ-Valerolactone

The polymerization of GVL proceeds via a ring-opening mechanism to form PGVL. This reaction is typically initiated by an alcohol and catalyzed by organometallic compounds or organic catalysts. While the homopolymerization of GVL can be challenging due to its lower ring strain compared to other lactones, copolymerization with more reactive monomers like ε-caprolactone is a common strategy to produce biodegradable polyesters with tunable properties.[5]

Reaction Pathway

The ROP of GVL is initiated by a nucleophile, typically an alcohol, which attacks the carbonyl carbon of the lactone. This leads to the opening of the ring and the formation of a propagating chain with a terminal hydroxyl group, which can then attack another GVL monomer.

ROP_GVL cluster_1 Ring-Opening Polymerization of GVL GVL_monomer γ-Valerolactone (GVL) PGVL Poly(γ-valerolactone) (PGVL) GVL_monomer->PGVL Polymerization Initiator Initiator (e.g., Alcohol) Initiator->PGVL Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->PGVL

Caption: Ring-Opening Polymerization of γ-Valerolactone.

Experimental Protocol: Ring-Opening Copolymerization of GVL and ε-Caprolactone

This protocol is adapted from a study on the copolymerization of GVL with ε-caprolactone (ECL), a widely used monomer for producing biodegradable polyesters.[5]

Materials:

  • γ-Valerolactone (GVL), dried and distilled

  • ε-Caprolactone (ECL), dried and distilled

  • Methoxy poly(ethylene glycol) (mPEG) as initiator

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as catalyst

  • Toluene, anhydrous

  • Methanol for precipitation

  • Schlenk flask and line

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add the desired amounts of GVL, ECL, and mPEG to a Schlenk flask equipped with a magnetic stir bar.

  • Initiation of Polymerization: Heat the mixture to the desired reaction temperature (e.g., 120 °C) with stirring.

  • Catalyst Addition: Once the temperature is stable, add the catalyst solution (Sn(Oct)₂ in anhydrous toluene) to the reaction mixture.

  • Polymerization: Allow the polymerization to proceed for the desired time. The reaction time will influence the molecular weight and conversion.

  • Termination and Precipitation: Cool the reaction to room temperature and dissolve the viscous product in a small amount of toluene. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

Quantitative Data for GVL/ECL Copolymerization:

The following table summarizes the reaction conditions and resulting polymer properties from a study on GVL/ECL copolymerization.[5]

ECL/GVL Molar RatioTemperature (°C)Time (h)InitiatorCatalystMn ( g/mol )PDI (Mw/Mn)
90/1012024mPEGSn(Oct)₂9,8001.35
80/2012024mPEGSn(Oct)₂8,5001.42
70/3012024mPEGSn(Oct)₂7,2001.51

Mn = Number-average molecular weight; PDI = Polydispersity index.

Characterization of Poly(γ-valerolactone)

The synthesized PGVL and its copolymers should be characterized to determine their molecular weight, composition, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Applications in Drug Delivery

PGVL-based materials, including copolymers, are being explored for various drug delivery applications due to their biodegradability and ability to form matrices for sustained drug release.[6] The properties of the polymer, such as molecular weight, crystallinity, and hydrophobicity, can significantly influence the drug release kinetics.[6]

Controlled Drug Release

The release of a drug from a PGVL-based matrix is typically governed by a combination of diffusion and polymer degradation.[6] The rate of drug release can be modulated by altering the polymer's characteristics:

  • Molecular Weight: Higher molecular weight polymers generally lead to slower degradation and, consequently, slower drug release.[5]

  • Copolymer Composition: Incorporating more hydrophilic comonomers can increase the rate of water uptake and hydrolysis, leading to faster drug release.

  • Crystallinity: A higher degree of crystallinity can hinder drug diffusion and slow down the release rate.

Formulation of Drug Delivery Systems

PGVL can be formulated into various drug delivery systems, including:

  • Nanoparticles: For targeted drug delivery and intracellular uptake.

  • Microparticles: For injectable sustained-release formulations.

  • Implants: For long-term, localized drug delivery.

Experimental Workflow for Drug-Loaded Nanoparticle Formulation and Characterization

Drug_Delivery_Workflow cluster_2 Drug Delivery System Development Polymer_Synthesis PGVL Synthesis and Characterization Drug_Loading Drug Encapsulation (e.g., nanoprecipitation) Polymer_Synthesis->Drug_Loading NP_Characterization Nanoparticle Characterization (Size, Zeta Potential, Drug Load) Drug_Loading->NP_Characterization In_Vitro_Release In Vitro Drug Release Studies NP_Characterization->In_Vitro_Release In_Vivo_Studies In Vivo Efficacy and Biocompatibility In_Vitro_Release->In_Vivo_Studies

Caption: Workflow for PGVL-based drug delivery system development.

Conclusion

The synthesis of poly(γ-valerolactone) from this compound offers a pathway to a versatile and sustainable biomaterial for drug delivery applications. By carefully controlling the synthesis of GVL and its subsequent ring-opening polymerization, researchers can tailor the properties of PGVL to achieve desired drug release profiles. The protocols and data presented in these application notes provide a foundation for further research and development of innovative PGVL-based drug delivery systems.

References

Application Note: Derivatization of 4-Hydroxypentanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypentanoic acid is a bifunctional molecule containing both a hydroxyl and a carboxylic acid group. These polar functional groups lead to low volatility and potential for thermal instability, making direct analysis by gas chromatography (GC) challenging.[1][2][3] Such analyses often result in poor peak shape, including significant tailing, due to interactions with the stationary phase.[1][3] To overcome these limitations and enable robust, reproducible analysis, chemical derivatization is required. This process modifies the polar functional groups to create a more volatile and thermally stable compound suitable for GC analysis.[4][5]

The most common and effective derivatization strategy for compounds with active hydrogens, such as those in hydroxyl and carboxyl groups, is silylation.[6][7] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely used and powerful silylating reagent mixture.[8][9]

Principle of Derivatization

Silylation involves the replacement of active hydrogen atoms in the hydroxyl (-OH) and carboxylic acid (-COOH) moieties with a nonpolar trimethylsilyl (TMS) group.[6][10] The reagent BSTFA is a strong TMS donor, and the addition of 1% TMCS as a catalyst enhances its reactivity, making it particularly effective for derivatizing both alcohols and carboxylic acids.[8][9] The reaction converts the non-volatile this compound into its volatile di-TMS derivative, which is amenable to GC separation and analysis. The byproducts of the reaction are neutral and volatile, minimizing interference in the chromatogram.[6]

Experimental Protocol: Silylation of this compound

This protocol details the procedure for derivatizing this compound using BSTFA with 1% TMCS.

1. Materials and Reagents

  • This compound Standard

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent (anhydrous): Acetonitrile or Pyridine

  • Internal Standard (IS): (Optional, e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps

  • Microsyringes

  • Vortex mixer

  • Heating block or oven

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

2. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL in acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Drying: If the sample is in an aqueous matrix, it must be dried completely prior to derivatization, as silylation reagents are moisture-sensitive.[9] Lyophilization or evaporation under a stream of nitrogen gas are common methods.

  • Aliquot Sample: Place a known volume or mass of the dried sample or standard solution into a 2 mL autosampler vial. If using a liquid standard, evaporate the solvent completely under a gentle stream of nitrogen.

3. Derivatization Procedure

  • Add 100 µL of anhydrous acetonitrile (or pyridine) to the dried sample/standard in the vial.

  • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS) to the vial.[9]

  • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion.[5][9]

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following are typical starting parameters for the analysis of the TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Setting
GC System Agilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio) or Splitless, depending on concentration
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial: 60°C (hold for 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min
MS System Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis

Data Presentation

The derivatization process yields di-trimethylsilyl 4-hydroxypentanoate. The table below summarizes the expected analytical data for this derivative.

CompoundDerivativeMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compounddi-TMS 4-Hydroxypentanoate262.510 - 15247 (M-15), 173, 147 (characteristic of TMS), 117, 73

Note: Retention times and mass fragments are predictive and should be confirmed experimentally with a pure standard.

Visualizations

The following diagrams illustrate the chemical derivatization and the experimental workflow.

G cluster_reactants Reactants cluster_products Products HPA This compound (HO-(CH2)3-COOH) TMS_HPA di-TMS 4-Hydroxypentanoate ((CH3)3SiO-(CH2)3-COOSi(CH3)3) HPA->TMS_HPA Silylation (70°C, 60 min) BSTFA BSTFA + 1% TMCS BSTFA->TMS_HPA Byproducts Volatile Byproducts workflow start Start: Sample/Standard dry Dry Sample (if aqueous) start->dry aliquot Aliquot into Vial dry->aliquot add_solvent Add Anhydrous Solvent (100 µL) aliquot->add_solvent add_reagent Add BSTFA + 1% TMCS (100 µL) add_solvent->add_reagent vortex Vortex Vial add_reagent->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject analyze Data Acquisition and Analysis inject->analyze

References

Application Notes and Protocols for the Extraction of 4-Hydroxypentanoic Acid from Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid (4-HPA) is a C5 hydroxycarboxylic acid of significant interest as a platform chemical and a precursor for the production of biofuels and biodegradable polymers, most notably γ-valerolactone (GVL).[1] Its production through microbial fermentation is a promising sustainable route. However, the efficient recovery of 4-HPA from complex aqueous culture media presents a significant downstream processing challenge. This document provides detailed application notes and protocols for the extraction of 4-HPA from microbial culture media, focusing on Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) techniques.

Overview of Extraction Methodologies

The selection of an appropriate extraction method for 4-HPA from culture media is critical and depends on factors such as the desired purity, scalability, and the presence of interfering compounds in the fermentation broth.[2][3] Key considerations include the inherent instability of 4-HPA, which can readily undergo intramolecular esterification to form the more stable GVL.[1] Therefore, extraction conditions should be optimized to minimize this conversion.

Liquid-Liquid Extraction (LLE) is a widely used and cost-effective method for the recovery of organic acids from fermentation broths.[2][3] The efficiency of LLE is highly dependent on the choice of an appropriate organic solvent and the pH of the aqueous phase.

Solid-Phase Extraction (SPE) offers a more selective approach, capable of providing cleaner extracts by utilizing different sorbent chemistries to retain the analyte of interest while allowing impurities to pass through.[4] This technique is particularly advantageous for analytical applications requiring high purity.

Data Presentation: Comparison of Extraction Efficiencies

The following table summarizes representative recovery data for short-chain fatty acids from fermentation broth using Liquid-Liquid Extraction with ethyl acetate. While specific data for 4-HPA is not widely published, these values for structurally similar organic acids provide a useful benchmark for expected extraction efficiencies. Optimization of the parameters outlined in the protocols below will be crucial for maximizing 4-HPA recovery.

AnalyteExtraction MethodSolvent SystemAqueous Phase pHRecovery (%)Reference
Butyric AcidLiquid-Liquid ExtractionEthyl Acetate2.5>90[2][3]
Propionic AcidLiquid-Liquid ExtractionEthyl Acetate2.5>70[2][3]
Valeric AcidLiquid-Liquid Extraction3% TOPO in Mineral OilNot SpecifiedHigh[5]
Acetic AcidLiquid-Liquid ExtractionEthyl Acetate2.5Variable[2][3]

Note: TOPO stands for Trioctylphosphine oxide, an extractant used in solvent extraction.[5] The recovery of 4-HPA is expected to be influenced by its hydroxyl group, potentially affecting its partitioning behavior compared to the listed volatile fatty acids.

Experimental Protocols

Pre-Extraction Sample Preparation

Prior to extraction, it is essential to prepare the culture medium to remove cells and other particulate matter.

  • Centrifugation: Centrifuge the culture broth at a sufficient speed and duration (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the microbial cells.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and fine particles.

  • pH Adjustment: For both LLE and SPE, adjusting the pH of the supernatant is a critical step. To ensure 4-HPA is in its protonated, less polar form, which is more amenable to extraction into an organic solvent or retention on a non-polar sorbent, the pH should be lowered. Adjust the pH of the filtered supernatant to approximately 2.5-3.0 using a suitable acid (e.g., 1 M HCl or H₂SO₄).[2][3]

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

This protocol describes a general procedure for the extraction of 4-HPA from prepared culture supernatant using an organic solvent.

Materials:

  • Prepared culture supernatant (pH adjusted)

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Conical flasks and beakers

Procedure:

  • Solvent Addition: Transfer a known volume of the pH-adjusted culture supernatant to a separatory funnel. Add an equal volume of ethyl acetate.

  • Extraction: Stopper the separatory funnel and invert it gently, venting frequently to release any pressure buildup. Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and partitioning of the 4-HPA into the organic phase.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (ethyl acetate) will be on top of the aqueous layer.

  • Collection of Organic Phase: Carefully drain the lower aqueous layer and collect the upper organic layer in a clean, dry conical flask.

  • Re-extraction (Optional but Recommended): For improved recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 1-4) can be repeated 1-2 more times with fresh portions of ethyl acetate. Combine all the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and allow it to stand for 10-15 minutes.

  • Solvent Evaporation: Decant or filter the dried organic extract into a round-bottom flask. Remove the ethyl acetate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude 4-HPA extract.

  • Reconstitution: The dried extract can be reconstituted in a suitable solvent for subsequent analysis (e.g., by HPLC or GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol outlines a general procedure for the extraction and purification of 4-HPA from prepared culture supernatant using a reversed-phase SPE cartridge.

Materials:

  • Prepared culture supernatant (pH adjusted)

  • SPE cartridges (e.g., C18 or other suitable reversed-phase sorbent)

  • SPE manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., methanol, acetonitrile, or a mixture)

  • Collection tubes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cartridge Conditioning:

    • Place the SPE cartridge on the manifold.

    • Pass a volume of methanol (e.g., 3-5 mL for a 1 g cartridge) through the cartridge to wet and activate the sorbent. Do not allow the sorbent to dry.

    • Pass a volume of deionized water (e.g., 3-5 mL) through the cartridge to equilibrate the sorbent to an aqueous environment. Again, do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pH-adjusted culture supernatant onto the conditioned cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, controlled flow rate (e.g., 1-2 mL/min). This allows for efficient retention of 4-HPA on the sorbent.

  • Washing:

    • Wash the cartridge with a small volume of deionized water or a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and other polar impurities that were not retained on the sorbent.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained 4-HPA from the cartridge by passing a suitable elution solvent (e.g., methanol or acetonitrile) through the sorbent. A volume of 1-2 mL is typically sufficient, but this should be optimized.

  • Drying and Reconstitution:

    • Evaporate the elution solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume of a suitable solvent for analysis.

Mandatory Visualizations

LLE_Workflow start Culture Broth centrifugation Centrifugation start->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration ph_adjustment pH Adjustment (pH 2.5-3.0) filtration->ph_adjustment lle Liquid-Liquid Extraction (Ethyl Acetate) ph_adjustment->lle separation Phase Separation lle->separation collection Collect Organic Phase separation->collection drying Drying (Anhydrous Na₂SO₄) collection->drying evaporation Solvent Evaporation drying->evaporation end 4-HPA Extract evaporation->end

Caption: Liquid-Liquid Extraction (LLE) workflow for 4-HPA.

SPE_Workflow start Prepared Culture Supernatant (pH 2.5-3.0) conditioning SPE Cartridge Conditioning (Methanol & Water) start->conditioning loading Sample Loading conditioning->loading washing Washing (e.g., 5% Methanol) loading->washing elution Elution (e.g., Methanol) washing->elution drying Solvent Evaporation elution->drying end Purified 4-HPA Extract drying->end

References

4-Hydroxypentanoic Acid: A Versatile Precursor for Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 4-hydroxypentanoic acid (4-HPA) as a versatile precursor in the synthesis of a variety of fine chemicals. Key applications, including the production of γ-valerolactone (GVL), specialty esters, biodegradable polyesters, and amino acid derivatives, are discussed. Comprehensive, step-by-step protocols for the synthesis and derivatization of 4-HPA are provided, along with quantitative data and characterization details.

Introduction

This compound (4-HPA) is a bifunctional molecule containing both a carboxylic acid and a hydroxyl group, making it a valuable C5 building block for the synthesis of a wide range of fine chemicals.[1] Its primary route of synthesis is through the catalytic hydrogenation of levulinic acid, a biomass-derived platform chemical.[2][3] The inherent reactivity of 4-HPA allows for its conversion into various valuable compounds, including the green solvent γ-valerolactone (GVL), specialty esters, biodegradable polymers, and precursors for active pharmaceutical ingredients.[1][2] This document outlines the synthesis of 4-HPA and its application in the production of these fine chemicals, providing detailed experimental protocols for researchers in academia and industry.

Synthesis of this compound (4-HPA)

The most common and efficient method for synthesizing 4-HPA is the catalytic hydrogenation of levulinic acid (LA). This reaction proceeds through the reduction of the ketone group of LA.[4] Due to the tendency of 4-HPA to undergo intramolecular cyclization to form the more stable γ-valerolactone (GVL), the reaction conditions must be carefully controlled to favor the formation and isolation of 4-HPA.[2]

Key Reaction Pathway: Levulinic Acid to this compound

The hydrogenation of levulinic acid to this compound is typically carried out using a heterogeneous catalyst, such as ruthenium on a carbon support (Ru/C), in a solvent under a hydrogen atmosphere.[3][5]

G LA Levulinic Acid HPA This compound LA->HPA Hydrogenation H2 H₂ H2->LA Catalyst Ru/C Catalyst Catalyst->LA

Caption: Hydrogenation of Levulinic Acid to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Levulinic acid (LA)

  • 3 wt% Ru/C catalyst[5]

  • Deionized water

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Syringe filters (0.45 µm)[5]

  • High-pressure autoclave reactor[3][5]

Procedure: [5]

  • Reactor Setup: A high-pressure autoclave reactor is charged with a solution of levulinic acid in deionized water (concentration may vary, e.g., 5 wt%).[3] The desired amount of 3 wt% Ru/C catalyst is added to the solution.

  • Inerting: The reactor is sealed and purged three times with nitrogen gas to remove any air.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50 bar).[5]

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 90°C) and stirred vigorously (e.g., 600 rpm) for a specified time (e.g., 3 hours).[5]

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

  • Catalyst Removal: The catalyst is separated from the reaction mixture by filtration through a syringe filter (0.45 µm).

  • Product Analysis: The resulting solution containing this compound can be analyzed by HPLC and NMR to determine the conversion and yield.[5]

Note on Purification: 4-HPA is often unstable and prone to cyclization to GVL, especially under acidic conditions or at elevated temperatures.[2] For applications requiring pure 4-HPA, purification should be carried out at low temperatures. Techniques such as liquid-liquid extraction with a suitable solvent followed by vacuum distillation at low temperatures can be employed. Alternatively, the aqueous solution of 4-HPA can be used directly in subsequent reactions where the presence of water is tolerated.

Applications of this compound in Fine Chemical Synthesis

Precursor to γ-Valerolactone (GVL)

The most prominent application of 4-HPA is as a direct precursor to γ-valerolactone (GVL), a highly valued green solvent and potential biofuel additive.[2] The intramolecular esterification of 4-HPA to GVL is often spontaneous but can be accelerated by increasing the temperature or using an acid catalyst.[2]

G HPA This compound GVL γ-Valerolactone HPA->GVL Intramolecular Esterification Water H₂O GVL->Water Heat Heat/Acid Catalyst Heat->HPA

Caption: Cyclization of 4-HPA to γ-Valerolactone.

Experimental Protocol: Conversion of 4-HPA to GVL [2]

Materials:

  • Aqueous solution of this compound (from the previous step)

  • (Optional) Acid catalyst (e.g., Amberlyst-15)

Procedure:

  • The aqueous solution of 4-HPA is transferred to a round-bottom flask.

  • The solution is heated to a temperature between 100°C and 150°C.[2]

  • (Optional) An acid catalyst can be added to accelerate the reaction.

  • The reaction progress can be monitored by techniques such as GC-MS or NMR spectroscopy.

  • Once the conversion is complete, GVL can be purified by distillation.

Quantitative Data:

PrecursorProductCatalystTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Yield of GVL (%)Reference
Levulinic Acid4-HPA/GVL3 wt% Ru/C90503>99>99[5]
Levulinic Acid4-HPA/GVL5 wt% Ru/C130122.67~93~99[3]
Synthesis of Specialty Esters

4-HPA can be esterified with various alcohols to produce specialty esters, which have applications as solvents, plasticizers, and fragrance components. The Fischer esterification is a common method for this transformation.

Experimental Protocol: Synthesis of Ethyl 4-hydroxypentanoate

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours. The reaction can be monitored by TLC or GC.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 4-hydroxypentanoate.

  • Purify the product by distillation or column chromatography.

Monomer for Biodegradable Polyesters

4-HPA can be used as a monomer for the synthesis of biodegradable polyesters, such as poly(4-hydroxyvalerate). These polymers are of interest for applications in packaging and biomedical devices. The polycondensation of 4-HPA can be achieved through thermal dehydration.

G HPA n (this compound) Polyester Poly(4-hydroxyvalerate) HPA->Polyester Polycondensation Water (n-1) H₂O Polyester->Water Heat Heat, Vacuum Heat->HPA

Caption: Polycondensation of 4-HPA.

Experimental Protocol: Synthesis of Poly(4-hydroxyvalerate)

Materials:

  • This compound

  • Catalyst (e.g., tin(II) octoate)

Procedure:

  • Charge a reaction vessel with this compound and a catalytic amount of tin(II) octoate.

  • Heat the mixture under a nitrogen atmosphere to a temperature of around 180°C to initiate oligomerization and drive off water.

  • After several hours, apply a vacuum to remove the remaining water and drive the polymerization to a higher molecular weight.

  • Continue the reaction under vacuum for an extended period until the desired molecular weight is achieved.

  • Cool the polymer to room temperature for characterization.

Precursor for Amino Acid Derivatives

4-HPA can serve as a starting material for the synthesis of valuable amino acid derivatives, such as 5-amino-4-hydroxypentanoic acid, which can be a precursor for pharmaceuticals. This transformation typically involves the conversion of the hydroxyl group to an amino group, which may require a multi-step synthesis. A potential route involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine source.

Characterization Data

Spectroscopic Data for this compound: [1]

TechniqueKey Signals
¹³C NMR Peaks corresponding to the carbonyl carbon, the carbon bearing the hydroxyl group, and the aliphatic carbons.
Vapor Phase IR Broad O-H stretch from the carboxylic acid and alcohol, C=O stretch from the carboxylic acid.
MS (GC) Molecular ion peak and characteristic fragmentation pattern.

Conclusion

This compound is a highly versatile and valuable platform chemical derived from renewable resources. Its bifunctional nature allows for its conversion into a diverse range of fine chemicals with applications in solvents, polymers, and pharmaceuticals. The protocols provided in this document offer a starting point for researchers to explore the rich chemistry of 4-HPA and develop new sustainable chemical processes. Careful control of reaction conditions is crucial, particularly to manage the stability of 4-HPA and selectively target desired products.

References

Application of 4-Hydroxypentanoic Acid in Biodegradable Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms. These polymers have garnered significant interest as sustainable alternatives to conventional plastics in a range of applications, including packaging, agriculture, and biomedicine. 4-Hydroxypentanoic acid (4-HPA), a C5 hydroxyalkanoic acid, is a promising monomer for the production of PHAs with tailored properties. The inclusion of 4-HPA units into PHA backbones can modify the physical and thermal characteristics of the resulting polymers, influencing their flexibility, toughness, and degradation kinetics. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biodegradation assessment of polymers incorporating 4-HPA.

Application Notes

The incorporation of this compound into biodegradable polymers, primarily as a comonomer with other hydroxyalkanoates like 3-hydroxybutyrate (3HB), offers a versatile platform for tuning material properties. Poly(3-hydroxybutyrate-co-4-hydroxypentanoate), P(3HB-co-4HPA), exhibits altered crystallinity, thermal properties, and mechanical behavior compared to the more common poly(3-hydroxybutyrate) (PHB) homopolymer.

Increasing the molar fraction of 4-HPA in the copolymer generally leads to:

  • Decreased Crystallinity: The methyl group on the fourth carbon of the 4-HPA unit disrupts the crystalline lattice of the PHB segments, leading to a more amorphous polymer.

  • Lower Melting Temperature (Tm) and Glass Transition Temperature (Tg): The reduction in crystallinity results in lower melting and glass transition temperatures, making the polymer more processable at lower temperatures.

  • Enhanced Flexibility and Toughness: The resulting copolymers are typically less brittle and more flexible than PHB, with increased elongation at break. This makes them suitable for applications requiring elasticity and resilience.[1]

  • Modified Biodegradation Rate: The rate of enzymatic and hydrolytic degradation can be tailored by adjusting the 4-HPA content. The presence of 4-HPA can influence the accessibility of the polymer chains to microbial enzymes.[2]

These tunable properties make 4-HPA-containing polymers attractive for various applications, including:

  • Drug Delivery: The biocompatibility and tunable degradation rates are advantageous for creating controlled-release drug matrices.

  • Tissue Engineering: The flexible and biodegradable nature of these polymers makes them suitable for fabricating scaffolds that support cell growth and tissue regeneration.

  • Specialty Packaging: For applications requiring flexible and biodegradable films.

Quantitative Data Summary

The following tables summarize the typical thermal and mechanical properties of polyhydroxyalkanoate copolymers. While specific data for P(3HB-co-4HPA) is limited in publicly available literature, the data for the closely related P(3HB-co-3HV) (poly(3-hydroxybutyrate-co-3-hydroxyvalerate)) and P(3HB-co-4HB) (poly(3-hydroxybutyrate-co-4-hydroxybutyrate)) copolymers provide a strong indication of the expected trends when 4-HPA is incorporated.

Table 1: Thermal Properties of PHB and its Copolymers

PolymerMonomer CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
PHB100% 3HB5 - 10170 - 180
P(3HB-co-3HV)90% 3HB, 10% 3HV1145
P(3HB-co-3HV)80% 3HB, 20% 3HV-1135
P(3HB-co-4HB)85% 3HB, 15% 4HB-15151
P(3HB-co-4HB)64% 3HB, 36% 4HB-33140

Data compiled from analogous polymer systems.[3][4]

Table 2: Mechanical Properties of PHB and its Copolymers

PolymerMonomer CompositionTensile Strength (MPa)Elongation at Break (%)
PHB100% 3HB405
P(3HB-co-3HV)90% 3HB, 10% 3HV3220
P(3HB-co-3HV)80% 3HB, 20% 3HV2550
P(3HB-co-4HB)89% 3HB, 11% 4HB26444
P(3HB-co-4HB)54% 3HB, 46% 4HB201000

Data compiled from analogous polymer systems.[1][5]

Experimental Protocols

Protocol 1: Bacterial Synthesis of P(3HB-co-4HPA)

This protocol describes the biosynthesis of a P(3HB-co-4HPA) copolymer using a suitable bacterial strain, such as a recombinant Cupriavidus necator or Escherichia coli, capable of utilizing supplied precursors.

Materials:

  • Bacterial strain (e.g., recombinant C. necator H16)

  • Growth medium (e.g., Nutrient-rich broth)

  • Production medium (Nitrogen-limited mineral salts medium)

  • Carbon sources: Glucose (for cell growth), this compound sodium salt (as precursor for 4HPA units), and a suitable precursor for 3HB units (e.g., butyric acid or levulinic acid).

  • Fermentor with pH, temperature, and dissolved oxygen control.

  • Centrifuge

  • Lyophilizer

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the bacterial strain into 50 mL of nutrient-rich broth and incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Seed Culture: Transfer the inoculum to 500 mL of the same medium in a 2 L flask and incubate under the same conditions for another 24 hours.

  • Fermentation - Growth Phase: Transfer the seed culture to a 5 L fermentor containing 3 L of the production medium supplemented with glucose (20 g/L) as the primary carbon source. Maintain the pH at 7.0, temperature at 30°C, and dissolved oxygen above 20% saturation.

  • Fermentation - Polymer Accumulation Phase: Once the cell density reaches a desired level (e.g., OD600 of 50), induce polymer accumulation by limiting a key nutrient (e.g., nitrogen). Introduce the precursors for the copolymer: this compound sodium salt (e.g., 2 g/L) and butyric acid (e.g., 2 g/L).

  • Cultivation: Continue the fermentation for 48-72 hours, monitoring cell growth and polymer accumulation.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes.

  • Washing: Wash the cell pellet twice with distilled water to remove residual medium components.

  • Drying: Lyophilize the washed cell pellet to obtain the dry cell mass containing the P(3HB-co-4HPA) copolymer.

Protocol 2: Extraction and Purification of P(3HB-co-4HPA)

This protocol describes the extraction of the synthesized polymer from the dried bacterial biomass.

Materials:

  • Lyophilized bacterial cells containing P(3HB-co-4HPA)

  • Chloroform

  • Methanol

  • Sodium hypochlorite solution (optional, for cell lysis)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Filtration setup

Procedure:

  • Cell Lysis (Optional): To enhance extraction efficiency, the dried biomass can be pre-treated with a sodium hypochlorite solution (e.g., 5% v/v) for 1 hour at room temperature to digest non-PHA cellular material.[6]

  • Solvent Extraction: Place the dried (or pre-treated) biomass in a cellulose thimble and perform Soxhlet extraction with chloroform for 24 hours.

  • Polymer Solution Collection: The chloroform, now containing the dissolved polymer, is collected.

  • Concentration: Reduce the volume of the chloroform solution using a rotary evaporator.

  • Precipitation: Precipitate the polymer by slowly adding the concentrated chloroform solution to a 10-fold excess of cold methanol with constant stirring. The P(3HB-co-4HPA) will precipitate as a white solid.

  • Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 3: Characterization of P(3HB-co-4HPA)

This protocol outlines the key characterization techniques to determine the composition, molecular weight, and thermal properties of the synthesized polymer.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the monomer composition of the copolymer.

  • Procedure: Dissolve 5-10 mg of the purified polymer in 0.7 mL of deuterated chloroform (CDCl3). Record 1H and 13C NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz). The molar fraction of 4HPA can be calculated by integrating the characteristic peaks corresponding to the protons or carbons of the 3HB and 4HPA units.

2. Gel Permeation Chromatography (GPC):

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., chloroform) at a concentration of 1 mg/mL. Inject the solution into a GPC system equipped with a refractive index (RI) detector. Use polystyrene standards for calibration.

3. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[7]

  • Procedure: Place 5-10 mg of the polymer in an aluminum DSC pan. Heat the sample from -50°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history. Cool the sample to -50°C at 10°C/min and then perform a second heating scan from -50°C to 200°C at 10°C/min. The Tg and Tm are determined from the second heating scan.

Protocol 4: Enzymatic Biodegradation Assay

This protocol describes a method to assess the biodegradability of the P(3HB-co-4HPA) film using a purified enzyme.

Materials:

  • P(3HB-co-4HPA) film (solvent-cast or melt-pressed)

  • PHA depolymerase (e.g., from Pseudomonas stutzeri)

  • Phosphate buffer (pH 7.4)

  • Incubator

  • UV-Vis spectrophotometer

Procedure:

  • Film Preparation: Prepare thin films of the polymer with known dimensions and weight.

  • Enzyme Solution: Prepare a solution of PHA depolymerase in phosphate buffer at a specified concentration (e.g., 10 µg/mL).

  • Degradation Assay: Place the polymer films in vials containing the enzyme solution. As a control, place identical films in vials containing only the phosphate buffer.

  • Incubation: Incubate the vials at 37°C with gentle shaking.

  • Monitoring Degradation: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from the supernatant. Measure the absorbance at a specific wavelength (e.g., 210 nm) to quantify the release of soluble degradation products (oligomers and monomers).

  • Weight Loss Measurement: At the end of the experiment, carefully remove the remaining film fragments, wash them with distilled water, dry them to a constant weight, and calculate the percentage of weight loss.[8][9]

Visualizations

Synthesis_Pathway Glucose Glucose Biomass Bacterial Cell Growth Glucose->Biomass Butyric_Acid Butyric Acid 3HB_CoA 3-Hydroxybutyryl-CoA Butyric_Acid->3HB_CoA 4HPA_precursor 4-Hydroxypentanoic Acid 4HPA_CoA 4-Hydroxypentanoyl-CoA 4HPA_precursor->4HPA_CoA PHA_Synthase PHA Synthase 3HB_CoA->PHA_Synthase 4HPA_CoA->PHA_Synthase P_3HB_co_4HPA P(3HB-co-4HPA) PHA_Synthase->P_3HB_co_4HPA

Caption: Biosynthesis pathway of P(3HB-co-4HPA).

Experimental_Workflow Synthesis Bacterial Synthesis of P(3HB-co-4HPA) Extraction Solvent Extraction & Purification Synthesis->Extraction Characterization Polymer Characterization Extraction->Characterization Biodegradation Biodegradation Assay Extraction->Biodegradation NMR NMR Spectroscopy (Composition) Characterization->NMR GPC GPC (Molecular Weight) Characterization->GPC DSC DSC (Thermal Properties) Characterization->DSC Enzymatic Enzymatic Degradation (Weight Loss, Product Analysis) Biodegradation->Enzymatic

Caption: Experimental workflow for polymer analysis.

Biodegradation_Signaling Polymer P(3HB-co-4HPA) Film Enzyme_Adsorption PHA Depolymerase Adsorption to Surface Polymer->Enzyme_Adsorption Hydrolysis Enzymatic Hydrolysis of Ester Bonds Enzyme_Adsorption->Hydrolysis Oligomers Soluble Oligomers (3HB and 4HPA units) Hydrolysis->Oligomers Monomers Monomers (3HB and 4HPA) Oligomers->Monomers Metabolism Microbial Assimilation (Metabolism) Monomers->Metabolism CO2_H2O CO2 + H2O Metabolism->CO2_H2O

Caption: Enzymatic degradation of P(3HB-co-4HPA).

References

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of 4-hydroxypentanoic acid (4-HPA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of levulinic acid.[1][2][3][4] This process typically involves the use of a heterogeneous or homogeneous catalyst, with ruthenium-based catalysts being particularly effective.[1][2][3][4][5]

Q2: What is the primary challenge in the selective synthesis of this compound?

A2: The main challenge is preventing the intramolecular cyclization of this compound to form the more thermodynamically stable gamma-valerolactone (GVL).[1][2][3] This reaction is often spontaneous, especially at elevated temperatures.

Q3: How can I minimize the formation of gamma-valerolactone (GVL)?

A3: To minimize GVL formation, it is crucial to control the reaction temperature, keeping it as low as possible while still achieving a reasonable reaction rate. Additionally, the choice of catalyst and solvent can significantly influence the selectivity towards 4-HPA. Some studies suggest that the presence of water can also play a role in the equilibrium between 4-HPA and GVL.

Q4: What are the key factors influencing the stereoselectivity in the synthesis of chiral this compound?

A4: The stereoselectivity is primarily determined by the choice of a chiral catalyst or a chiral auxiliary. The solvent, temperature, and pressure can also have a significant impact on the enantiomeric excess (e.e.) of the product.[6]

Q5: What are the common by-products in the synthesis of this compound from levulinic acid?

A5: Besides the desired this compound and the common side-product gamma-valerolactone, other by-products can include unreacted levulinic acid, and in some cases, over-hydrogenation products like 1,4-pentanediol or valeric acid.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete conversion of levulinic acid - Increase reaction time.- Increase hydrogen pressure.- Increase catalyst loading.- Check catalyst activity; it may be poisoned or deactivated.
Formation of gamma-valerolactone (GVL) - Lower the reaction temperature.- Screen different solvents to find one that favors 4-HPA stability.- Choose a catalyst with higher selectivity for the hydrogenation of the ketone group over the lactonization step.
Catalyst deactivation - Ensure the purity of starting materials and solvents to avoid catalyst poisons.- For heterogeneous catalysts, consider regeneration procedures if applicable.- For homogeneous catalysts, check for ligand degradation.
Sub-optimal reaction conditions - Systematically vary temperature, pressure, and reaction time to find the optimal conditions for your specific catalyst and setup.
Problem 2: Low Selectivity for this compound (High GVL Formation)
Potential Cause Recommended Solution
High reaction temperature - Decrease the reaction temperature. The formation of GVL is favored at higher temperatures.
Inappropriate catalyst - Select a catalyst known for high selectivity towards 4-HPA. For example, some modified Ru catalysts show higher selectivity than standard Ru/C.
Prolonged reaction time - Monitor the reaction progress and stop it once the maximum concentration of 4-HPA is reached before it converts to GVL.
Acidic conditions - The presence of acid can catalyze the lactonization. If possible, run the reaction under neutral conditions or with a basic support for the catalyst.
Problem 3: Low Enantioselectivity in Asymmetric Synthesis
Potential Cause Recommended Solution
Ineffective chiral catalyst/ligand - Screen a variety of chiral ligands to find the one that provides the best enantioselectivity for this specific substrate.- Ensure the chiral purity of the catalyst/ligand.
Sub-optimal reaction temperature - Lowering the reaction temperature often increases enantioselectivity.
Inappropriate solvent - The polarity and coordinating ability of the solvent can significantly affect the stereochemical outcome. Screen a range of solvents.[6]
Racemization of the product - Check if the workup or purification conditions are causing racemization. For example, exposure to strong acids or bases can sometimes lead to loss of stereochemical integrity.
Problem 4: Difficulty in Purifying this compound
Potential Cause Recommended Solution
Co-elution with GVL or levulinic acid in chromatography - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation.- Consider using a different stationary phase (e.g., a more polar or a specialized column).- HPLC can be used for analytical separation and purification of smaller quantities.
Product instability during purification - Avoid high temperatures during solvent evaporation, as this can promote cyclization to GVL.- Use mild pH conditions during extraction and other purification steps.
Formation of an inseparable mixture - If separation is extremely difficult, consider derivatizing the 4-HPA to a more easily separable compound, followed by deprotection.

Quantitative Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Levulinic Acid to this compound

CatalystTemperature (°C)Pressure (bar H₂)SolventLevulinic Acid Conversion (%)4-HPA Yield (%)GVL Yield (%)Reference
Ru/C9045Water942866[2]
Ru/Beta-12.59045Water942866[2]
Ni/TiO₂175-Water---[3]
Ru-based complex80-Water100Intermediate87[7]

Note: Direct yield of 4-HPA is often not reported as it is a reaction intermediate. The data often reflects the final GVL yield.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Levulinic Acid to this compound/Gamma-Valerolactone using a Ru/C Catalyst

This protocol is a general guideline and may require optimization for specific equipment and desired product selectivity.

Materials:

  • Levulinic acid

  • 5% Ruthenium on activated carbon (Ru/C)

  • Deionized water (or other suitable solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Filtration apparatus

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add levulinic acid (e.g., 10 g) and the Ru/C catalyst (e.g., 0.5 g, 5 wt% of the substrate) to the reactor vessel.

  • Solvent Addition: Add the desired amount of deionized water (e.g., 100 mL).

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar). Begin stirring and heat the reactor to the target temperature (e.g., 90-150°C).

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals (if the reactor setup allows) and analyzing them by HPLC or GC to determine the concentration of levulinic acid, 4-HPA, and GVL.

  • Cooling and Depressurization: Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the heterogeneous Ru/C catalyst. The catalyst can be washed with the solvent and dried for potential reuse.

  • Product Isolation: The filtrate contains the product mixture. The 4-HPA can be isolated from GVL and unreacted levulinic acid by techniques such as column chromatography or by converting it to a derivative for easier separation.

Protocol 2: Conceptual Approach for Enantioselective Synthesis of (R)-4-Hydroxypentanoic Acid

This protocol outlines a conceptual enzymatic approach for the synthesis of (R)-4-aminopentanoic acid, which can be adapted for the synthesis of (R)-4-hydroxypentanoic acid through subsequent deamination or by using a different enzyme.

Materials:

  • Levulinic acid

  • Engineered glutamate dehydrogenase (EcGDH) or a suitable reductase

  • Ammonia source (for amination) or a hydride source (for reduction)

  • Cofactor (e.g., NADPH)

  • Buffer solution (e.g., Tris-HCl)

  • HPLC for analysis

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8). Add levulinic acid to the desired concentration (e.g., 80 mM).

  • Enzyme and Cofactor Addition: Add the purified engineered enzyme and the necessary cofactor (e.g., NADP⁺) and a cofactor regeneration system if necessary.

  • Initiation: Initiate the reaction by adding the amino donor (for reductive amination) or the hydride source.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-45°C) with gentle agitation.

  • Monitoring: Monitor the conversion of levulinic acid and the formation of the chiral product using HPLC with a chiral column to determine the enantiomeric excess.[8]

  • Work-up and Purification: Once the reaction is complete, the enzyme can be denatured and removed by centrifugation. The product can then be purified from the reaction mixture using chromatographic techniques.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification cluster_product Product A Levulinic Acid D Autoclave Reactor A->D B Catalyst (e.g., Ru/C) B->D C Solvent (e.g., Water) C->D E Filtration D->E Reaction Mixture F Solvent Evaporation E->F Filtrate G Column Chromatography F->G Crude Product H This compound G->H Purified Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield A Low Yield of 4-HPA B Incomplete Conversion? A->B C High GVL Formation? A->C D Catalyst Deactivation? A->D E Increase reaction time/pressure/catalyst loading B->E Yes F Lower reaction temperature C->F Yes G Change catalyst or solvent C->G Yes H Check purity of starting materials D->H Yes I Regenerate or replace catalyst D->I Yes

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Production of 4-Hydroxypentanoic Acid from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the production of 4-hydroxypentanoic acid (4-HPA) from biomass-derived levulinic acid (LA).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the production of this compound from levulinic acid?

A1: The primary byproduct is gamma-valerolactone (GVL), which is formed through the spontaneous intramolecular esterification (lactonization) of 4-HPA.[1] Other significant byproducts can include valeric acid, angelica lactones, 1,4-pentanediol, and esters of 4-HPA if an alcohol is used as a solvent.[1][2] At higher temperatures, 2-butanol can also be formed due to the decarbonylation of levulinic acid.[1]

Q2: Why is gamma-valerolactone (GVL) so commonly formed?

A2: this compound is an intermediate that readily cyclizes to form the more stable five-membered ring structure of GVL, especially under acidic conditions or at elevated temperatures.[1][3]

Q3: Can the choice of catalyst influence byproduct formation?

A3: Absolutely. The catalyst plays a crucial role in the selectivity of the reaction. For instance, ruthenium-based catalysts (e.g., Ru/C) are highly active for the hydrogenation of the ketone group in levulinic acid to form 4-HPA.[2][3] The catalyst support and the presence of acidic or basic sites can also influence the subsequent reactions, such as the dehydration of 4-HPA to GVL or its further hydrogenation to 1,4-pentanediol.

Q4: How does the solvent affect the byproduct profile?

A4: The solvent can significantly impact the reaction. Using water as a solvent is common and considered environmentally friendly.[2] However, if an alcohol (e.g., ethanol, methanol) is used as the solvent, it can react with 4-HPA to form the corresponding ester (e.g., ethyl 4-hydroxypentanoate) through a process called Fischer esterification.[4][5][6]

Q5: Are there any byproducts that originate from the initial biomass processing?

A5: Yes, the levulinic acid produced from biomass can contain impurities. One common byproduct from the acid-catalyzed conversion of C6 sugars is formic acid.[7] Other organic acids and furan derivatives from the degradation of carbohydrates and lignin may also be present and can interfere with the subsequent hydrogenation step.[8][9]

Troubleshooting Guide

Problem 1: Low yield of this compound and high yield of gamma-valerolactone (GVL).

  • Question: My reaction is producing a large amount of GVL and very little 4-HPA. How can I increase the selectivity for 4-HPA?

  • Answer: This is a common issue due to the facile intramolecular cyclization of 4-HPA to GVL.[1][3] To favor the formation of 4-HPA, consider the following adjustments:

    • Lower the reaction temperature: The conversion of 4-HPA to GVL is favored at higher temperatures. Operating at lower temperatures (e.g., 60-120°C) can significantly reduce the rate of lactonization.[3]

    • Control the reaction time: Shorter reaction times will minimize the subsequent conversion of 4-HPA to GVL. Monitor the reaction progress closely to stop it at the optimal point.

    • Catalyst selection: Utilize a catalyst that is highly selective for the hydrogenation of the ketone group of levulinic acid but has low activity for dehydration reactions. Neutral or slightly basic catalyst supports may be preferable to acidic supports which can catalyze the lactonization.

Problem 2: Formation of valeric acid is detected in my product mixture.

  • Question: I am observing the formation of valeric acid as a byproduct. What reaction conditions lead to its formation and how can I avoid it?

  • Answer: Valeric acid is typically formed at higher reaction temperatures.[2] It is proposed to be formed through the isomerization of α-angelica lactone to β-angelica lactone, followed by reduction.[2] To prevent the formation of valeric acid, it is crucial to maintain a lower reaction temperature, preferably below 150°C.

Problem 3: An unexpected ester is present in my final product.

  • Question: I have identified an ester of this compound in my product. I was not expecting this. Why did this happen?

  • Answer: The formation of a 4-HPA ester is a strong indication that you are using an alcohol as a solvent or co-solvent. In the presence of an acid catalyst, carboxylic acids and alcohols will undergo Fischer esterification to form an ester and water.[4][6][10] To avoid this, switch to a non-alcoholic solvent such as water or dioxane.

Problem 4: My catalyst appears to be deactivating quickly.

  • Question: The activity of my catalyst is decreasing over a short period. What could be the cause?

  • Answer: Catalyst deactivation can be caused by impurities in the levulinic acid feed derived from biomass.[11] These can include sulfur-containing compounds (if certain amino acids are present in the biomass), phenolic compounds from lignin, or other organic residues that can poison the active sites of the catalyst.[8][11] Consider purifying your levulinic acid feedstock before the hydrogenation step.

Quantitative Data on Byproduct Formation

The following table summarizes the effect of reaction temperature on the formation of byproducts during the hydrogenation of levulinic acid over a Ru/C catalyst. The data is presented as gas chromatography areas (GC-areas) and illustrates the trend of byproduct formation with increasing temperature.

Temperature (°C)This compound (GC-area)Gamma-Valerolactone (GC-area)Other Byproducts (GC-area)
90HighModerateLow
110ModerateHighLow
130LowVery HighIncreasing
150Very LowVery HighModerate
180Not DetectedHighHigh

Data adapted from experimental results described in prior art.[3] "Other Byproducts" include valeric acid and other unidentified compounds.

Experimental Protocols

Protocol 1: Quantification of this compound and Byproducts by HPLC-UV

This protocol outlines a general method for the analysis of 4-HPA and related organic acid byproducts.

1. Objective: To quantify the concentration of this compound, levulinic acid, and major acidic byproducts in a reaction mixture.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 100 x 4.6 mm, 3 µm particle size).

  • Reference standards for levulinic acid, this compound, gamma-valerolactone, and other potential byproducts.

  • Mobile phase: 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Sample vials.

  • Syringe filters (0.45 µm).

3. Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of each reference standard (e.g., 1000 ppm) in the mobile phase.

    • Create a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range in the samples (e.g., 10, 50, 100, 250, 500 ppm).

  • Sample Preparation:

    • Take a representative aliquot of the reaction mixture.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature (e.g., 40°C).

    • Set the UV detection wavelength (e.g., 210 nm for organic acids).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the standards and samples.

    • Run a gradient elution method to separate the compounds of interest. An example gradient is:

      • 0-5 min: 5% B

      • 5-15 min: Ramp to 50% B

      • 15-20 min: Hold at 50% B

      • 20-21 min: Ramp back to 5% B

      • 21-25 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

    • Generate a calibration curve for each analyte by plotting the peak area versus the concentration of the standards.

    • Quantify the concentration of each analyte in the samples using the calibration curve.

This is a general guideline; the specific column, mobile phase, and gradient may need to be optimized for your specific sample matrix and analytes of interest.[12][13]

Visualizations

ReactionPathway cluster_byproducts Byproducts Biomass Biomass LA Levulinic Acid (LA) Biomass->LA Acid Hydrolysis HPA This compound (4-HPA) LA->HPA + H2 (Catalytic Hydrogenation) GVL Gamma-Valerolactone (GVL) HPA->GVL Intramolecular Esterification (Lactonization) PDO 1,4-Pentanediol HPA->PDO + H2 Ester 4-HPA Ester HPA->Ester + Alcohol (Esterification) AL Angelica Lactones HPA->AL - H2O GVL->PDO + H2 VA Valeric Acid inv1 AL->inv1 inv1->VA + H2 inv2

Caption: Reaction pathway for 4-HPA production and byproduct formation.

TroubleshootingWorkflow start Start: Byproduct Detected identify Identify Byproduct (e.g., GC-MS, NMR) start->identify is_gvl Is the major byproduct GVL? identify->is_gvl is_va Is Valeric Acid present? is_gvl->is_va No action_gvl Decrease Temperature Shorten Reaction Time Change Catalyst is_gvl->action_gvl Yes is_ester Is a 4-HPA Ester present? is_va->is_ester No action_va Decrease Temperature (< 150°C) is_va->action_va Yes action_ester Change Solvent (avoid alcohols) is_ester->action_ester Yes other Other Byproduct (e.g., PDO, AL) Investigate catalyst and higher H2 pressure effects is_ester->other No analyze Re-analyze Product Mixture action_gvl->analyze action_va->analyze action_ester->analyze analyze->is_gvl end End: Byproduct Mitigated analyze->end Successful other->analyze

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

Technical Support Center: Purification of 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-hydroxypentanoic acid (4-HPA) from its reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Overall Yield After Purification

Potential Cause Troubleshooting Step Explanation
Incomplete Extraction Ensure complete acidification of the aqueous layer to a pH of 1-2 before extraction with an organic solvent. Use multiple extractions with a smaller volume of solvent rather than a single extraction with a large volume.This compound is a carboxylic acid and will be in its carboxylate form at neutral or basic pH, making it soluble in the aqueous phase. Acidification protonates the carboxylate, rendering the acid more soluble in organic solvents like ethyl acetate or dichloromethane.
Premature Product Isolation If crystallization is used, ensure the solution is sufficiently concentrated and cooled slowly to allow for maximum crystal formation. Seeding with a small crystal of pure product can sometimes initiate crystallization.Rapid cooling or insufficient concentration can lead to a supersaturated solution where the product does not precipitate, or forms an oil instead of crystals.
Lactonization to γ-Valerolactone (GVL) Avoid high temperatures and strongly acidic conditions during the workup. If possible, perform extractions and solvent removal at reduced temperatures.4-HPA is prone to intramolecular cyclization to form the more stable γ-valerolactone, especially in the presence of acid and heat.[1]

Issue 2: Presence of γ-Valerolactone (GVL) Impurity in the Final Product

Potential Cause Troubleshooting Step Explanation
Acid-Catalyzed Lactonization Neutralize any acidic catalysts from the reaction before workup. During extraction, minimize the time the acidic aqueous phase is in contact with the organic phase containing the product. Use a milder acid for pH adjustment if possible.The equilibrium between 4-HPA and GVL is shifted towards GVL in acidic conditions.[2]
Thermal Decomposition Perform distillations under vacuum to reduce the boiling point. Use a rotary evaporator at a low temperature to remove the solvent.High temperatures can drive the dehydration and cyclization of 4-HPA to GVL.
Hydrolysis of GVL during workup If the desired product is 4-HPA, consider a final purification step where the mixture is treated with a base to hydrolyze any GVL back to the open-chain form, followed by careful re-acidification and extraction.Basic conditions will hydrolyze the lactone back to the carboxylate salt of this compound.

Issue 3: Presence of Unreacted Levulinic Acid in the Final Product

Potential Cause Troubleshooting Step Explanation
Similar Solubility Profile Utilize liquid-liquid extraction with careful pH control. Levulinic acid is also a carboxylic acid, but its hydrophobicity may differ slightly from 4-HPA, allowing for some separation.Both levulinic acid and this compound are soluble in similar organic solvents.
Inefficient Separation Consider column chromatography for separation. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the more polar 4-HPA from the less polar levulinic acid.The hydroxyl group in 4-HPA increases its polarity compared to the ketone group in levulinic acid, allowing for chromatographic separation.
Reactive Extraction For removal of unreacted levulinic acid, reactive extraction using specific extractants like tri-n-octylamine in a suitable diluent can be employed to selectively remove carboxylic acids.[3]This advanced technique can offer higher selectivity for the removal of acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove the catalyst after the reaction?

A1: The method for catalyst removal depends on the type of catalyst used. For heterogeneous catalysts (e.g., Ru/C), simple filtration of the reaction mixture is usually sufficient. For homogeneous catalysts, a workup involving liquid-liquid extraction is typically necessary to separate the catalyst from the product.

Q2: How can I confirm the purity of my this compound?

A2: The purity of 4-HPA can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to quantify the product and identify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any residual starting materials or byproducts.

Q3: What is the optimal pH for extracting this compound into an organic solvent?

A3: To efficiently extract this compound into an organic solvent, the aqueous solution should be acidified to a pH of 1-2.[4] This ensures that the carboxylic acid is fully protonated, increasing its solubility in organic solvents.

Q4: My purified this compound is an oil, but I have seen reports of it being a solid. How can I crystallize it?

A4: this compound can be a semi-solid or an oil at room temperature, especially if it contains impurities. To induce crystallization, first ensure high purity. Then, attempt crystallization from a non-polar solvent like hexane. Dissolve the oil in a minimal amount of a slightly more polar solvent (like diethyl ether) and then add hexane until the solution becomes turbid. Cooling the solution slowly may promote crystal growth. Seeding with a previously obtained crystal can also be effective.

Q5: How should I store purified this compound?

A5: Due to its tendency to lactonize, this compound should be stored at a low temperature (2-8°C) in a tightly sealed container.[5] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound

This protocol is a general guideline and may need to be optimized for your specific reaction mixture.

  • Quenching and Catalyst Removal:

    • If a homogeneous catalyst was used, quench the reaction as appropriate (e.g., by adding water).

    • If a heterogeneous catalyst was used, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Removal:

    • Remove the reaction solvent under reduced pressure using a rotary evaporator, keeping the temperature low to minimize GVL formation.

  • Aqueous Wash (Base Extraction):

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. The this compound will move into the aqueous phase as its sodium salt. Repeat this wash 2-3 times.

    • Combine the aqueous layers.

  • Removal of Neutral Impurities:

    • Wash the combined aqueous layers with an organic solvent (e.g., diethyl ether) to remove any non-acidic, organic-soluble impurities. Discard the organic layer.

  • Acidification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a strong acid (e.g., 6M HCl) with stirring until the pH of the solution is between 1 and 2.

  • Product Extraction:

    • Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Crystallization of this compound
  • Dissolution:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).

  • Inducing Crystallization:

    • Slowly add a non-polar solvent (e.g., hexane) until the solution becomes cloudy.

    • Gently warm the solution until it becomes clear again.

  • Crystal Growth:

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) to promote crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Workflow for Purification of this compound

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Final Purification ReactionMixture Crude Reaction Mixture (4-HPA, Catalyst, Solvent, Unreacted Starting Material, Byproducts) Quench Quench Reaction (if necessary) ReactionMixture->Quench Filter Filter Heterogeneous Catalyst Quench->Filter SolventRemoval Solvent Removal (Low Temperature) Filter->SolventRemoval BaseExtraction Liquid-Liquid Extraction (Aqueous Base Wash) SolventRemoval->BaseExtraction Acidification Acidify Aqueous Layer (pH 1-2) BaseExtraction->Acidification ProductExtraction Extract with Organic Solvent Acidification->ProductExtraction Drying Dry Organic Layer (e.g., Na2SO4) ProductExtraction->Drying Concentration Concentrate Drying->Concentration Crystallization Crystallization (e.g., from Hexane) Concentration->Crystallization Chromatography Column Chromatography (if necessary) Concentration->Chromatography PureProduct Pure this compound Crystallization->PureProduct Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 4-HPA CheckGVL Check for GVL in crude and purified product (NMR, GC-MS) Start->CheckGVL GVLPresent GVL is Present CheckGVL->GVLPresent Yes GVLNotPresent GVL is Not a Major Component CheckGVL->GVLNotPresent No ReduceTemp Reduce temperature during solvent removal and workup GVLPresent->ReduceTemp AvoidAcid Minimize exposure to acidic conditions GVLPresent->AvoidAcid CheckExtraction Review Extraction Protocol GVLNotPresent->CheckExtraction pHCheck Was aqueous layer pH < 2 before extraction? CheckExtraction->pHCheck Check pH AdjustpH Ensure complete acidification pHCheck->AdjustpH No NumExtractions Were multiple extractions performed? pHCheck->NumExtractions Yes ConsiderChromatography Consider chromatography to isolate remaining product AdjustpH->ConsiderChromatography IncreaseExtractions Increase number of extractions NumExtractions->IncreaseExtractions No CrystallizationCheck Review Crystallization Protocol NumExtractions->CrystallizationCheck Yes IncreaseExtractions->ConsiderChromatography SlowCooling Ensure slow cooling and sufficient concentration CrystallizationCheck->SlowCooling SlowCooling->ConsiderChromatography

References

Technical Support Center: 4-Hydroxypentanoic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-hydroxypentanoic acid. The focus is on preventing its lactonization to gamma-valerolactone (GVL), a common challenge in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason my this compound is converting to GVL?

A1: this compound exists in a temperature and pH-dependent equilibrium with its cyclic ester form, gamma-valerolactone (GVL). This intramolecular esterification, known as lactonization, is a naturally occurring process. The reaction is favored under acidic conditions and at elevated temperatures, which can cause unwanted conversion of the linear acid to the lactone.

Q2: At what pH is this compound most stable in its open-chain form?

A2: this compound is most stable in its open-chain (salt) form under neutral to alkaline conditions. In a basic environment, the carboxyl group is deprotonated to a carboxylate, which is resistant to intramolecular attack by the hydroxyl group, thus preventing lactonization.

Q3: Can I heat my solution of this compound without it forming GVL?

A3: Heating solutions of this compound, especially under acidic or neutral conditions, will promote the formation of GVL. If heating is necessary, it is crucial to first adjust the pH to the alkaline range (pH > 7) to stabilize the open-chain form.

Q4: How can I monitor my experiment for the unwanted formation of GVL?

A4: The formation of GVL can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods can separate and quantify both this compound and GVL in your reaction mixture.

Q5: Is the lactonization of this compound reversible?

A5: Yes, the reaction is reversible. GVL can be hydrolyzed back to this compound. This ring-opening is favored under basic conditions (saponification) or with prolonged heating in aqueous solutions, especially with acid or base catalysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected GVL detected in my this compound sample. The sample may have been stored under acidic conditions or at elevated temperatures, promoting lactonization.Adjust the pH of your stock solution to the neutral or slightly alkaline range (pH 7-8) for storage. Store at low temperatures (2-8 °C) to minimize the rate of lactonization.
During my reaction, the concentration of this compound is decreasing while a new peak corresponding to GVL appears. The reaction conditions (e.g., acidic pH, high temperature) are favoring the formation of GVL.If your experimental protocol allows, increase the pH of the reaction mixture. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
I am trying to perform a reaction with the carboxyl group of this compound, but I am getting low yields. The formation of GVL removes the free carboxylic acid from the reaction, reducing the yield of your desired product.Before starting the reaction, ensure your this compound is in its open-chain form by adjusting the pH to be slightly alkaline. You can then proceed with your reaction, keeping in mind that subsequent acidic workups may promote lactonization.

Quantitative Data on Stability

The stability of the this compound/GVL equilibrium is highly dependent on pH and temperature. The following table summarizes the conditions that favor the open-chain this compound form by minimizing GVL formation.

pH RangeTemperatureStability of this compoundGVL Formation
< 2 Elevated (e.g., 150-180°C)LowHigh (Equilibrium favors GVL)
2 - 6 AmbientHighLow
2 - 6 Elevated (e.g., 150-180°C)ModerateModerate (Equilibrium shifts towards GVL)
7 AmbientVery HighVery Low
> 7 (alkaline) Ambient to ElevatedVery HighVery Low (Ring-opening of any existing GVL is favored)

Experimental Protocol: Maintaining this compound in its Open-Chain Form

This protocol outlines a method for preparing and maintaining a stable aqueous solution of this compound, preventing its lactonization to GVL.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH meter or pH indicator strips

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., 0.1% phosphoric acid in water and acetonitrile)

  • GVL and this compound standards for HPLC

Procedure:

  • Preparation of the this compound Solution:

    • Dissolve the desired amount of this compound in deionized water to achieve the target concentration.

    • While stirring, slowly add the 1 M NaOH solution dropwise to adjust the pH to approximately 7.5. Monitor the pH carefully using a calibrated pH meter. This will convert the carboxylic acid to its sodium salt, which is resistant to lactonization.

  • Verification of Initial State (Optional but Recommended):

    • Analyze a small aliquot of the prepared solution by HPLC to confirm the absence or minimal presence of GVL.

    • The HPLC method should be capable of separating this compound and GVL. A typical method would involve a C18 column with a gradient elution using an acidic aqueous mobile phase and an organic modifier like acetonitrile. Detection is typically performed at a low UV wavelength (e.g., 210 nm).

  • Storage:

    • Store the pH-adjusted this compound solution in a tightly sealed container at 2-8 °C.

  • Use in Experiments:

    • When using the solution in a subsequent reaction, be mindful of the pH of the reaction mixture. If the reaction is to be performed under acidic conditions, be aware that lactonization may occur.

    • If the final product needs to be in the acidic form, the pH can be lowered using a dilute acid solution (e.g., 1 M HCl) during the workup, but this should be done at low temperatures to minimize GVL formation.

  • Monitoring for Lactonization:

    • Throughout your experiment, you can take small samples and analyze them by HPLC to monitor the potential formation of GVL.

Visualizations

GVL_Equilibrium HPA This compound (Open-Chain) GVL Gamma-Valerolactone (GVL) (Lactone Form) HPA->GVL Lactonization (Acidic pH, Heat) GVL->HPA Hydrolysis (Basic pH, Heat)

Caption: Equilibrium between this compound and GVL.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Analysis & Storage cluster_reaction Experimental Use dissolve Dissolve 4-HPA in Water adjust_ph Adjust pH to ~7.5 with NaOH dissolve->adjust_ph hplc_initial HPLC Analysis (Confirm no GVL) adjust_ph->hplc_initial storage Store at 2-8°C hplc_initial->storage use_in_rxn Use in Reaction (Monitor pH) storage->use_in_rxn hplc_monitoring Monitor GVL formation by HPLC use_in_rxn->hplc_monitoring

References

Technical Support Center: Stability of 4-Hydroxypentanoic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-hydroxypentanoic acid (4-HPA) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in an aqueous solution?

A1: The main stability concern for this compound (4-HPA) in aqueous solutions is its reversible intramolecular esterification to form the cyclic ester, gamma-valerolactone (GVL). This equilibrium reaction can alter the concentration of the active 4-HPA, impacting experimental results. The position of this equilibrium is sensitive to environmental conditions.

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature significantly influence the equilibrium between 4-HPA and GVL.

  • pH: Acidic conditions favor the lactonization of 4-HPA to form GVL. Conversely, alkaline (basic) conditions promote the hydrolysis of GVL back to this compound (as its carboxylate salt). At neutral pH, an equilibrium between the two forms will exist.

  • Temperature: Elevated temperatures generally favor the formation of GVL from 4-HPA. At room temperature, the rate of interconversion may be slow, but at higher temperatures, the equilibrium is reached more rapidly.

Q3: Is the conversion of this compound to gamma-valerolactone reversible?

A3: Yes, the lactonization of this compound to gamma-valerolactone is a reversible reaction. The forward reaction is an intramolecular esterification, and the reverse reaction is a hydrolysis. The direction of the reaction is dependent on the conditions of the aqueous solution, primarily pH and temperature.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent bioactivity or potency of 4-HPA solution. The equilibrium between 4-HPA and GVL may be shifting due to variations in pH or temperature between experiments.Strictly control and buffer the pH of your aqueous solutions. Perform experiments at a consistent, controlled temperature. Prepare fresh solutions of 4-HPA for each experiment to ensure a consistent starting concentration.
Decreasing concentration of 4-HPA over time in an acidic solution. Acid-catalyzed lactonization is converting 4-HPA to the less active GVL.If the experimental design allows, consider working at a neutral or slightly alkaline pH to favor the open-chain form. If an acidic pH is required, prepare the solution immediately before use and keep it at a low temperature to slow down the rate of lactonization.
Unexpected peaks in HPLC or NMR analysis. These could be degradation products or the GVL form of the molecule.Analyze a reference standard of GVL to confirm its retention time or spectral signature. Ensure your analytical method is capable of separating 4-HPA from GVL and other potential impurities.
Precipitate formation in the aqueous solution. This could be due to the lower solubility of one of the forms (4-HPA or GVL) under the specific conditions, or the presence of impurities.Check the solubility of both 4-HPA and GVL in your specific buffer system. Ensure the starting material is of high purity.

Quantitative Data: Equilibrium of 4-HPA and GVL

The equilibrium between this compound and gamma-valerolactone is highly dependent on the experimental conditions. The following table summarizes the extent of GVL hydrolysis (conversion to 4-HPA) under various conditions.

Condition Temperature % GVL Hydrolyzed to 4-HPA (mol%) Reference
50 wt% GVL in waterElevated~3.5%[1][2]
50 wt% GVL in water with H₂SO₄Elevated~4.0%[1][2]
50 wt% GVL in 7 wt% NaOHElevated~21.0%[1][2]

Experimental Protocols

Protocol 1: Analysis of this compound and Gamma-Valerolactone by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of 4-HPA and GVL in an aqueous sample.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., µBondapak™ C18, 3.9 x 300 mm).[3]

2. Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile and a suitable aqueous buffer (e.g., phosphate or acetate buffer). The exact ratio should be optimized for best separation.

  • Adjust the pH of the aqueous buffer to maintain the desired ionization state of 4-HPA (a pH below its pKa of ~4.5 will keep it protonated).

  • Degas the mobile phase before use.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of 4-HPA and GVL of known concentrations in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute the aqueous experimental sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min (can be optimized).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

  • UV Detection: Monitor at a wavelength where both compounds have some absorbance (e.g., around 210 nm), as neither has a strong chromophore.

5. Data Analysis:

  • Identify the peaks for 4-HPA and GVL based on the retention times of the standards.

  • Construct a calibration curve for each compound by plotting peak area against concentration.

  • Quantify the concentration of 4-HPA and GVL in the experimental samples using their respective calibration curves.

Protocol 2: Monitoring the Lactonization of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes how to use ¹H NMR to monitor the equilibrium between 4-HPA and GVL.

1. Sample Preparation:

  • Prepare a solution of 4-HPA in a deuterated aqueous buffer (e.g., D₂O with a phosphate buffer) at the desired pH.

  • The concentration should be sufficient for good signal-to-noise, typically in the millimolar range.

  • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate - TSP) for quantitative analysis.

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer.

  • Use a water suppression pulse sequence to attenuate the large residual HDO signal.

  • Ensure a sufficient relaxation delay to allow for quantitative integration of the signals.

3. Data Analysis:

  • Identify the characteristic proton signals for both 4-HPA and GVL. Key signals to monitor include the protons on the carbon bearing the hydroxyl group in 4-HPA and the corresponding proton in the GVL ring.

  • Integrate the area of a well-resolved peak for each species.

  • Calculate the relative molar ratio of 4-HPA and GVL by comparing the integral of their respective signals, normalized to the number of protons giving rise to each signal.

  • The absolute concentration can be determined by comparing the integrals to that of the internal standard.

Visualizations

Equilibrium_Pathway This compound This compound Gamma-Valerolactone Gamma-Valerolactone This compound->Gamma-Valerolactone Lactonization (Acidic pH, Heat) Gamma-Valerolactone->this compound Hydrolysis (Alkaline pH)

Caption: Reversible equilibrium between this compound and gamma-valerolactone.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Aqueous_Solution Prepare aqueous solution of 4-HPA at desired pH and temperature Incubation Incubate for a defined time Aqueous_Solution->Incubation Aliquots Take aliquots at time points Incubation->Aliquots HPLC HPLC Analysis (Separation and Quantification) Aliquots->HPLC NMR NMR Analysis (Structural Confirmation and Ratio) Aliquots->NMR Data_Interpretation Data Interpretation (Determine % 4-HPA and GVL) HPLC->Data_Interpretation NMR->Data_Interpretation

Caption: General workflow for studying the stability of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving challenges in the HPLC analysis of 4-hydroxypentanoic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) tailored to researchers, scientists, and drug development professionals. Here, you will find detailed, question-and-answer formatted solutions to common issues, particularly peak tailing, to help you achieve optimal chromatographic performance.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and reproducibility of your results. This guide provides a systematic approach to diagnosing and resolving peak tailing when analyzing this compound.

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?

A1: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is most often caused by secondary interactions between the analyte and the stationary phase. The primary culprits include:

  • Secondary Silanol Interactions: The most common cause is the interaction of the ionized carboxyl group of this compound with residual silanol groups on the surface of the silica-based stationary phase.[1][2][3][4] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

  • Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (typically in the range of 3-5 for similar carboxylic acids), a significant portion of the analyte will be in its ionized (carboxylate) form.[2][5][6] This ionized form is more likely to interact with the stationary phase in undesirable ways.

  • Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of more active silanol sites.[6][7] Voids can also form at the head of the column, contributing to poor peak shape.[1][6][7]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always recommended to dissolve the sample in the mobile phase itself.

  • Extra-Column Effects: Issues such as excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[2]

Q2: How can I systematically troubleshoot and eliminate peak tailing for this compound?

A2: A logical, step-by-step approach is the most effective way to identify and resolve the cause of peak tailing. The following flowchart illustrates a recommended troubleshooting workflow:

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 all_tail Yes, all peaks are tailing. q1->all_tail Yes one_tails No, only the analyte peak or some peaks are tailing. q1->one_tails No check_system Suspect a system issue (extra-column volume, void in column, or blocked frit). 1. Check fittings and tubing for leaks or excessive length. 2. Inspect column for voids. 3. Replace column inlet frit. all_tail->check_system q2 Is the mobile phase pH approximately 2 pH units below the analyte's pKa? one_tails->q2 check_system->q2 adjust_ph Adjust mobile phase pH to ~2.5-3.0 using an acidifier like formic or phosphoric acid. q2->adjust_ph No q3 Is a high-purity, end-capped C18 column being used? q2->q3 Yes adjust_ph->q3 change_column Switch to a modern, high-purity, end-capped C18 column. q3->change_column No q4 Is the sample concentration and injection volume appropriate? q3->q4 Yes change_column->q4 dilute_sample Reduce sample concentration or injection volume. q4->dilute_sample No end Peak shape should be improved. q4->end Yes dilute_sample->end

A flowchart outlining the systematic troubleshooting process for peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is the ideal mobile phase pH for analyzing this compound?

Q4: Can the type of HPLC column I use affect peak tailing for this compound?

A4: Absolutely. The choice of column is critical. For polar acidic compounds, it is best to use a modern, high-purity, silica-based column that is well end-capped.[2] End-capping is a process where the residual silanol groups are chemically bonded with a small silane (like trimethylchlorosilane) to make them inert, thus reducing the sites for secondary interactions.[1] Columns with a lower degree of end-capping will exhibit more pronounced peak tailing with polar and ionizable compounds.

Q5: I've adjusted the pH, but I still see some tailing. What else can I do?

A5: If peak tailing persists after optimizing the mobile phase pH, consider the following:

  • Increase Buffer Concentration: Using a buffer (e.g., phosphate or formate buffer) in the mobile phase at a concentration of 20-50 mM can help to maintain a constant pH and can also mask some of the residual silanol activity.[4][5][10]

  • Column Cleaning and Regeneration: Your column might be contaminated with strongly retained compounds from previous injections. A thorough column wash and regeneration procedure can help restore its performance.

  • Use a Guard Column: A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained and particulate matter from the sample, thereby extending the life of the analytical column.

  • Lower the Temperature: In some cases, lowering the column temperature can reduce the kinetics of the secondary interactions, leading to improved peak shape. However, this may also increase viscosity and backpressure.

Q6: Could my sample preparation be the cause of peak tailing?

A6: Yes, sample preparation can influence peak shape. Ensure that:

  • The sample is fully dissolved in a solvent that is compatible with and ideally weaker than the mobile phase.

  • The sample is filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could block the column frit.

  • The sample matrix is not causing interference. If you are working with complex samples, consider a sample clean-up step like solid-phase extraction (SPE) to remove interfering components.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters and their rationale for troubleshooting peak tailing in the analysis of this compound.

ParameterRecommended Value/RangeRationale
Mobile Phase pH 2.5 - 3.0To ensure this compound is in its un-ionized form, minimizing secondary interactions with silanol groups.[5][6][9]
Buffer Concentration 20 - 50 mMProvides sufficient capacity to maintain a stable pH and helps to mask residual silanol activity.[4][5][10]
Injection Volume < 5% of the column's dead volumePrevents column overload, which can lead to peak distortion.
Tubing Internal Diameter ≤ 0.005 inches (0.127 mm)Minimizes extra-column band broadening that can contribute to peak tailing.[2]
Column Type High-purity, end-capped C18Reduces the number of active silanol sites available for secondary interactions.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.

Methodology:

  • Prepare Aqueous Mobile Phase Components: Prepare a series of the aqueous component of your mobile phase (e.g., water) with varying pH values. For example, prepare solutions at pH 3.5, 3.0, 2.7, and 2.5 by adding small, measured amounts of an appropriate acid (e.g., 0.1% v/v formic acid, or dilute phosphoric acid). It's crucial to measure the pH of the aqueous portion before mixing with the organic solvent.[10][11]

  • Prepare Mobile Phases: For each pH value, mix the adjusted aqueous component with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 95:5 aqueous:organic).

  • System Equilibration: Start with the highest pH mobile phase. Equilibrate the HPLC system, including the column, with this mobile phase until a stable baseline is achieved (typically 10-15 column volumes).

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Calculate Asymmetry Factor: Determine the peak asymmetry factor (As) for the this compound peak. An As value close to 1.0 is ideal.

  • Iterative Testing: Sequentially switch to the next lower pH mobile phase. Ensure the system is thoroughly equilibrated with the new mobile phase before injecting the standard.

  • Data Analysis: Compare the asymmetry factors obtained at each pH to identify the optimal pH that provides the most symmetrical peak.

Protocol 2: HPLC Column Regeneration (for Reversed-Phase C18 Columns)

Objective: To remove strongly retained contaminants from the column and restore its performance.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Reverse the Column: Reverse the direction of flow through the column. This will help to flush out contaminants from the inlet frit more efficiently.

  • Washing Sequence: Sequentially pump a series of solvents through the column at a low flow rate (e.g., 0.5 mL/min). A typical regeneration sequence for a reversed-phase column is:

    • 20-30 column volumes of HPLC-grade water (to remove buffers and salts).

    • 20-30 column volumes of isopropanol.

    • 20-30 column volumes of hexane (for non-polar contaminants).

    • 20-30 column volumes of isopropanol (to remove the hexane).

    • 20-30 column volumes of the mobile phase without buffer.

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with the analytical mobile phase until the baseline is stable.

  • Performance Check: Inject a standard solution to check if the peak shape and retention time have been restored.

Note: Always consult the column manufacturer's instructions for specific recommendations on cleaning and regeneration, as some modern stationary phases may have different limitations.

References

Technical Support Center: Analysis of 4-Hydroxypentanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of 4-hydroxypentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the mass spectrometry analysis of this compound?

The primary challenges include potential isobaric interference from other hydroxypentanoic acid isomers, matrix effects from complex sample matrices (e.g., plasma, urine), and issues related to the compound's stability and chromatographic behavior. For gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve volatility and thermal stability.[1]

Q2: What is the exact mass of this compound and its common adducts?

The molecular formula for this compound is C₅H₁₀O₃, with a monoisotopic mass of 118.0630 g/mol .[2][3] In electrospray ionization (ESI), common adducts and their predicted m/z values are:

  • [M+H]⁺: 119.0703

  • [M+Na]⁺: 141.0522

  • [M-H]⁻: 117.0557

Q3: Is derivatization necessary for the analysis of this compound?

For GC-MS analysis, derivatization is highly recommended. Due to the presence of both a carboxylic acid and a hydroxyl group, this compound has low volatility and can exhibit poor peak shape. Derivatization, such as silylation, converts these polar functional groups into less polar and more volatile derivatives, improving chromatographic performance. For liquid chromatography-mass spectrometry (LC-MS), derivatization is not always necessary, but it can be employed to enhance ionization efficiency and chromatographic retention.

Troubleshooting Guides

Issue 1: Suspected Isobaric Interference

Symptom: You observe a peak at the expected m/z of this compound, but the peak shape is broad, shows shoulders, or the retention time is inconsistent. You suspect interference from an isobaric compound.

Troubleshooting Steps:

  • Confirm Potential Isobars: The most common isobaric interferences for this compound are its structural isomers: 2-hydroxypentanoic acid and 3-hydroxypentanoic acid. All share the same molecular formula (C₅H₁₀O₃) and exact mass.

  • Optimize Chromatographic Separation: The key to resolving isobaric interferences is high-efficiency chromatographic separation.

    • LC-MS:

      • Column Choice: Employ a column with high resolving power. A C18 column is a common starting point, but for polar analytes like hydroxypentanoic acids, a column with an alternative chemistry such as a pentafluorophenyl (F5) phase may provide better separation.[1]

      • Mobile Phase and Gradient: Optimize the mobile phase composition and gradient elution. A slow, shallow gradient can improve the separation of closely eluting isomers. Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to enhance peak shape and separation.

    • GC-MS:

      • Ensure complete derivatization, as incomplete reactions can lead to multiple peaks for the same analyte.

      • Optimize the temperature program of the GC oven. A slower temperature ramp can improve the separation of isomers.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help distinguish between compounds with very similar masses if they have different elemental compositions. However, for isomers, the exact masses are identical.

  • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the co-eluting peaks. While isomers can have similar fragments, the relative abundance of these fragments may differ, allowing for deconvolution.

Quantitative Data for Isobaric Interferences:

CompoundMolecular FormulaExact Mass (monoisotopic)Key Fragment Ions (m/z) - Predicted/Observed for Isomers
This compound C₅H₁₀O₃118.0630Predicted based on structure: [M-H₂O]⁺ (100.0524), [M-COOH]⁺ (73.0653)
2-Hydroxypentanoic acidC₅H₁₀O₃118.0630[M-H]⁻ at m/z 117.0552, with a product ion at m/z 71.0507.[2]
3-Hydroxypentanoic acidC₅H₁₀O₃118.0630[M-H]⁻ at m/z 117, with a product ion at m/z 59.[1]
Issue 2: Poor Peak Shape and Retention in LC-MS

Symptom: Your this compound peak is broad, tailing, or elutes too early (near the void volume).

Troubleshooting Steps:

  • Assess Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Optimize Mobile Phase pH: For acidic compounds like this compound, the pH of the mobile phase can significantly impact retention and peak shape. Using an acidic mobile phase (e.g., with 0.1% formic acid) will keep the carboxylic acid group protonated, which can improve retention on a C18 column.

  • Column Chemistry: If retention is still poor on a standard C18 column, consider a column designed for polar analytes, such as an AQ-C18 (with a more hydrophilic surface) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Flow Rate: A lower flow rate can sometimes improve peak shape and resolution.[1]

Issue 3: Matrix Effects (Ion Suppression or Enhancement)

Symptom: You experience low sensitivity, poor reproducibility, or inaccurate quantification, especially when analyzing samples in complex matrices like plasma or urine.

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove as many matrix components as possible while retaining your analyte.

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. Optimize the extraction solvent and pH to selectively extract this compound.

    • Solid-Phase Extraction (SPE): Offers the most thorough cleanup. Select a sorbent that retains your analyte while allowing matrix components to be washed away.

  • Optimize Chromatography: Ensure that this compound is chromatographically separated from the regions where most matrix components elute (typically at the beginning and end of the gradient).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Experimental Protocols

Protocol 1: GC-MS Derivatization of this compound

This is a general protocol for the silylation of organic acids.

  • Sample Preparation: Start with a dried extract of your sample.

  • Oximation (Optional but Recommended for Keto-Acids): To prevent multiple derivatives from forming from tautomers, an oximation step can be included. Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60 °C for 30 minutes.

  • Silylation: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Incubate the mixture at 70 °C for 60 minutes.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: LC-MS/MS Analysis of this compound (Adapted from 3-Hydroxypentanoic Acid Method)

This protocol is based on a validated method for 3-hydroxypentanoic acid and can be a good starting point for this compound.[1]

  • Liquid Chromatography:

    • Column: Phenomenex Luna C18 (or equivalent), 3 µm, 100 x 2.0 mm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient tailored to elute this compound with good peak shape and separation from interferences.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (suggested):

      • Precursor Ion (Q1): m/z 117.1 (for [M-H]⁻).

      • Product Ion (Q3): A specific fragment ion needs to be determined by infusing a pure standard of this compound and performing a product ion scan. Based on the structure, a potential product ion could result from the loss of water and CO₂.

Visualizations

GC_MS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Sample Extract dry Dry Down Sample start->dry oximation Oximation (Optional) dry->oximation silylation Silylation with BSTFA/TMCS oximation->silylation heat Incubate at 70°C silylation->heat inject Inject into GC-MS heat->inject end Data Acquisition inject->end

Caption: Workflow for the derivatization of this compound for GC-MS analysis.

LCMS_Troubleshooting_Flowchart start Poor Peak Shape or Suspected Interference check_retention Is Retention Time Stable? start->check_retention check_peak_shape Is Peak Shape Symmetrical? check_retention->check_peak_shape Yes matrix_effect Potential Matrix Effects check_retention->matrix_effect No isobaric_issue Potential Isobaric Interference check_peak_shape->isobaric_issue No chrom_issue Chromatography Issue check_peak_shape->chrom_issue Yes, but broad/tailing optimize_chrom Optimize Chromatographic Separation (Gradient, Column) isobaric_issue->optimize_chrom improve_sample_prep Improve Sample Preparation (SPE, LLE) matrix_effect->improve_sample_prep use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_effect->use_sil_is optimize_mobile_phase Optimize Mobile Phase pH and Injection Solvent chrom_issue->optimize_mobile_phase

References

improving catalyst efficiency for 4-hydroxypentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-hydroxypentanoic acid (4-HPA), primarily through the catalytic hydrogenation of levulinic acid (LA).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for synthesizing this compound?

A1: The most common and sustainable route is the catalytic hydrogenation of levulinic acid (LA), a biomass-derived platform chemical.[1][2][3] The reaction involves the selective reduction of the ketone group in LA to a hydroxyl group, forming 4-HPA.[2] This intermediate can then undergo intramolecular esterification (dehydration) to form gamma-valerolactone (GVL) as a subsequent product.[1]

Q2: Which catalysts are most effective for this transformation?

A2: Both noble and non-noble metal catalysts are used. Ruthenium (Ru)-based catalysts, often supported on materials like TiO₂ or ZrO₂, are highly active and widely studied.[4][5][6] Non-noble metal catalysts, particularly those based on Nickel (Ni) and Copper (Cu), are gaining attention due to their lower cost.[1][7] The choice of catalyst support and the presence of promoters can significantly influence activity and selectivity.

Q3: My reaction is producing GVL as the major product instead of 4-HPA. How can I improve selectivity for 4-HPA?

A3: The conversion of 4-HPA to GVL is an acid-catalyzed dehydration reaction.[1][8] To favor the accumulation of 4-HPA, you can:

  • Lower the reaction temperature: Higher temperatures often promote the dehydration step to GVL.[9] Operating at milder temperatures (e.g., 60-120°C) can improve 4-HPA selectivity.[9]

  • Control the acidity: While some acidity can be beneficial, highly acidic conditions or catalysts with strong acid sites will accelerate the conversion to GVL.[1][10] Using a catalyst with weaker acid sites or adding a basic modifier might be necessary.

  • Reduce reaction time: 4-HPA is an intermediate.[9] Shorter reaction times can allow for its isolation before it fully converts to GVL.[10]

Q4: What are common solvents used for this reaction?

A4: Water is a frequently used and environmentally friendly solvent, especially with noble metal catalysts.[1] Other solvents like dioxane and various alcohols are also employed, particularly in studies with non-noble metal catalysts.[1][4] The choice of solvent can impact catalyst stability and product distribution.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-HPA from levulinic acid.

Issue 1: Low Conversion of Levulinic Acid
Potential Cause Troubleshooting Step Explanation
Catalyst Inactivity 1. Ensure the catalyst was properly pre-treated/activated (e.g., reduction in H₂ flow).[1] 2. Verify the catalyst loading is appropriate for the reactor scale. 3. Test the catalyst with a standard reaction to confirm its intrinsic activity.The metallic sites on the catalyst are responsible for hydrogenation.[1] Improper activation or insufficient catalyst amount will lead to poor performance.
Insufficient Hydrogen Pressure 1. Check for leaks in the reactor system. 2. Increase the H₂ pressure within the safe operating limits of the equipment.Hydrogenation is a key step, and its rate is often dependent on the partial pressure of H₂.
Low Reaction Temperature 1. Gradually increase the reaction temperature.The hydrogenation of LA to 4-HPA has an activation energy that must be overcome.[1] However, be aware that excessively high temperatures can favor byproduct formation.[9]
Catalyst Poisoning 1. Analyze the levulinic acid feed for impurities. 2. If impurities are present, purify the LA feed before the reaction.Impurities such as sulfur-containing amino acids (cysteine, methionine) or sulfuric acid can irreversibly deactivate Ru-based catalysts.[5][6] Other impurities like humins or furfural can also reduce activity.[4]
Issue 2: Rapid Catalyst Deactivation
Potential Cause Troubleshooting Step Explanation
Coke/Carbon Deposition 1. Characterize the spent catalyst using TGA (Thermogravimetric Analysis) to quantify carbon deposits. 2. Attempt to regenerate the catalyst via calcination in air followed by re-reduction.Carbonaceous materials (coke) can form on the catalyst surface, blocking active sites and pores.[5][11] This is a common deactivation mechanism in hydroprocessing.[11][12]
Metal Leaching 1. Analyze the post-reaction solution for dissolved metals using ICP-MS or ICP-OES. 2. Consider using a more stable catalyst support or modifying reaction conditions (e.g., lower temperature, different solvent).Acidic reaction conditions, particularly in water, can cause active metals like copper to leach from the support, leading to a loss of activity.[7]
Sintering of Metal Particles 1. Characterize the fresh and spent catalyst using TEM or XRD to observe changes in metal particle size. 2. Operate at lower temperatures to minimize thermal agglomeration.At high temperatures, small metal nanoparticles can migrate and agglomerate into larger, less active particles, reducing the available surface area of the active phase.[7][11]
Irreversible Poisoning 1. Purify the feedstock to remove poisons. 2. If feedstock purification is not feasible, consider using a guard bed to capture impurities before they reach the main catalyst bed.Certain impurities, especially sulfur compounds, can bind strongly to the active metal sites, causing irreversible deactivation that cannot be reversed by simple regeneration.[5][6]

Data Presentation: Catalyst Performance

The following table summarizes performance data for various catalysts in the hydrogenation of levulinic acid.

CatalystSupportTemp (°C)H₂ Pressure (bar)SolventLA Conv. (%)Product Selectivity/YieldReference
CuNi-Ambient-Acidic Media>85GVL Selectivity up to 94%[13]
NiTiO₂150-20020-50Water~100Selective to GVL[1]
RurGO5020WaterHigh82% Yield of 4-HPA (40 min)[10]
RurGO-S5020WaterHigh82% Yield of GVL (40 min)[10]
Ni-promoted CuSiO₂265--9892% GVL Selectivity[7]
Cu-NiAl₂O₃250--High98.6% GVL Selectivity[7]

Visualizations

Reaction Pathway

ReactionPathway cluster_main Main Reaction LA Levulinic Acid (LA) HPA This compound (4-HPA) LA->HPA + H₂ (Hydrogenation) Catalyst: Ru, Ni, Cu GVL γ-Valerolactone (GVL) HPA->GVL - H₂O (Dehydration / Lactonization) Catalyst: Acid Sites

Caption: Reaction pathway for the conversion of Levulinic Acid to 4-HPA and GVL.

Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow decision decision action action issue issue start Low 4-HPA Yield check_conv Is LA Conversion Low? start->check_conv issue_activity Problem: Catalyst Activity / Conditions (See Troubleshooting Guide 1) check_conv->issue_activity Yes check_selectivity Is GVL the Major Product? check_conv->check_selectivity No action_activity Verify Catalyst Activation Increase Temp/Pressure Check for Poisons issue_activity->action_activity Action issue_selectivity Problem: Over-reaction to GVL check_selectivity->issue_selectivity Yes issue_other Problem: Other Side Reactions or Product Degradation check_selectivity->issue_other No action_selectivity Lower Reaction Temperature Reduce Reaction Time Use Catalyst with Weaker Acidity issue_selectivity->action_selectivity Action action_other Analyze Byproducts via GC-MS Check Feedstock Purity issue_other->action_other Action

Caption: A decision tree for troubleshooting low yields of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Levulinic Acid to this compound

This protocol is a generalized procedure based on common methodologies for the batch hydrogenation of levulinic acid.

1. Materials and Equipment:

  • High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Levulinic Acid (LA), high purity.

  • Catalyst (e.g., 5 wt% Ru/C, or a custom-prepared catalyst).

  • Solvent (e.g., deionized water).

  • Hydrogen (H₂) gas, high purity.

  • Inert gas (e.g., Nitrogen or Argon).

2. Catalyst Activation (if required):

  • Note: This step is crucial for many catalysts, especially non-noble metals, and may be performed in-situ or ex-situ.

  • Place the catalyst in a tube furnace or directly in the reactor.

  • Heat the catalyst to a specified temperature (e.g., 200-400 °C) under a flow of H₂ for several hours to reduce the metal oxides to their active metallic state.

  • Cool the catalyst to room temperature under an inert atmosphere before exposing it to air or reactants.

3. Reaction Procedure:

  • Add the levulinic acid (e.g., 10 g), solvent (e.g., 100 mL), and the pre-activated catalyst (e.g., 0.5 g) to the reactor vessel.

  • Seal the reactor securely.

  • Purge the reactor 3-5 times with an inert gas (e.g., N₂) to remove all air, followed by 3-5 purges with H₂.

  • Pressurize the reactor with H₂ to the desired initial pressure (e.g., 30-50 bar).

  • Begin stirring (e.g., 750-1000 rpm) and heat the reactor to the target temperature (e.g., 80-120 °C).

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 1-6 hours). Monitor the pressure drop to gauge hydrogen consumption.

  • After the reaction time is complete, stop heating and allow the reactor to cool to room temperature.

  • Carefully vent the excess H₂ pressure in a well-ventilated fume hood.

  • Purge the reactor with an inert gas.

4. Product Work-up and Analysis:

  • Open the reactor and separate the catalyst from the liquid mixture by filtration or centrifugation.

  • Wash the recovered catalyst with a small amount of fresh solvent.

  • Analyze the liquid product mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization to determine the conversion of levulinic acid and the selectivity towards this compound and other products like GVL.

References

Technical Support Center: Scale-Up of 4-Hydroxypentanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 4-hydroxypentanoic acid (4-HPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 4-HPA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: The most common methods for 4-HPA production are the catalytic hydrogenation of levulinic acid (LA), whole-cell biotransformation, and electrochemical reduction.[1][2][3] The catalytic hydrogenation of LA is a prevalent route, often utilizing metal-based heterogeneous catalysts.[1] Biocatalytic methods employ engineered microorganisms to convert LA into 4-HPA with high efficiency.[2] A newer approach involves the electrochemical reduction of LA, which can achieve very high selectivity.[3]

Q2: What is the relationship between this compound (4-HPA) and γ-valerolactone (GVL)?

A2: 4-HPA is the key intermediate in the conversion of levulinic acid to γ-valerolactone (GVL).[1] 4-HPA can undergo spontaneous intramolecular esterification (cyclization) to form the more stable GVL.[1] Controlling this conversion is a critical aspect of maximizing 4-HPA yield.

Q3: Why is catalyst selection so critical in the hydrogenation of levulinic acid?

A3: Catalyst choice is crucial as it dictates the efficiency and selectivity of the conversion of levulinic acid to 4-HPA.[1] The catalyst must be active for the hydrogenation of the ketone group in LA without promoting the dehydration of the intermediate 4-HPA to GVL.[1] Factors like the metal used (e.g., Ruthenium), the support material (e.g., activated carbon, silica), and the presence of ligands all influence performance.[1]

Q4: What are the main challenges in scaling up 4-HPA production?

A4: Key scale-up challenges include maintaining high selectivity to avoid GVL formation, catalyst deactivation and leaching, efficient heat and mass transfer within the reactor, and developing cost-effective purification processes to isolate 4-HPA from the reaction mixture and potential byproducts.[1][4]

Q5: What analytical methods are used to monitor 4-HPA production?

A5: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques used for the detection and quantification of 4-HPA.[1] HPLC is often preferred for analyzing organic acids and can be coupled with UV or electroconductivity detectors for sensitive and selective measurement.[5]

Production Method Comparison

The following table summarizes quantitative data from different 4-HPA production methods reported in the literature.

ParameterCatalytic Hydrogenation (Electrochemical)Whole-Cell Biotransformation
Starting Material Levulinic AcidLevulinic Acid
Product Titer >40 g/L100 g/L
Productivity >200 kg L⁻¹ m⁻² h⁻¹4.2 g/L/h
Selectivity/Yield >99.9% Selectivity, 93% Total Yield92% Molar Conversion
Key Advantage Extremely high selectivity and rateHigh titer, renewable process
Reference [3][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of 4-HPA production via catalytic hydrogenation of levulinic acid.

Problem 1: Low Yield of this compound

  • Possible Cause 1.1: Poor Catalyst Activity. The catalyst may not be performing optimally.

    • Solution:

      • Verify the catalyst loading and ensure proper activation procedures were followed.

      • Characterize the catalyst to check for issues like low metal dispersion or surface area. High surface area supports like activated carbon can increase active sites.[1]

      • Consider screening alternative catalysts. Ruthenium-based systems are known to be highly active for hydrogenating the ketone group in levulinic acid.[1]

  • Possible Cause 1.2: Suboptimal Reaction Conditions. Temperature, pressure, or reaction time may not be ideal for the specific catalyst and reactor setup.

    • Solution:

      • Systematically optimize reaction parameters (temperature, hydrogen pressure, stirring rate) to improve yield.

      • Ensure efficient mixing to overcome mass transfer limitations between hydrogen gas, the liquid phase, and the solid catalyst.

  • Possible Cause 1.3: Product Degradation. 4-HPA may be unstable under the reaction or workup conditions.

    • Solution:

      • Analyze for potential degradation products.

      • Consider milder reaction conditions or a shorter reaction time.

      • During purification, avoid prolonged exposure to high temperatures or extreme pH, which can promote degradation or lactonization.[6]

Problem 2: Low Selectivity (High Formation of γ-Valerolactone - GVL)

  • Possible Cause 2.1: Catalyst Acidity. The catalyst or its support may have acidic sites that promote the dehydration of 4-HPA to GVL.[1]

    • Solution:

      • Select a catalyst support with neutral or basic properties.

      • Modify the existing catalyst to neutralize acidic sites. Doping with other oxides can modify surface acidity.[1]

      • Tuning the acidity of the catalyst is a key factor for improving selectivity towards 4-HPA.[1]

  • Possible Cause 2.2: High Reaction Temperature or Extended Reaction Time. These conditions can favor the thermodynamically more stable GVL.

    • Solution:

      • Lower the reaction temperature and monitor the conversion of LA and the formation of 4-HPA and GVL over time to find the optimal endpoint.

      • Implement a two-step process where the initial hydrogenation is followed by rapid cooling and separation to prevent subsequent cyclization.

Problem 3: Catalyst Deactivation over Multiple Cycles

  • Possible Cause 3.1: Metal Leaching. The active metal may be dissolving from the support into the reaction medium.

    • Solution:

      • Choose a support material that has strong interactions with the metal nanoparticles to prevent leaching.[1]

      • Employ catalyst systems designed for aqueous media, such as the Ru-TPPTS complex, which can enhance stability in water.[1]

  • Possible Cause 3.2: Sintering or Fouling. The active sites may be blocked by byproducts or the metal particles may be agglomerating at high temperatures.

    • Solution:

      • Implement a catalyst regeneration protocol (e.g., calcination, washing) between cycles.

      • Pre-treat the levulinic acid feedstock to remove impurities that could act as catalyst poisons.

      • Operate at the lowest effective temperature to minimize sintering.

Visual Workflow and Logic Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Final Product & Analysis LA Levulinic Acid Feedstock Reactor High-Pressure Reactor LA->Reactor Solvent Solvent (e.g., Water) Solvent->Reactor Catalyst Heterogeneous Catalyst Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Filtration->Catalyst Recycle Purification Purification (e.g., Crystallization, Distillation) Filtration->Purification Crude 4-HPA Product High-Purity This compound Purification->Product QC QC Analysis (HPLC, GC-MS) Product->QC

Caption: Overall workflow for 4-HPA production via catalytic hydrogenation.

G start Low 4-HPA Yield or Selectivity check_conversion Is LA Conversion Low? start->check_conversion check_selectivity Is GVL Concentration High? check_conversion->check_selectivity No cause_activity Possible Cause: Poor Catalyst Activity or Suboptimal Conditions check_conversion->cause_activity Yes cause_acidity Possible Cause: Catalyst Acidity or High Temperature check_selectivity->cause_acidity Yes cause_degradation Possible Cause: Product Degradation or Other Side Reactions check_selectivity->cause_degradation No solution_activity Action: 1. Verify Catalyst Loading/Activation 2. Optimize T, P, Time 3. Screen New Catalysts cause_activity->solution_activity end Problem Resolved solution_activity->end solution_acidity Action: 1. Use Neutral/Basic Support 2. Lower Reaction Temperature 3. Reduce Reaction Time cause_acidity->solution_acidity solution_acidity->end solution_degradation Action: 1. Analyze for Byproducts 2. Use Milder Conditions 3. Modify Workup Protocol cause_degradation->solution_degradation solution_degradation->end

Caption: Troubleshooting decision tree for low 4-HPA yield or selectivity.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Levulinic Acid to 4-HPA

Objective: To synthesize 4-HPA from levulinic acid using a heterogeneous catalyst. This protocol is a general guideline and should be optimized for specific catalysts and equipment.

Materials:

  • Levulinic Acid (LA)

  • Heterogeneous Catalyst (e.g., 5% Ru/C)

  • Solvent (e.g., deionized water)

  • High-pressure autoclave reactor with magnetic stirring, gas inlet, sampling port, and temperature/pressure controls

  • Filtration apparatus

  • Pressurized Hydrogen (H₂) gas

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor: Add levulinic acid (e.g., 10 g), deionized water (e.g., 100 mL), and the catalyst (e.g., 5 wt% relative to LA) to the reactor vessel.

  • Sealing and Purging: Seal the reactor. Purge the system with nitrogen gas 3-5 times to remove air, followed by purging with hydrogen gas 3-5 times.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 MPa).[7] Begin stirring and heat the reactor to the target temperature (e.g., 150-200 °C).[7]

  • Reaction: Maintain the set temperature and pressure for the desired reaction time (e.g., 2-6 hours). The reaction progress can be monitored by taking small samples periodically through the sampling port (ensure safety procedures for high-pressure sampling are followed).

  • Cooldown and Depressurization: After the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Recovery: Open the reactor and recover the reaction mixture.

  • Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Analysis: Analyze the crude liquid product for LA conversion, 4-HPA yield, and GVL selectivity using HPLC (see Protocol 2).

  • Purification: The aqueous solution of 4-HPA can be purified further by methods such as crystallization or distillation under reduced pressure.[8]

Protocol 2: Quantification of 4-HPA by HPLC

Objective: To determine the concentration of 4-HPA, residual levulinic acid, and byproduct GVL in a reaction sample.

Materials & Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Standards of 4-HPA, levulinic acid, and GVL of known concentration

  • Sample filters (0.22 or 0.45 µm)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards for 4-HPA, LA, and GVL in the mobile phase or water.

  • Sample Preparation: Take an aliquot of the reaction mixture, filter it through a syringe filter to remove particulates, and dilute it to fall within the calibration range.

  • HPLC Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Isocratic or gradient elution. A simple isocratic method could be 95:5 Mobile Phase A:Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (for detecting the carboxyl group).[5]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Identify the peaks for LA, 4-HPA, and GVL based on the retention times of the standards.

    • Quantify the concentration of each component in the samples by comparing their peak areas to the calibration curves.

  • Calculation: Calculate the conversion of LA and the yield/selectivity of 4-HPA and GVL based on the quantified concentrations.

References

degradation pathways of 4-hydroxypentanoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxypentanoic acid. The information addresses common issues encountered during experiments involving the degradation of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound under stress conditions?

The principal degradation pathway for this compound is an intramolecular cyclization, also known as lactonization, to form γ-valerolactone (GVL).[1][2][3] This is a reversible reaction.[1] Under specific stress conditions, other degradation pathways such as oxidation may also occur, although they are less commonly reported for this specific molecule.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can promote the degradation of this compound. Specifically, thermal treatment is known to efficiently drive the conversion of this compound and its esters to γ-valerolactone (GVL).[1] During a fire, irritating and highly toxic gases may be generated by thermal decomposition.[4]

Q3: What is the influence of pH on the degradation of this compound?

The stability of this compound is expected to be pH-dependent. While specific studies on this compound are not prevalent, general knowledge of organic acid degradation suggests that both acidic and basic conditions can influence the rate of degradation.[5] For some organic compounds, acidic conditions can accelerate degradation.[5] The pH can significantly influence the conversion rate of organic acids, with optimal degradation often occurring within a specific pH range.[6]

Q4: What is the expected impact of oxidative stress on this compound?

Oxidative conditions can lead to the degradation of organic acids.[7][8] While specific oxidative degradation pathways for this compound are not well-documented in the provided search results, it is plausible that strong oxidizing agents could lead to the formation of various oxidation products. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to investigate the susceptibility of a compound to oxidation.[7]

Q5: How can I monitor the degradation of this compound and the formation of its byproducts?

The degradation of this compound and the formation of γ-valerolactone and other potential byproducts can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the parent compound and its degradation products.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the detection of volatile degradation products.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpectedly rapid degradation of this compound in my formulation. Presence of acidic or basic excipients: The formulation pH may be inadvertently promoting lactonization or other degradation pathways.Measure the pH of your formulation. Consider using buffering agents to maintain a pH where this compound is more stable.
Elevated storage temperature: Higher temperatures accelerate the conversion to γ-valerolactone.[1]Ensure storage conditions are at a controlled, cool temperature. Conduct stability studies at various temperatures to understand the thermal liability.
Presence of catalytic impurities: Trace metals or other impurities can catalyze degradation reactions.Use high-purity starting materials and excipients. Consider the use of chelating agents if metal ion catalysis is suspected.
Inconsistent results in stability studies. Variable experimental conditions: Inconsistent temperature, pH, or light exposure can lead to variable degradation rates.Strictly control all experimental parameters. Use a stability chamber with controlled temperature and humidity. Protect samples from light if photostability is being assessed.
Analytical method variability: Issues with the analytical method can lead to inconsistent quantification.Validate your analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines. Use internal standards to improve reproducibility.
Difficulty in identifying degradation products. Low concentration of degradants: Degradation products may be present at levels below the detection limit of the analytical method.Concentrate the sample before analysis. Use a more sensitive detector or a different analytical technique (e.g., LC-MS/MS).
Co-elution of peaks in chromatography: The degradation product may be co-eluting with the parent compound or other components.Optimize the chromatographic method (e.g., change the mobile phase, gradient, or column) to achieve better separation.
Lack of reference standards: Commercially available standards for all potential degradation products may not exist.Isolate the unknown degradation product using preparative chromatography and characterize its structure using techniques like NMR and mass spectrometry.

Experimental Protocols

General Protocol for Forced Degradation Studies of this compound

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water, methanol, or a buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Add an appropriate amount of a strong acid (e.g., 0.1 M HCl) to the stock solution. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add an appropriate amount of a strong base (e.g., 0.1 M NaOH) to the stock solution. Keep the mixture at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution. Keep the mixture at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to a light source with a defined output (e.g., ICH-compliant photostability chamber) for a specific duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect and quantify any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Characterize the major degradation products.

Data Presentation

Table 1: Summary of Expected Degradation Products of this compound Under Various Stress Conditions.

Stress ConditionExpected Primary Degradation ProductPotential Secondary Degradation Products
Acid Hydrolysisγ-ValerolactoneOligomers, esters (if alcohol is present)
Base Hydrolysisγ-Valerolactone (equilibrium may shift)Salts of this compound
OxidativeOxidized derivativesSmaller carboxylic acids, aldehydes
Thermalγ-Valerolactone[1]Dehydration and decarboxylation products
PhotolyticPhotodegradation productsTo be determined experimentally

Table 2: Example of a Stability Data Summary for this compound at 40°C.

Time (days)% this compound Remaining% γ-Valerolactone FormedTotal Degradants (%)
0100.00.00.0
795.24.54.8
1490.58.99.5
3082.116.817.9

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

G Degradation Pathway of this compound cluster_main Degradation Pathway of this compound cluster_stress Stress Conditions 4-HPA This compound GVL γ-Valerolactone 4-HPA->GVL Lactonization (Intramolecular Cyclization) GVL->4-HPA Hydrolysis Stress Thermal Stress pH (Acidic/Basic) Oxidative Stress Stress->4-HPA influences degradation

Caption: Primary degradation pathway of this compound.

G Experimental Workflow for Stress Testing Start Prepare Stock Solution of 4-HPA Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Analyze Analyze by HPLC (Quantify 4-HPA and Degradants) Sample->Analyze Data Evaluate Data (Degradation Kinetics, Pathway ID) Analyze->Data End Report Results Data->End

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Resolving Enantiomers of 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective resolution of 4-hydroxypentanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for separating the (R)- and (S)-enantiomers of this compound, a valuable chiral building block.

This guide is divided into Frequently Asked Questions (FAQs) and detailed troubleshooting sections for the three primary resolution methods:

  • Enzymatic Kinetic Resolution: Utilizing enzymes to selectively react with one enantiomer.

  • Chemical Resolution via Diastereomeric Salt Formation: Forming diastereomeric salts with a chiral resolving agent to enable separation by crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): Separating enantiomers using a chiral stationary phase.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of this compound enantiomers important?

A1: The two enantiomers, (R)- and (S)-4-hydroxypentanoic acid, can exhibit different biological activities and pharmacological effects.[1] In drug development, using a single, therapeutically active enantiomer can lead to improved efficacy, a better safety profile, and reduced side effects compared to a racemic mixture.[2] Regulatory agencies often require characterization and justification for the use of a specific enantiomer or a racemic mixture.[3]

Q2: What are the main methods for resolving racemic this compound?

A2: The three most common and effective methods are enzymatic kinetic resolution, chemical resolution by forming diastereomeric salts, and chiral chromatography (HPLC).[3] The choice of method depends on factors like the desired scale of separation, required enantiomeric purity, cost, and available equipment.

Q3: What is enzymatic kinetic resolution?

A3: Enzymatic kinetic resolution uses an enzyme, typically a lipase, to selectively catalyze a reaction (like esterification or hydrolysis) on one enantiomer of the racemic mixture at a much faster rate than the other.[4][5] This leaves one enantiomer unreacted and the other transformed into a new compound, allowing for their separation. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.[3]

Q4: How does chemical resolution by diastereomeric salt formation work?

A4: This classic method involves reacting the racemic this compound (an acid) with an enantiomerically pure chiral base (a resolving agent).[3] This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, one salt can be selectively crystallized and separated by filtration.[6][7] The pure enantiomer of this compound is then recovered by breaking the salt.

Q5: What is chiral HPLC and when should I use it?

A5: Chiral HPLC is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[8][9] The two enantiomers interact differently with the CSP, leading to different retention times and their separation. It is an excellent method for both analytical quantification of enantiomeric excess and for purification on a small to medium scale.[9]

Data Presentation: Comparison of Resolution Methods

The following table summarizes typical quantitative data for the different resolution methods. Please note that specific results for this compound may vary and require optimization.

MethodTypical Enantiomeric Excess (e.e.)Typical Yield of a Single EnantiomerKey AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution >95%<50% (without a racemization step)High selectivity, mild reaction conditions, environmentally friendly.[5]Maximum 50% yield, requires screening of enzymes and conditions.[3]
Chemical Resolution (Diastereomeric Salt) >95% (often requires recrystallization)<50% (without recycling)Scalable, well-established technique, cost-effective for large scale.[3]Trial-and-error to find a suitable resolving agent and solvent, can be labor-intensive.[10]
Chiral HPLC >99%Dependent on scale and loadingHigh purity, applicable to a wide range of compounds, both analytical and preparative.[8]Can be expensive for large-scale purification, requires method development.[3]

Troubleshooting Guide 1: Enzymatic Kinetic Resolution

This guide focuses on the common issues encountered during the lipase-catalyzed kinetic resolution of this compound derivatives (e.g., its ethyl ester).

Workflow for Enzymatic Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_analysis Analysis racemic_ester Racemic Ethyl 4-hydroxypentanoate reaction_mixture Combine reactants and stir at controlled temperature (e.g., 30-40°C) racemic_ester->reaction_mixture enzyme Immobilized Lipase (e.g., CALB, PS) enzyme->reaction_mixture solvent Organic Solvent (e.g., Toluene, Hexane) solvent->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture monitoring Monitor conversion by GC or HPLC reaction_mixture->monitoring stop_reaction Stop reaction at ~50% conversion (filter enzyme) monitoring->stop_reaction Desired conversion reached separation Separate product (ester) from unreacted alcohol via column chromatography stop_reaction->separation hydrolysis Hydrolyze separated (R)-ester to obtain (R)-4-hydroxypentanoic acid separation->hydrolysis Acylated (R)-ester analysis Determine e.e. of (S)-alcohol and (R)-ester by Chiral HPLC or GC separation->analysis Unreacted (S)-alcohol hydrolysis->analysis

Caption: Workflow for enzymatic kinetic resolution of ethyl 4-hydroxypentanoate.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive enzyme. - Incorrect solvent. - Sub-optimal temperature.- Use a fresh batch of enzyme or test its activity with a standard substrate. - Screen different organic solvents (e.g., hexane, toluene, MTBE). - Optimize the reaction temperature (typically 30-50°C for lipases).
Low Enantiomeric Excess (e.e.) - Non-optimal enzyme. - Reaction went past 50% conversion. - Incorrect temperature. - Racemization of product or substrate.- Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL)).[5] - Carefully monitor the reaction and stop it as close to 50% conversion as possible.[6] - Lowering the temperature can sometimes increase enantioselectivity.[11] - Check the stability of the enantiomers under the reaction conditions.
Reaction is Too Slow - Low enzyme loading. - Poor mixing. - Low temperature.- Increase the amount of immobilized enzyme. - Ensure efficient stirring of the reaction mixture. - Increase the temperature, but monitor the effect on e.e.

Troubleshooting Guide 2: Chemical Resolution via Diastereomeric Salt Formation

This section addresses challenges in separating enantiomers of this compound using chiral resolving agents.

Workflow for Diastereomeric Salt Resolution

G cluster_prep Salt Formation cluster_crystallization Crystallization cluster_recovery Enantiomer Recovery cluster_analysis Analysis & Purification racemic_acid Racemic This compound dissolve Dissolve acid and base in hot solvent racemic_acid->dissolve resolving_agent Chiral Base (e.g., (R)-1-phenylethylamine) resolving_agent->dissolve solvent Solvent (e.g., Methanol, Ethanol) solvent->dissolve cool Cool solution slowly to induce crystallization dissolve->cool filtration Filter to isolate the less soluble diastereomeric salt cool->filtration mother_liquor Mother Liquor (contains more soluble salt) filtration->mother_liquor isolated_salt Isolated Salt filtration->isolated_salt break_salt Break the salt (e.g., add HCl) isolated_salt->break_salt High purity recrystallize Recrystallize salt for higher purity isolated_salt->recrystallize Low purity extract Extract to isolate pure enantiomer break_salt->extract analyze Analyze e.e. by Chiral HPLC extract->analyze recrystallize->break_salt

Caption: Workflow for chemical resolution via diastereomeric salt formation.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No Crystallization - The diastereomeric salts are too soluble in the chosen solvent. - Insufficient concentration.- Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures).[10] - Concentrate the solution by slowly evaporating some of the solvent. - Cool the solution to a lower temperature. - Add a seed crystal if available.[10]
Oiling Out (Formation of a Liquid Instead of Crystals) - The solution is too supersaturated. - Cooling rate is too fast.- Use a more dilute solution. - Decrease the cooling rate significantly. - Ensure good agitation during cooling.[10]
Low Yield of Desired Diastereomer - The desired salt has significant solubility in the mother liquor. - Sub-optimal ratio of resolving agent.- Optimize the solvent to minimize the solubility of the target salt.[12] - Ensure the crystallization has reached equilibrium (allow sufficient time at the final temperature). - Vary the stoichiometry of the resolving agent (e.g., use 0.5 equivalents).
Low Enantiomeric Purity of the Resolved Acid - Co-precipitation of the more soluble diastereomeric salt.- Perform one or more recrystallizations of the isolated diastereomeric salt.[3] - Optimize the crystallization solvent and temperature profile to maximize the solubility difference between the two salts.[12]

Troubleshooting Guide 3: Chiral HPLC

This guide provides solutions for common problems encountered during the analytical or preparative separation of this compound enantiomers by HPLC.

Logical Workflow for Chiral HPLC Method Development

G start Start: Separate Enantiomers of this compound column_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based like Chiralcel OD/AD) start->column_selection mode_selection Select Mobile Phase Mode (Normal, Reversed, Polar Organic) column_selection->mode_selection screening Screen Mobile Phases (e.g., Hexane/IPA vs. ACN/Water) mode_selection->screening separation_achieved Separation Achieved? screening->separation_achieved separation_achieved->column_selection No, try new column optimize Optimize Separation (Flow rate, Temperature, Additives) separation_achieved->optimize Yes good_resolution Good Resolution? optimize->good_resolution good_resolution->optimize No, re-optimize final_method Final Method good_resolution->final_method Yes

Caption: Decision workflow for developing a chiral HPLC separation method.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No Separation of Enantiomers - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[13] - Switch mobile phase mode (e.g., from normal phase to reversed phase). - For acidic compounds like this compound, add a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for normal phase, or a buffer for reversed phase).[13]
Poor Resolution (Overlapping Peaks) - Non-optimal mobile phase composition. - High flow rate. - High temperature.- Adjust the ratio of the mobile phase solvents (e.g., change the percentage of isopropanol in hexane). - Decrease the flow rate to increase efficiency. - Lower the column temperature, as chiral separations are often sensitive to temperature.
Peak Splitting - Sample solvent is too strong or incompatible with the mobile phase. - Column contamination or void. - Partially blocked column frit.- Dissolve the sample in the mobile phase whenever possible.[14] - If a different sample solvent must be used, ensure it is weaker than the mobile phase.[15] - Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.[16] If the problem persists, the column may need to be replaced.[17]
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column overload.- Add a mobile phase modifier (e.g., trifluoroacetic acid for an acidic analyte) to suppress unwanted interactions. - Inject a smaller amount of the sample.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Ethyl (±)-4-hydroxypentanoate

Objective: To selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.

Materials:

  • Racemic ethyl (±)-4-hydroxypentanoate

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous toluene (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Equipment for column chromatography (silica gel)

  • Chiral GC or HPLC for analysis

Procedure:

  • To a solution of racemic ethyl (±)-4-hydroxypentanoate (1.0 eq) in anhydrous toluene, add vinyl acetate (1.5 eq).

  • Add immobilized Candida antarctica lipase B (e.g., 20 mg per mmol of substrate).

  • Stir the suspension at 30°C.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture by silica gel column chromatography to separate the unreacted (S)-ethyl-4-hydroxypentanoate from the acylated (R)-product.

  • Analyze the enantiomeric excess of both the recovered starting material and the product using chiral HPLC or GC.

Protocol 2: Chemical Resolution of (±)-4-hydroxypentanoic acid

Objective: To separate the enantiomers by forming diastereomeric salts with (R)-(+)-1-phenylethylamine.

Materials:

  • Racemic (±)-4-hydroxypentanoic acid

  • (R)-(+)-1-phenylethylamine (resolving agent)

  • Methanol (solvent)

  • Hydrochloric acid (HCl) solution

  • Diethyl ether or other suitable extraction solvent

  • Standard laboratory glassware

  • Chiral HPLC for analysis

Procedure:

  • Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol.

  • In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5-1.0 eq) in a small amount of methanol.

  • Add the amine solution to the hot acid solution with stirring.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol.

  • To determine purity, a small sample of the salt can be treated with acid, and the resulting this compound analyzed by chiral HPLC. If the enantiomeric purity is insufficient, recrystallize the salt from fresh methanol.

  • Suspend the purified diastereomeric salt in water and add HCl solution to lower the pH to ~2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

  • Extract the liberated enantiomerically enriched this compound with a suitable organic solvent like diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the resolved enantiomer.

  • The more soluble diastereomer remains in the mother liquor from step 5 and can be recovered by a similar work-up procedure.

References

Technical Support Center: Crystallization of 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 4-hydroxypentanoic acid. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in crystallizing this compound?

The primary challenge in crystallizing this compound is its inherent chemical instability. It readily undergoes intramolecular esterification to form the thermodynamically more stable five-membered ring lactone, γ-valerolactone (GVL). This is an equilibrium reaction that is significantly influenced by temperature and pH. Elevated temperatures and acidic conditions favor the formation of GVL, making it difficult to isolate and crystallize the open-chain this compound.

Q2: My attempts to crystallize this compound result in an oil or a failure to solidify. What is happening?

"Oiling out," or the formation of a liquid instead of solid crystals, is a common issue. This can be due to several factors:

  • Lactone Formation: The formation of γ-valerolactone (GVL), which is a liquid at room temperature, is the most probable cause. The conditions used for crystallization (e.g., heating to dissolve the compound) can promote this conversion.

  • Purity: The presence of impurities can lower the melting point of the compound and inhibit crystal lattice formation, leading to oiling out.

  • Supersaturation: If the solution is too highly supersaturated or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will separate as a disordered, oily phase.

Q3: How can I prevent or minimize the formation of γ-valerolactone (GVL) during crystallization?

Controlling the equilibrium between this compound and GVL is critical for successful crystallization. Here are key strategies:

  • Low Temperature: Conduct the crystallization at the lowest possible temperature at which the acid is still sufficiently soluble. Avoid prolonged heating.

  • pH Control: Maintaining a slightly alkaline (basic) pH can help to keep the carboxylic acid in its carboxylate salt form, which prevents intramolecular cyclization. The crystallization of hydroxy acids can be pH-dependent.[1][2] You can attempt crystallization from a solution where the pH has been carefully adjusted.

  • Rapid Workup: After synthesizing or liberating the free acid, proceed to the crystallization step as quickly as possible to minimize the time it is exposed to conditions that favor lactonization.

Q4: What are the best solvents for crystallizing this compound?

The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature. Given the propensity for lactonization at elevated temperatures, a solvent system that allows for crystallization at low temperatures is preferable.

Solvent Selection Guide (Qualitative)

Solvent ClassExamplesSuitability for this compound Crystallization
Alcohols Methanol, Ethanol, IsopropanolGood initial solvents due to polarity and hydrogen bonding. Can be used in low-temperature crystallizations.
Esters Ethyl acetateA potential solvent, but care must be taken to avoid transesterification reactions, although this is less likely at low temperatures.
Ketones AcetoneCan be a good solvent, but its low boiling point may lead to rapid evaporation and poor crystal quality.
Ethers Diethyl ether, Tetrahydrofuran (THF)Can be used, particularly as anti-solvents or in mixed solvent systems.
Hydrocarbons Hexane, HeptaneLikely to be poor solvents on their own but can be effective as anti-solvents when added to a solution of the acid in a more polar solvent.
Water This compound is soluble in water, making it a potential crystallization solvent, possibly with the addition of a salt or by adjusting the pH.

Q5: My crystallization yield is very low. What are the possible reasons?

Low yield can be attributed to several factors:

  • Lactone Formation: A significant portion of the this compound may have converted to GVL, which remains in the mother liquor.

  • Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved even after cooling.

  • Incomplete Crystallization: The crystallization process may not have reached completion. Allowing more time at a low temperature can sometimes improve the yield.

  • Filtration Issues: Premature filtration before crystallization is complete or loss of product during the washing step can reduce the yield.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form - Solution is not supersaturated.- Insufficient nucleation sites.- Slowly evaporate some of the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of this compound.- Cool the solution to a lower temperature (e.g., in an ice or dry ice/acetone bath).
Oiling out - Lactone formation.- High concentration of impurities.- Cooling too rapidly.- Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.- Purify the crude material before crystallization.- Consider using a different solvent system with a lower boiling point.
Crystals are very small or needle-like - Crystallization occurred too quickly.- High level of supersaturation.- Re-dissolve the crystals by heating and allow the solution to cool more slowly.- Use a larger volume of solvent.
Low yield - Conversion to γ-valerolactone.- Too much solvent used.- Incomplete crystallization time.- Analyze the mother liquor for the presence of GVL.- Concentrate the mother liquor to recover more product.- Ensure the solution is cooled for a sufficient amount of time.
Product is impure - Rapid crystallization trapping impurities.- Ineffective washing of crystals.- Recrystallize the product, ensuring slow crystal growth.- Wash the filtered crystals with a small amount of cold crystallization solvent.

Experimental Protocols

Protocol 1: Low-Temperature Crystallization

This method aims to minimize the formation of γ-valerolactone by avoiding heat.

  • Dissolution: In a clean flask, dissolve the crude this compound in a minimum amount of a suitable cold solvent (e.g., ethanol or acetone) at room temperature or slightly below.

  • Induce Crystallization: If crystals do not form spontaneously, place the flask in a low-temperature bath (e.g., ice-water or dry ice-acetone).

  • Nucleation: If no crystals appear, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Crystal Growth: Once nucleation begins, allow the solution to stand undisturbed at the low temperature for several hours, or even overnight, to allow for slow crystal growth.

  • Isolation: Collect the crystals by cold filtration, washing them with a small amount of the ice-cold solvent.

  • Drying: Dry the crystals under vacuum at a low temperature.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a single solvent is not ideal.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol or ethanol).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent) in which the acid is insoluble (e.g., hexane or diethyl ether) dropwise to the stirred solution until it becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature or in a cold bath. Crystals should form as the solvent environment becomes less favorable for the dissolved acid.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Visualizing Crystallization Logic

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.

Troubleshooting_Workflow start Start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Observation oiling_out Compound Oils Out start->oiling_out Observation crystals_form Crystals Form start->crystals_form Observation no_crystals_actions Action: - Add seed crystal - Scratch flask - Concentrate solution - Cool further no_crystals->no_crystals_actions Troubleshoot oiling_out_actions Action: - Re-dissolve, add more solvent, cool slowly - Purify starting material - Change solvent system oiling_out->oiling_out_actions Troubleshoot check_purity Check Purity & Yield crystals_form->check_purity no_crystals_actions->oiling_out New Issue no_crystals_actions->crystals_form Success oiling_out_actions->crystals_form Success low_yield Low Yield? check_purity->low_yield impure Impure? check_purity->impure low_yield_actions Action: - Concentrate mother liquor - Check for GVL in mother liquor - Increase crystallization time low_yield->low_yield_actions Yes success Successful Crystallization low_yield->success No impure_actions Action: - Recrystallize with slower cooling - Wash crystals with cold solvent impure->impure_actions Yes impure->success No low_yield_actions->check_purity impure_actions->check_purity

Caption: Troubleshooting workflow for this compound crystallization.

Factors Affecting Crystallization

This diagram outlines the key factors that influence the successful crystallization of this compound and their interrelationships.

Crystallization_Factors cryst Successful Crystallization of This compound purity Purity of Starting Material purity->cryst solvent Solvent System solubility Solubility Profile solvent->solubility supersaturation Supersaturation Rate solvent->supersaturation temp Temperature Control lactonization Equilibrium with γ-Valerolactone (GVL) temp->lactonization temp->solubility temp->supersaturation ph pH of Solution ph->lactonization lactonization->cryst Inhibits solubility->cryst nucleation Nucleation supersaturation->nucleation nucleation->cryst

Caption: Key factors influencing this compound crystallization.

References

optimizing reaction conditions for enzymatic synthesis of 4-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 4-hydroxypentanoic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the typical enzymatic route for synthesizing this compound?

The most common enzymatic approach for synthesizing this compound involves the hydrolysis of γ-valerolactone (GVL). This reaction is catalyzed by a class of enzymes known as lactonases, which open the cyclic ester ring of GVL to form the desired hydroxy acid.[1][2][3] This method is favored for its high selectivity and operation under mild reaction conditions.

Q2: Which enzymes are suitable for this reaction?

Lactonases (EC 3.1.1.25) are the primary enzymes used for the hydrolysis of γ-valerolactone. Specific examples include phosphotriesterase-like lactonases (PLLs) and metallo-β-lactamases, which have shown activity against various lactones.[3] The choice of enzyme can be critical and may depend on the desired stereoselectivity (i.e., producing (4R)- or (4S)-4-hydroxypentanoic acid).

Q3: What are the key reaction parameters to control?

Optimal synthesis of this compound requires careful control of several parameters:

  • pH: Enzyme activity is highly dependent on pH.[4][5]

  • Temperature: Reaction rates increase with temperature up to an optimum, beyond which the enzyme may denature.[6][7]

  • Substrate Concentration (GVL): Higher concentrations can increase the reaction rate, but may also lead to substrate inhibition in some enzymes.[8][9]

  • Enzyme Loading: The amount of enzyme will directly impact the reaction rate.

  • Reaction Time: Sufficient time is needed to reach the desired conversion.

Q4: How is the progress of the reaction monitored?

Reaction progress can be monitored by measuring the decrease in the substrate (γ-valerolactone) concentration or the increase in the product (this compound) concentration over time. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization of the product.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of γ-valerolactone to this compound. What are the possible causes and solutions?

A: Low yield is a common issue that can stem from problems with the enzyme, reaction conditions, or the substrate itself.[10] Refer to the table and decision-making workflow below to diagnose and resolve the issue.

Troubleshooting Low Yield
Potential Cause Recommended Action
Enzyme Inactivity Verify Enzyme Activity: Confirm the storage conditions of the enzyme (typically -20°C or -80°C).[10] Perform a control experiment using a known, reliable substrate for the enzyme to confirm its catalytic activity. If the enzyme is degraded, obtain a fresh batch.
Suboptimal pH Optimize pH: The pH of the reaction buffer is critical for enzyme activity.[4][5] The optimal pH for lactonases is typically in the range of 6-9.[6] Perform small-scale experiments across a pH range (e.g., 6.0, 7.0, 8.0, 9.0) to determine the ideal pH for your specific enzyme.
Suboptimal Temperature Optimize Temperature: Temperature significantly affects reaction rates. While many enzymes work well at room temperature or 37°C, the optimal temperature can vary.[7][11] Test a range of temperatures (e.g., 25°C, 30°C, 37°C, 45°C) to find the optimum for your enzyme, but be aware that higher temperatures can also lead to faster enzyme deactivation.[6]
Insufficient Reaction Time Extend Reaction Time: The reaction may not have reached completion. Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and analyze them to determine the time course of the reaction and identify when the yield plateaus.
Product Inhibition Consider Product Removal: The accumulation of this compound may inhibit the enzyme, slowing down the reaction as it progresses.[12][13] If product inhibition is suspected, consider strategies for in-situ product removal, such as using a membrane reactor.[12]

Workflow for Troubleshooting Low Yield

Caption: Workflow for diagnosing low product yield.

Issue 2: Reaction Rate Decreases Over Time

Q: The initial reaction rate is high, but it slows down significantly after a few hours, even though there is plenty of substrate left. What could be the cause?

A: This is a classic sign of either enzyme instability under the reaction conditions or inhibition by the product or substrate.

Troubleshooting Decreasing Reaction Rate
Potential Cause Recommended Action
Enzyme Instability Assess Stability: The enzyme may not be stable for long durations at the chosen temperature or pH. Perform a pre-incubation experiment where the enzyme is kept in the reaction buffer at the reaction temperature for the full duration of the experiment, but without the substrate. Then, add the substrate and measure the initial activity. A significant drop compared to a non-pre-incubated enzyme indicates instability. Consider using a lower temperature or a stabilizing agent (e.g., glycerol, BSA) if recommended for the specific enzyme.
Product Inhibition Test for Product Inhibition: As the concentration of this compound increases, it may bind to the enzyme and inhibit its activity.[12][13] To test this, run a series of reactions with a fixed substrate concentration and varying initial concentrations of the product (this compound). A decrease in the initial reaction rate with increasing product concentration confirms product inhibition.
Substrate Inhibition Optimize Substrate Concentration: While less common for this type of reaction, some enzymes are inhibited by high concentrations of their own substrate.[8][9][14][15] This occurs when substrate molecules bind to the enzyme in a non-productive way, blocking the active site.[14][15] To check for this, measure the initial reaction rates at a wide range of γ-valerolactone concentrations. If the rate decreases after reaching a maximum, substrate inhibition is occurring.[14] The solution is to run the reaction at a lower, non-inhibitory substrate concentration or to use a fed-batch approach.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis

This protocol provides a starting point for the synthesis of this compound from γ-valerolactone. Optimization will be required for specific enzymes and desired outcomes.

  • Buffer Preparation: Prepare a 100 mM phosphate or Tris-HCl buffer at the desired pH (a starting pH of 7.5 is recommended).[10]

  • Reaction Setup: In a temperature-controlled vessel, add the γ-valerolactone substrate to the buffer to achieve the desired starting concentration (e.g., 50 mM). Allow the solution to equilibrate to the reaction temperature (e.g., 30°C).[10]

  • Enzyme Addition: Initiate the reaction by adding the lactonase enzyme to the reaction mixture. The optimal enzyme concentration will depend on its specific activity and should be determined experimentally.

  • Incubation: Incubate the reaction mixture with stirring for a set period (e.g., 24 hours).

  • Sampling: Withdraw aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Immediately stop the reaction in the aliquots by adding an acid (e.g., HCl to reach pH 2) or a water-miscible organic solvent (e.g., acetonitrile) to denature the enzyme.

  • Analysis: Analyze the samples by HPLC or GC to determine the concentrations of γ-valerolactone and this compound.

Protocol 2: HPLC Analysis Method
  • Sample Preparation: Centrifuge the quenched reaction samples to pellet the denatured protein. Dilute the supernatant with the mobile phase as needed.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water and acetonitrile is suitable. The exact ratio will depend on the column and system but a starting point of 95:5 (water:acetonitrile) can be used.

  • Detection: Use a UV detector at 210 nm.

  • Quantification: Create a standard curve for both γ-valerolactone and this compound to quantify their concentrations in the samples.

General Experimental Workflow

Caption: General workflow for enzymatic synthesis.

References

Technical Support Center: Synthesis of 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-hydroxypentanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: High Levels of γ-Valerolactone (GVL) Impurity Detected

Question: My final product shows a significant amount of γ-valerolactone (GVL). What are the potential causes and how can I minimize its formation?

Answer:

γ-Valerolactone (GVL) is the most common impurity in this compound synthesis, formed through the intramolecular esterification of the desired product. The formation of GVL is influenced by several factors, primarily temperature and the presence of acidic catalysts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Maintain the reaction temperature below the threshold that favors cyclization. For many catalytic hydrogenations of levulinic acid, lower temperatures are preferential for producing this compound.Reduced rate of intramolecular esterification, leading to lower GVL content.
Acidic Catalyst or Support Choose a neutral or less acidic catalyst and support material. The acidity of the catalyst support can promote the dehydration of this compound to GVL.Minimized acid-catalyzed cyclization.
Prolonged Reaction Time Optimize the reaction time to achieve high conversion of the starting material without allowing significant time for the subsequent cyclization to GVL.Higher yield of this compound with reduced GVL formation.
Acidic Quenching/Work-up During the work-up process, avoid strongly acidic conditions for extended periods. Neutralize the reaction mixture promptly after completion.Prevention of acid-catalyzed cyclization during product isolation.

Experimental Protocol: Minimizing GVL Formation during Synthesis

This protocol focuses on the catalytic hydrogenation of levulinic acid to this compound with an emphasis on minimizing GVL formation.

Materials:

  • Levulinic acid

  • Ruthenium on carbon (Ru/C) catalyst (5 wt%)

  • Deionized water (solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave reactor with levulinic acid and deionized water.

  • Add the Ru/C catalyst to the mixture.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Set the reaction temperature to a lower range (e.g., 80-120°C) to disfavor GVL formation.

  • Stir the reaction mixture for the optimized reaction time.

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Immediately proceed with purification to isolate the this compound.

Issue 2: Presence of Other Organic Impurities

Question: Besides GVL, I have detected other impurities such as 2-butanol, 2-pentanol, and 1,4-pentanediol. How can I avoid these?

Answer:

The formation of these impurities is typically associated with side reactions that occur at higher temperatures and pressures.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Operate the reaction at a lower temperature. Side products like 2-butanol can result from the decarbonylation of levulinic acid at elevated temperatures.Reduced formation of alcohol and diol byproducts.
High Hydrogen Pressure Optimize the hydrogen pressure. High pressures can favor the over-hydrogenation of this compound to 1,4-pentanediol.Increased selectivity towards this compound.
Catalyst Choice Select a catalyst with high selectivity for the hydrogenation of the ketone group over the carboxylic acid group of levulinic acid.Minimized formation of over-reduction products.

Logical Relationship for Minimizing Side Products

G cluster_conditions Reaction Conditions cluster_impurities Impurities High Temperature High Temperature 2-Butanol 2-Butanol High Temperature->2-Butanol 2-Pentanol 2-Pentanol High Temperature->2-Pentanol High Pressure High Pressure 1,4-Pentanediol 1,4-Pentanediol High Pressure->1,4-Pentanediol Optimal Temperature Optimal Temperature Desired Product This compound Optimal Temperature->Desired Product Optimal Pressure Optimal Pressure Optimal Pressure->Desired Product

Caption: Logical diagram illustrating the impact of reaction conditions on impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most prevalent impurity is γ-valerolactone (GVL), which is formed by the intramolecular cyclization of this compound. Other common impurities, especially when synthesizing from levulinic acid, can include unreacted starting material, and byproducts from side reactions such as 2-butanol, 2-pentanol, and 1,4-pentanediol, particularly at higher temperatures.

Q2: Which analytical techniques are best for detecting and quantifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for the analysis of this compound and its impurities. These techniques allow for the separation, identification, and quantification of the target compound and potential contaminants.

Q3: How can I effectively remove GVL from my this compound product?

A3: Purification can be challenging due to the equilibrium between this compound and GVL. Techniques such as vacuum distillation can be employed; however, heating can promote further conversion to GVL. Crystallization of this compound from a suitable solvent at low temperatures can be an effective method to separate it from the more soluble GVL.

Q4: What is the impact of the solvent on the synthesis of this compound?

A4: The choice of solvent can influence reactant and product solubility, as well as catalyst stability. Water is often used as an environmentally friendly solvent for the hydrogenation of levulinic acid. The solvent can also affect the equilibrium between this compound and GVL.

Experimental Workflow and Data

Experimental Workflow for Synthesis and Purification

G Start Start Reaction_Setup Reaction Setup: Levulinic Acid, Water, Ru/C Catalyst in Autoclave Start->Reaction_Setup Hydrogenation Hydrogenation: Controlled Temperature and Pressure Reaction_Setup->Hydrogenation Reaction_Quench Reaction Quench & Catalyst Filtration Hydrogenation->Reaction_Quench Crude_Product Crude Product: 4-HPA with GVL & other impurities Reaction_Quench->Crude_Product Purification Purification: Low-Temperature Crystallization Crude_Product->Purification Pure_Product High-Purity this compound Purification->Pure_Product Analysis Analysis (HPLC/GC-MS) Pure_Product->Analysis

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes the impact of reaction temperature on the formation of this compound and its byproducts during the hydrogenation of levulinic acid over a Ru/C catalyst.

Reaction Temperature (°C) This compound Concentration (%) γ-Valerolactone Concentration (%) Other Byproducts (e.g., 2-butanol, 2-pentanol) (%)
100HighLowVery Low
140ModerateModerateLow
180LowHighIncreased

Note: The values in this table are illustrative and based on general trends reported in the literature. Actual concentrations will vary depending on specific reaction conditions.

Validation & Comparative

A Comparative Analysis of 4-Hydroxypentanoic Acid and its Lactone, γ-Valerolactone (GVL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-hydroxypentanoic acid and its cyclic ester, γ-valerolactone (GVL). These two molecules exist in a dynamic, pH-dependent equilibrium and possess distinct properties that influence their applications, from green chemistry to pharmacology. This document summarizes their physicochemical characteristics, stability, and reactivity, supported by experimental data and detailed protocols.

Introduction to this compound and γ-Valerolactone

This compound (4-HPA) is a gamma-hydroxy acid, a carboxylic acid containing a hydroxyl group on the fourth carbon.[1] This bifunctional nature allows it to undergo an intramolecular esterification to form a stable, five-membered cyclic ester known as γ-valerolactone (GVL).[2][3] GVL, in turn, can be hydrolyzed back to 4-HPA. This reversible reaction is a critical aspect of their chemistry. GVL is recognized as a promising green solvent and a versatile platform molecule derived from biomass, while 4-HPA often serves as a reactive intermediate.[3][4][5][6]

Physicochemical Properties

The structural difference between the open-chain acid and the closed-ring lactone leads to significant variations in their physical properties. The following table summarizes key quantitative data for easy comparison.

PropertyThis compound (4-HPA)γ-Valerolactone (GVL)
Molecular Formula C₅H₁₀O₃C₅H₈O₂
Molecular Weight 118.13 g/mol [7][8]100.12 g/mol [2][9]
Appearance Colorless to pale yellow liquid or solid[1]Clear, colorless liquid[2][9][10]
Boiling Point 277.3 °C at 760 mmHg[7]205-208 °C at 760 mmHg[3][9][11]
Melting Point Varies (depends on purity)[1]-31 °C[3][9][11]
Density ~1.14 g/cm³[7]~1.05-1.06 g/cm³ at 20-25 °C[2][3][9]
Flash Point 135.7 °C[7]~81-96 °C[3][9]
Water Solubility Soluble[1]Miscible[3][9][11]
logP (Octanol-Water Partition Coefficient) 0.232[7]-0.27[2][11]
Vapor Pressure 0.000564 mmHg at 25 °C[7]~0.4 mmHg at 20 °C[9]

Stability, Reactivity, and Interconversion

The most significant chemical difference lies in their stability and reactivity, which are governed by the equilibrium between the two forms.

G cluster_acid Acidic Conditions (e.g., H₂SO₄) cluster_base Alkaline Conditions (e.g., NaOH) cluster_neutral Neutral Conditions (Water) HPA_acid This compound GVL_acid γ-Valerolactone HPA_acid->GVL_acid Favors Lactonization GVL_acid->HPA_acid Hydrolysis (minor) HPA_base 4-Hydroxyvalerate (Salt) GVL_base γ-Valerolactone HPA_base->GVL_base Lactonization (minor) GVL_base->HPA_base Favors Ring-Opening HPA_neutral This compound GVL_neutral γ-Valerolactone HPA_neutral->GVL_neutral Slow Lactonization GVL_neutral->HPA_neutral Slow Hydrolysis at High Temp.

Under Neutral Conditions: Dry GVL is thermally stable up to 150 °C.[12][13] In aqueous solutions at ambient temperature (up to 60 °C), GVL shows negligible hydrolysis.[12][13] However, at elevated temperatures (e.g., 100 °C), GVL slowly hydrolyzes to form an equilibrium with 4-HPA.[12][13]

Under Acidic Conditions: The presence of acid (e.g., H₂SO₄, HCl) catalyzes the hydrolysis of GVL, even at room temperature, establishing an equilibrium between the lactone and the hydroxy acid.[12][13] However, the equilibrium strongly favors the GVL form. Studies have shown that even with acid catalysis at high temperatures (150-180 °C), the concentration of 4-HPA formed from GVL hydrolysis does not exceed approximately 4 mol%.[12][13][14]

Under Alkaline Conditions: Basic conditions (e.g., NaOH) strongly promote the ring-opening of GVL.[12] The reaction yields the corresponding carboxylate salt, sodium 4-hydroxyvalerate. In a 7 wt% NaOH solution, a maximum of 21 mol% of 4-HVA was observed, indicating a significant shift in equilibrium toward the open-chain form.[14] This enhanced reactivity is crucial for applications like the GVL-mediated hydrolysis of polymers such as PET.[15]

Experimental Protocols

To quantitatively assess the properties of 4-HPA and GVL, the following experimental methodologies can be employed.

G prep Prepare GVL Solutions (Aqueous, Acidic, Basic) incubate Incubate Samples (Varying Temp & Time) prep->incubate quench Quench Reaction (Cooling/Neutralization) incubate->quench analyze Analyze Composition (e.g., NMR Spectroscopy) quench->analyze quantify Quantify [GVL] & [4-HPA] at Equilibrium analyze->quantify

Experiment 1: Analysis of GVL Hydrolysis Equilibrium

Objective: To determine the equilibrium concentrations of GVL and 4-HPA in aqueous solutions under neutral, acidic, and basic conditions at various temperatures.

Materials:

  • γ-Valerolactone (GVL)

  • Deionized water

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Reaction vials or sealed tubes

  • Thermostatically controlled oven or reaction block

  • NMR spectrometer and tubes

  • Deuterium oxide (D₂O) for NMR analysis

Procedure:

  • Sample Preparation: Prepare a series of 50 wt% GVL solutions in water.

    • Neutral Set: GVL and deionized water.

    • Acidic Set: Add varying concentrations of H₂SO₄ (e.g., ranging from 0.1 wt% to 5 wt%) to the GVL/water mixtures.

    • Basic Set: Add varying concentrations of NaOH (e.g., ranging from 0.1 wt% to 7 wt%) to the GVL/water mixtures.

  • Reaction: Place the sealed vials in a preheated oven or reaction block. Run experiments at different temperatures (e.g., 100 °C, 150 °C, 180 °C) and for various durations (e.g., 30 min, 60 min, 120 min, 180 min) to ensure equilibrium is reached.[14]

  • Quenching: After the specified time, remove the vials and immediately cool them in an ice bath to stop the reaction.

  • Analysis:

    • Take an aliquot of the cooled reaction mixture.

    • Prepare the sample for ¹H NMR analysis, using D₂O as a solvent.

    • Acquire the NMR spectrum.

  • Quantification: Determine the molar ratio of GVL to 4-HPA by integrating the characteristic peaks for each compound. The degree of GVL decomposition or 4-HPA formation can then be calculated.[14]

Experiment 2: Comparative Solubility Assessment

Objective: To qualitatively and quantitatively compare the solubility of GVL and the sodium salt of 4-HPA in a range of solvents.

Materials:

  • γ-Valerolactone (GVL)

  • Sodium 4-hydroxyvalerate (prepared by hydrolyzing GVL with one equivalent of NaOH and evaporating the water)

  • Solvents: Water, ethanol, hexane, toluene, ethyl acetate

  • Vials, magnetic stirrer, analytical balance

Procedure:

  • Qualitative Assessment:

    • To 1 mL of each solvent in a vial, add the test compound (GVL or sodium 4-hydroxyvalerate) dropwise or in small increments while stirring.

    • Observe and record if the compound is miscible, soluble, partially soluble, or insoluble. GVL is expected to be miscible with water, ethanol, and ethyl acetate, but less so with hexane.[9] 4-HPA's salt form should be highly soluble in water and ethanol but poorly soluble in hexane and toluene.

  • Quantitative Assessment (for sparingly soluble systems):

    • Prepare a saturated solution of the compound in a chosen solvent by adding an excess amount of the solute to a known volume of the solvent.

    • Stir the mixture at a constant temperature for 24 hours to ensure equilibrium.

    • Allow any undissolved solid to settle.

    • Carefully extract a known volume of the supernatant.

    • Evaporate the solvent and weigh the remaining solute residue.

    • Calculate the solubility in g/100 mL.

Summary and Conclusion

The relationship between this compound and γ-valerolactone is a classic example of a ring-chain tautomerism influenced by environmental conditions.

  • γ-Valerolactone (GVL) is the more stable form, especially under neutral to acidic conditions. Its low melting point, high boiling point, and miscibility with many solvents make it an excellent "green" solvent and a stable platform chemical for producing fuels and other value-added products.[3][4][9]

  • This compound (4-HPA) is favored under basic conditions, where it exists as a carboxylate salt. Its bifunctional nature (hydroxyl and carboxylic acid groups) makes it a versatile, but more reactive, synthetic building block.[1] However, it is less commonly isolated and used directly compared to its lactone form.

For drug development professionals, understanding this equilibrium is critical. GVL can act as a prodrug, converting to the active form, γ-hydroxyvaleric acid (GHV), in the body.[3][7] The stability of the lactone form allows for formulation, while its hydrolysis in vivo releases the active compound. Researchers must consider the pH of their reaction or formulation medium, as it will dictate the predominant molecular species and its corresponding reactivity and physical properties.

References

A Comparative Analysis of Catalysts for Levulinic Acid Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance and experimental protocols of various catalytic systems for the conversion of levulinic acid to valuable chemicals.

The catalytic hydrogenation of levulinic acid (LA), a key platform chemical derived from biomass, represents a pivotal step in the transition towards sustainable chemical production. This process yields a range of valuable products, most notably gamma-valerolactone (GVL), a green solvent and a precursor to fuels and polymers. The efficiency of this conversion is highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalysts, presenting key performance data, detailed experimental protocols, and visualizations of the reaction pathways and experimental workflows to aid researchers in selecting and optimizing their catalytic systems.

Catalytic Performance: A Quantitative Comparison

The choice of catalyst is critical in directing the reaction towards the desired product with high efficiency. Both noble and non-noble metal-based catalysts have been extensively investigated. Below is a summary of their performance under various reaction conditions.

Noble Metal-Based Catalysts

Ruthenium (Ru) based catalysts are among the most effective for levulinic acid hydrogenation, often exhibiting high activity and selectivity under mild conditions.[1][2]

CatalystSupportTemp. (°C)Pressure (bar H₂)SolventLA Conversion (%)GVL Yield (%)Reference
5 wt% Ru/CCarbon13012Water>9595.9[2]
1 wt% Ru/ZrO₂Zirconia15050Dioxane>99>99[3]
1 wt% Ru/TiO₂Titania9050Water100>99[2][3]
5 wt% Ru-HAPHydroxyapatite705-9999[2]
Ru3/ZAZirconia-Alumina12030Water>99~100[4]
Non-Noble Metal-Based Catalysts

While noble metals show excellent performance, their high cost is a significant drawback. This has spurred research into more abundant and cost-effective non-noble metal catalysts, such as those based on nickel (Ni) and copper (Cu).[5][6]

CatalystSupportTemp. (°C)Pressure (bar H₂)SolventLA Conversion (%)GVL Yield (%)Reference
10% Ni/Al₂O₃Alumina18030Dioxane68.696.5 (Selectivity)[5]
35 wt% Ni/TiO₂Titania175~31Water~8076[7][8]
Cu-Ni/Al₂O₃Alumina250-Gas Phase-98.6 (Selectivity)[6]
Cu/ZrO₂Zirconia20035Water>90-[9]
CuNiAl->180-Formic Acid10097.3[6]

Reaction Pathways and Experimental Workflow

Understanding the reaction mechanism and establishing a robust experimental procedure are fundamental to successful catalyst development and evaluation.

Levulinic Acid Hydrogenation Pathways

The conversion of levulinic acid to γ-valerolactone can proceed through two primary routes.[10][11] The first involves the hydrogenation of the ketone group to form 4-hydroxypentanoic acid (HPA), which then undergoes intramolecular esterification to yield GVL.[10][11] This pathway is generally favored at lower temperatures.[11][12] The second route involves the dehydration of LA to α-angelica lactone, followed by hydrogenation to GVL.[10]

reaction_pathway LA Levulinic Acid HPA This compound LA->HPA Hydrogenation AL α-Angelica Lactone LA->AL Dehydration GVL γ-Valerolactone HPA->GVL Dehydration/ Cyclization AL->GVL Hydrogenation

Caption: Reaction pathways for levulinic acid hydrogenation to GVL.

Generalized Experimental Workflow

A typical experimental workflow for testing the catalytic hydrogenation of levulinic acid involves catalyst preparation, characterization, the hydrogenation reaction itself, and subsequent product analysis.

experimental_workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis synthesis Catalyst Synthesis (e.g., impregnation) calcination Calcination synthesis->calcination xrd XRD synthesis->xrd bet N₂ Physisorption (BET) synthesis->bet tem TEM synthesis->tem reduction Reduction calcination->reduction calcination->xrd calcination->bet calcination->tem reduction->xrd reduction->bet reduction->tem reactor_loading Load Reactor with LA, Solvent, and Catalyst reduction->reactor_loading reaction_conditions Set Temperature and H₂ Pressure reactor_loading->reaction_conditions run_reaction Run Reaction for a Set Time reaction_conditions->run_reaction sampling Collect Liquid Sample run_reaction->sampling analysis Analyze via GC/HPLC sampling->analysis data Calculate Conversion, Selectivity, and Yield analysis->data

Caption: Generalized experimental workflow for catalyst testing.

Detailed Experimental Protocols

The following are generalized protocols for catalyst preparation and hydrogenation reactions, based on common practices reported in the literature.

Catalyst Preparation (Incipient Wetness Impregnation)
  • Support Preparation: The support material (e.g., TiO₂, ZrO₂, Al₂O₃) is dried in an oven at 110 °C overnight to remove adsorbed water.

  • Precursor Solution: An aqueous solution of the metal precursor (e.g., RuCl₃·xH₂O, Ni(NO₃)₂·6H₂O) is prepared with a concentration calculated to achieve the desired metal loading on the support.

  • Impregnation: The precursor solution is added dropwise to the dried support under constant stirring until the pores of the support are completely filled.

  • Drying: The impregnated support is dried in an oven at 110 °C overnight.

  • Calcination: The dried catalyst is calcined in a tube furnace under a flow of an inert gas (e.g., N₂) or air. The temperature is ramped up (e.g., 5 °C/min) to a specific temperature (e.g., 400-500 °C) and held for several hours.[3]

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a tube furnace under a flow of hydrogen gas (e.g., 5-10% H₂ in Ar). The temperature is ramped up to a specific reduction temperature (e.g., 350-450 °C) and held for several hours to ensure the metal is in its active metallic state.[3][7]

Levulinic Acid Hydrogenation Reaction
  • Reactor Setup: A high-pressure batch reactor (e.g., Parr autoclave) is used for the reaction.

  • Loading: The reactor is loaded with the desired amount of levulinic acid, the solvent (e.g., water, dioxane), and the pre-reduced catalyst.[3][9]

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

  • Reaction Conditions: The reactor is heated to the desired reaction temperature (e.g., 90-250 °C) under stirring. Once the temperature is stable, the reactor is pressurized with hydrogen to the desired pressure (e.g., 30-50 bar).[3]

  • Sampling and Analysis: The reaction is allowed to proceed for a specific duration. After the reaction, the reactor is cooled down, and the liquid sample is collected. The sample is then analyzed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of levulinic acid and the selectivity and yield of the products.

This guide provides a foundational understanding of the catalytic systems used for levulinic acid hydrogenation. Researchers are encouraged to consult the cited literature for more specific details and to tailor these protocols to their specific research objectives. The continued development of efficient, stable, and cost-effective catalysts is crucial for the advancement of biorefineries and the production of sustainable chemicals and fuels.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-hydroxypentanoic acid, also known as gamma-hydroxyvaleric acid (GHV), is crucial in various research areas, including metabolism studies and forensic toxicology. The selection of an appropriate analytical method is a critical step in ensuring the reliability of experimental data. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison at a Glance

Both GC-MS and LC-MS/MS are powerful techniques for the sensitive and selective quantification of this compound. The choice between the two often depends on the specific requirements of the study, including sample throughput, available instrumentation, and the need for derivatization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (typically silylation)Often not required
Sample Throughput Lower, due to derivatization and longer run timesHigher, with simpler sample preparation
Sensitivity High, with reported LODs in the picogram range on-column.[1]Very high, with reported LODs in the low ng/mL to µg/mL range in biological samples.
Selectivity High, especially with selected ion monitoring (SIM)Very high, due to multiple reaction monitoring (MRM)
Robustness Generally robust, but derivatization can introduce variabilityHigh, with less sample manipulation

Performance Characteristics: A Quantitative Comparison

The following tables summarize the key validation parameters for the analysis of this compound and similar hydroxy acids using GC-MS and LC-MS/MS. It is important to note that direct comparative studies for this compound are limited, and some data is extrapolated from methods for structurally related compounds like gamma-hydroxybutyric acid (GHB).

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Validation Data

ParameterReported ValuesBiological MatrixCitation
Limit of Detection (LOD) 1 pg (on-column)Beverages[1]
Limit of Quantification (LOQ) 100 ppm (in solution)Beverages[2]
Linearity Not explicitly stated for GHV-
Accuracy (Recovery) 97%Beverages[1]
Precision (%RSD) Average error of 5%Beverages[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Validation Data

ParameterReported ValuesBiological MatrixCitation
Limit of Detection (LOD) 0.05 µg/mLUrine
Limit of Quantification (LOQ) 0.1 µg/mLUrine
Linearity 0.1 - 1 µg/mLUrine
Accuracy (Recovery) 90-107%Urine
Precision (%CV) < 7% (intra- and inter-assay)Urine

Note: Some of the LC-MS/MS data is based on methods for the closely related compound GHB, which is expected to have similar analytical behavior to GHV.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for both GC-MS and LC-MS/MS analysis of this compound.

GC-MS with Silylation Derivatization: Experimental Protocol

This protocol outlines a typical workflow for the analysis of this compound in a biological matrix using GC-MS, which necessitates a derivatization step to increase the volatility of the analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Sample->Extraction 1. Acidify Evaporation Evaporation to Dryness Extraction->Evaporation 2. Collect Organic Layer Derivatization Silylation (e.g., BSTFA + 1% TMCS) Evaporation->Derivatization 3. Add Reagent Heating Heating (e.g., 70°C for 30 min) Derivatization->Heating 4. Incubate GC_Injection GC Injection Heating->GC_Injection 5. Inject Sample GC_Separation Chromatographic Separation (e.g., HP-5 column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM mode) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Workflow for GC-MS analysis of this compound.

Detailed GC-MS Methodology:

  • Sample Preparation:

    • To 1 mL of urine or plasma, add an internal standard (e.g., deuterated this compound).

    • Acidify the sample to a pH of approximately 3-4 with hydrochloric acid.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 70°C (hold for 2 minutes), ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the silylated derivative of this compound.

LC-MS/MS: Experimental Protocol

LC-MS/MS offers a more direct analysis of this compound, often requiring only a simple protein precipitation step for sample cleanup.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Protein_Precipitation 1. Add Solvent Centrifugation Centrifugation Protein_Precipitation->Centrifugation 2. Vortex & Centrifuge Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer 3. Collect Supernatant LC_Injection LC Injection Supernatant_Transfer->LC_Injection 4. Inject Sample LC_Separation Chromatographic Separation (e.g., C18 column) LC_Injection->LC_Separation MSMS_Detection Tandem MS Detection (MRM mode) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Workflow for LC-MS/MS analysis of this compound.

Detailed LC-MS/MS Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its internal standard would need to be optimized.

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound in biological matrices.

  • GC-MS is a well-established and sensitive method, but the mandatory derivatization step can be time-consuming and a source of analytical variability.

  • LC-MS/MS offers a more direct and higher-throughput approach, often with simpler sample preparation. Its high selectivity makes it particularly suitable for complex biological matrices.

The choice of method will ultimately depend on the specific analytical needs, available resources, and desired sample throughput. For high-throughput applications and analysis of complex biological samples, LC-MS/MS is often the preferred method. However, for laboratories with existing GC-MS instrumentation and expertise, a validated derivatization-based method can provide reliable and accurate results. Regardless of the chosen technique, proper method validation is essential to ensure the quality and reliability of the generated data.

References

Limited Cross-Reactivity of 4-Hydroxypentanoic Acid in GHB Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of structurally related compounds in immunoassays is critical for accurate and reliable results. This guide provides a comparative overview of the cross-reactivity of 4-hydroxypentanoic acid, also known as gamma-hydroxyvaleric acid (GHV), in commercially available immunoassays designed for the detection of gamma-hydroxybutyric acid (GHB).

While comprehensive, quantitative data from manufacturers remains limited, available research suggests that this compound exhibits minimal cross-reactivity in GHB immunoassays. This is a crucial consideration in clinical and forensic toxicology, where the presence of GHB analogs could potentially lead to false-positive results.

Comparison of Immunoassay Performance

Direct, quantitative data on the cross-reactivity of this compound is not consistently provided in the package inserts of many commercially available GHB immunoassays. However, some studies and product documents provide qualitative or semi-quantitative information.

ImmunoassayManufacturerStated Cross-Reactivity with this compound (GHV)
Viva-E GHB Immunoassay Siemens HealthineersA validation study of an enzymatic GHB assay, similar to the technology used in the Viva-E system, reported no cross-reactivity with tested GHB analogues and precursors. However, this compound was not explicitly listed as one of the tested compounds.
DrugCheck GHB Single Test Express Diagnostics Int'lProduct documentation for a similar GHB test strip indicates that structurally similar compounds were tested and the predicted cross-reactivity is less than 2%. The specific compounds tested were not enumerated.
CEDIA GHB Immunoassay Thermo Fisher ScientificSpecific cross-reactivity data for this compound is not readily available in public documentation.
Immunalysis GHB ELISA ImmunalysisSpecific cross-reactivity data for this compound is not readily available in public documentation.

Note: The lack of standardized reporting of cross-reactivity data by manufacturers presents a significant challenge in providing a definitive quantitative comparison. Researchers are encouraged to contact manufacturers directly for the most up-to-date and specific information.

Experimental Protocols

The general methodology for determining cross-reactivity in competitive immunoassays involves the following steps. This protocol is a generalized representation and specific procedures may vary between manufacturers and research laboratories.

Experimental Workflow for Cross-Reactivity Testing

experimental_workflow compound Prepare Stock Solution of this compound spiking Spike Negative Matrix with This compound at Various Concentrations compound->spiking ghb_standards Prepare GHB Calibration Standards standard_curve Generate GHB Standard Curve ghb_standards->standard_curve controls Prepare Negative and Positive Controls incubation Incubate Spiked Samples with GHB Antibody and Enzyme-Conjugated GHB controls->incubation spiking->incubation wash Wash to Remove Unbound Reagents incubation->wash substrate Add Substrate and Measure Signal wash->substrate substrate->standard_curve cross_reactivity_calc Calculate Percent Cross-Reactivity standard_curve->cross_reactivity_calc competitive_immunoassay cluster_reactants Reactants cluster_binding Competitive Binding cluster_signal Signal Generation Ab GHB Antibody Ab_GHB Antibody-GHB Complex Ab->Ab_GHB Binds Ab_GHB_conj Antibody-Conjugate Complex Ab->Ab_GHB_conj Binds Ab_GHV Antibody-GHV Complex (if cross-reactivity occurs) Ab->Ab_GHV Binds (Weakly) GHB GHB (Analyte) GHB->Ab_GHB GHB_conj GHB-Enzyme Conjugate GHB_conj->Ab_GHB_conj GHV 4-Hydroxypentanoic Acid (Potential Cross-Reactant) GHV->Ab_GHV Signal Signal (Inverse to Analyte Conc.) Ab_GHB_conj->Signal Generates

A Comparative Guide to the Synthesis of 4-Hydroxypentanoic Acid: Microbial vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis route for a key molecule like 4-hydroxypentanoic acid (4-HPA) is critical. This guide provides an objective comparison of microbial and chemical synthesis methods, supported by experimental data, detailed protocols, and pathway visualizations to inform your selection process.

This compound, a versatile chiral building block, is gaining interest in the pharmaceutical and polymer industries. Its synthesis can be broadly categorized into two approaches: microbial fermentation and chemical catalysis. This guide delves into the quantitative and qualitative differences between these methods to aid in selecting the most suitable approach for your research and development needs.

Quantitative Data Summary

The performance of microbial and chemical synthesis routes for 4-HPA can be quantitatively compared in terms of yield, productivity, and final product concentration (titer). The following tables summarize key performance indicators from recent studies.

Microbial Synthesis of this compound
MicroorganismSubstrateTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Pseudomonas putida KT2440 (engineered)Levulinic Acid5097 (conversion)Not Reported[1][2][3]
Escherichia coli (engineered)Levulinic Acid10092 (molar conversion)4.2[4]
Chemical Synthesis of this compound
MethodStarting MaterialProductYield/Selectivity (%)Production RateReference
Catalytic HydrogenationLevulinic Acidγ-Valerolactone (from 4-HPA)>99 (yield and selectivity)Not Reported[5]
Electrochemical ReductionLevulinic Acid4-Hydroxyvaleric Acid>99.9 (selectivity)>40 g L⁻¹ h⁻¹[6]

Synthesis Pathways and Workflows

Understanding the underlying pathways and experimental workflows is crucial for process optimization and replication.

Microbial Synthesis Pathway in Engineered Pseudomonas putida

The microbial synthesis of 4-HPA from levulinic acid in engineered Pseudomonas putida involves the native levulinic acid degradation pathway, which is genetically modified to accumulate the desired product. The key modification is the deletion of the lvaAB genes, which prevents the further metabolism of 4-hydroxyvaleryl-CoA, and the overexpression of a thioesterase (tesB) to hydrolyze 4-hydroxyvaleryl-CoA to 4-HPA.

Microbial_Synthesis cluster_cell Engineered Pseudomonas putida LA Levulinic Acid LvaE LvaE (CoA ligase) LA->LvaE ATP, CoA LA_CoA Levulinyl-CoA LvaE->LA_CoA LvaD LvaD (Reductase) LA_CoA->LvaD NAD(P)H HPA_CoA 4-Hydroxyvaleryl-CoA LvaD->HPA_CoA TesB TesB (Thioesterase) (Overexpressed) HPA_CoA->TesB lvaAB_del lvaAB deletion (Blocks further metabolism) HPA_CoA->lvaAB_del HPA This compound TesB->HPA

Caption: Metabolic pathway for 4-HPA production in engineered P. putida.

Chemical Synthesis Workflow: Catalytic Hydrogenation

The chemical synthesis of 4-HPA is commonly achieved through the catalytic hydrogenation of levulinic acid. This process typically involves a heterogeneous catalyst in a solvent under a hydrogen atmosphere. 4-HPA is an intermediate that readily cyclizes to the more stable γ-valerolactone (GVL) under acidic conditions or at elevated temperatures.

Chemical_Synthesis LA Levulinic Acid Reactor High-Pressure Reactor LA->Reactor Reaction_Mix Reaction Mixture Reactor->Reaction_Mix Heat, Pressure Catalyst Heterogeneous Catalyst (e.g., Ru/C, Cu-Re/TiO2) Catalyst->Reactor Solvent Solvent (e.g., Water, Dioxane) Solvent->Reactor H2 Hydrogen Gas (H2) H2->Reactor Filtration Filtration Reaction_Mix->Filtration Filtration->Catalyst Catalyst Recovery Product_Solution 4-HPA/GVL Solution Filtration->Product_Solution Purification Purification (e.g., Distillation, Chromatography) Product_Solution->Purification Final_Product Pure 4-HPA or GVL Purification->Final_Product

Caption: Workflow for the chemical synthesis of 4-HPA/GVL.

Experimental Protocols

Microbial Synthesis of 4-HPA in Engineered P. putida

This protocol is adapted from the study by Kim et al. (2019).[1][2][3]

1. Strain and Preculture Preparation:

  • An engineered Pseudomonas putida KT2440 strain with a deletion in the lvaAB genes and overexpression of the tesB gene from E. coli is used.

  • A single colony is inoculated into a test tube containing 5 mL of Luria-Bertani (LB) medium and incubated overnight at 30°C with shaking at 200 rpm.

2. Main Culture and Induction:

  • The overnight culture is used to inoculate a 250 mL flask containing 50 mL of Terrific Broth (TB) medium.

  • The culture is incubated at 30°C with shaking at 200 rpm.

  • When the optical density at 600 nm (OD600) reaches approximately 1.0-1.5, levulinic acid is added to a final concentration of 10 g/L to induce the lva operon and initiate 4-HPA production.

3. Fed-batch Fermentation (for higher titers):

  • For larger-scale production, a 5-L fermenter is used with a defined mineral medium.

  • The culture is grown at 30°C with controlled pH (e.g., 7.0) and dissolved oxygen levels.

  • A fed-batch strategy is employed, where a concentrated solution of levulinic acid is fed into the fermenter to maintain a desired concentration and avoid substrate inhibition.

4. Product Analysis:

  • Culture samples are periodically taken, and the supernatant is analyzed for 4-HPA concentration using High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis of 4-HPA via Catalytic Hydrogenation

This protocol is a general representation based on common literature procedures.[5][7]

1. Reactor Setup:

  • A high-pressure batch reactor (e.g., a Parr autoclave) is charged with levulinic acid, a heterogeneous catalyst (e.g., 5 wt% Ru/C or Cu-Re/TiO2), and a solvent (e.g., water or 1,4-dioxane).[5]

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air.

2. Reaction Conditions:

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 4.0 MPa).[5]

  • The reaction mixture is heated to the target temperature (e.g., 180°C) and stirred vigorously to ensure good mixing and mass transfer.[5]

  • The reaction is allowed to proceed for a specific duration (e.g., 4 hours).[5]

3. Product Recovery and Analysis:

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • The reaction mixture is filtered to separate the solid catalyst.

  • The filtrate is analyzed by Gas Chromatography (GC) or HPLC to determine the conversion of levulinic acid and the yield of 4-HPA and/or GVL.

4. Purification:

  • The solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to isolate 4-HPA or GVL.

Comparison of Methods

FeatureMicrobial SynthesisChemical Synthesis
Substrates Can utilize renewable feedstocks (e.g., glucose to produce precursors), or directly convert platform chemicals like levulinic acid.Typically relies on purified platform chemicals like levulinic acid, which can be derived from biomass.[7]
Reaction Conditions Mild conditions (e.g., 30°C, atmospheric pressure).[1][2][3]Often requires high temperature and pressure, and potentially harsh chemicals.[5]
Selectivity & Purity Can be highly specific due to enzymatic catalysis, potentially leading to a single enantiomer.Selectivity can be high with optimized catalysts, but side reactions are possible. Enantioselectivity requires chiral catalysts.
Productivity Generally lower productivity compared to chemical synthesis, though significant improvements have been made through metabolic engineering.[4]High productivity and reaction rates are achievable.[6]
Downstream Processing Can be complex, involving separation of the product from biomass, media components, and byproducts.Typically simpler, involving catalyst filtration and product purification from the solvent.
Environmental Impact Generally considered more environmentally friendly due to the use of renewable resources and milder conditions.Can have a higher environmental footprint due to energy-intensive conditions and the use of metal catalysts, though catalyst recycling is possible.
Scalability Scaling up fermentation processes can be challenging and requires significant capital investment.Chemical processes are often more straightforward to scale up.

Conclusion

Both microbial and chemical synthesis routes offer viable pathways to this compound, each with distinct advantages and disadvantages.

Microbial synthesis stands out for its potential sustainability, use of renewable feedstocks, and high stereoselectivity under mild reaction conditions. Recent advances in metabolic engineering have demonstrated impressive titers and yields, making it an increasingly attractive option for the production of chiral molecules.

Chemical synthesis , particularly catalytic hydrogenation and electrochemical reduction, offers high productivity, rapid reaction times, and often simpler downstream processing. These methods are well-established and readily scalable.

The optimal choice will depend on the specific requirements of the application, including the desired stereochemistry, production scale, cost considerations, and environmental impact targets. For applications demanding high enantiopurity and a green manufacturing footprint, microbial synthesis is a compelling choice. For high-throughput production where speed and scalability are paramount, chemical synthesis remains a powerful alternative. This guide provides the foundational data and protocols to begin a thorough evaluation of these promising synthesis strategies.

References

A Comparative Performance Analysis: 4-Hydroxypentanoic Acid-Based Polymers versus Polyhydroxybutyrate (PHB)

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of two promising biodegradable polyesters, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of 4-hydroxypentanoic acid-based polymers and the well-established polyhydroxybutyrate (PHB). Through a meticulous review of experimental data, this document elucidates the key differences in their mechanical, thermal, and biodegradation properties, providing a valuable resource for material selection in advanced applications.

This guide presents a side-by-side comparison of poly(this compound), often synthesized from its lactone precursor δ-valerolactone and referred to as poly(δ-valerolactone) (PDVL), and the widely studied polyhydroxybutyrate (PHB). Both polymers are members of the polyhydroxyalkanoate (PHA) family and are recognized for their biodegradability and potential as sustainable alternatives to conventional plastics. The comparison herein is based on a thorough analysis of published experimental data to aid in the informed selection of materials for applications ranging from biomedical devices to controlled drug release systems.

Performance at a Glance: Key Data Summary

To facilitate a clear and concise comparison, the following tables summarize the key performance indicators for both this compound-based polymers and PHB.

Table 1: Mechanical Properties
PropertyThis compound-Based Polymers (PDVL)Polyhydroxybutyrate (PHB)
Tensile Strength (MPa) Data for homopolymer is limited; copolymers with ε-caprolactone show tunable properties. For instance, a copolymer with a 40:60 molar ratio of a δ-valerolactone derivative and L-lactide exhibited a tensile strength of 0.8 MPa.[1]20 - 40[2]
Young's Modulus (GPa) Data for homopolymer is limited; copolymers with ε-caprolactone show tunable properties. A copolymer with a 40:60 molar ratio of a δ-valerolactone derivative and L-lactide had a Young's modulus of 5.6 MPa (0.0056 GPa).[1]1.3 - 3.5[2][3]
Elongation at Break (%) Data for homopolymer is limited; copolymers with ε-caprolactone show tunable properties. A copolymer with a 40:60 molar ratio of a δ-valerolactone derivative and L-lactide showed an elongation at break of 83%.[1]< 10 (often reported as brittle)[3]
Table 2: Thermal Properties
PropertyThis compound-Based Polymers (PDVL)Polyhydroxybutyrate (PHB)
Glass Transition Temperature (Tg) (°C) -632
Melting Temperature (Tm) (°C) 58175
Decomposition Temperature (Td) (°C) ~250 (for polyurethanes based on γ-valerolactone)[4]~270 - 297[5]
Table 3: Biodegradation and Biocompatibility
PropertyThis compound-Based Polymers (PDVL)Polyhydroxybutyrate (PHB)
Biodegradability Biodegradable. Slower degradation rate compared to some other polylactones.Readily biodegradable in various environments, including soil and marine conditions.[6]
Biocompatibility Generally considered biocompatible, with low cytotoxicity.[7]Well-established biocompatibility, suitable for medical applications.[2]

In-Depth Analysis of Performance Characteristics

Mechanical Performance

PHB is known for its stiffness and brittleness, exhibiting a high Young's modulus but a low elongation at break, which can limit its applications.[2][3] This inherent brittleness has led to extensive research into copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), to improve its flexibility.

Direct and comprehensive data on the mechanical properties of poly(this compound) homopolymer is less readily available in the literature. However, studies on its copolymers, particularly with ε-caprolactone and L-lactide, demonstrate that its mechanical properties can be significantly tailored. For example, copolymerization of a δ-valerolactone derivative with L-lactide resulted in a material with significantly lower tensile strength and modulus but a much higher elongation at break compared to PHB, indicating a more flexible and less rigid polymer.[1] This suggests that this compound-based polymers could be engineered to overcome the brittleness associated with PHB.

Thermal Stability

PHB possesses a relatively high melting temperature, which allows for processing at elevated temperatures; however, its processing window is narrow as it degrades near its melting point.[6] In contrast, poly(δ-valerolactone) has a much lower melting temperature, which could offer advantages in processing at lower temperatures, reducing energy consumption and the risk of thermal degradation. The decomposition temperature of polyurethanes derived from γ-valerolactone (a related lactone) is around 250°C, suggesting reasonable thermal stability.[4]

Biodegradation and Biocompatibility

Both PHB and this compound-based polymers are biodegradable, a key feature for their use in environmentally friendly and biomedical applications. PHB is known to be readily degraded by a wide range of microorganisms in various environments.[6] While poly(δ-valerolactone) is also biodegradable, some studies suggest its degradation rate may be slower than other aliphatic polyesters.[7]

In terms of biocompatibility, both classes of polymers are generally considered non-toxic and suitable for medical applications. PHB's biocompatibility is well-documented, with its use in drug delivery systems and tissue engineering scaffolds being extensively explored.[2] Similarly, poly(δ-valerolactone) and its copolymers have shown low cytotoxicity and are being investigated for drug delivery applications.[7]

Experimental Methodologies

To ensure the reproducibility and validation of the presented data, this section details the typical experimental protocols used for the synthesis and characterization of these polymers.

Synthesis of Poly(this compound) via Ring-Opening Polymerization of δ-Valerolactone

The synthesis of poly(δ-valerolactone) is commonly achieved through the ring-opening polymerization (ROP) of δ-valerolactone.

G Monomer δ-Valerolactone (Monomer) Reaction Reaction Vessel (Inert Atmosphere, Elevated Temperature) Monomer->Reaction Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Reaction Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Polymerization Ring-Opening Polymerization Reaction->Polymerization Purification Purification (Precipitation in non-solvent) Polymerization->Purification Polymer Poly(δ-valerolactone) (PDVL) Purification->Polymer

Fig. 1: Ring-Opening Polymerization of δ-Valerolactone.

Protocol:

  • Drying of Reagents: δ-Valerolactone and the initiator (e.g., benzyl alcohol) are dried over a suitable drying agent (e.g., CaH₂) and distilled under reduced pressure to remove any moisture. The solvent (e.g., toluene) is also dried.

  • Reaction Setup: The polymerization is carried out in a flame-dried glass reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Charging of Reagents: The desired amounts of δ-valerolactone, initiator, and solvent are added to the reactor.

  • Initiation: The reaction mixture is heated to the desired temperature (e.g., 110-130°C). A solution of the catalyst (e.g., stannous octoate, Sn(Oct)₂) in dry toluene is then added to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a specified time (e.g., 24-48 hours) with continuous stirring.

  • Purification: After cooling to room temperature, the polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated by adding it to a non-solvent (e.g., cold methanol). The precipitated polymer is then collected by filtration and dried under vacuum.

Characterization Techniques

G SamplePrep Sample Preparation (Solvent Casting or Melt Pressing into Dumbbell Shape) Conditioning Conditioning (23°C, 50% RH for 40h) SamplePrep->Conditioning TensileTester Universal Testing Machine (Tensile Tester) Conditioning->TensileTester Testing Tensile Test (Constant Crosshead Speed) TensileTester->Testing Data Data Acquisition (Stress-Strain Curve) Testing->Data Analysis Analysis (Tensile Strength, Young's Modulus, Elongation at Break) Data->Analysis

Fig. 2: Workflow for Tensile Property Testing.

Protocol:

  • Specimen Preparation: Polymer films are prepared by solvent casting or melt pressing.[4][8][9][10][11] Dumbbell-shaped specimens are cut from the films according to ASTM D638 specifications (e.g., Type V).[5][12][13][14]

  • Conditioning: The specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[12]

  • Test Procedure: The tensile test is performed using a universal testing machine equipped with appropriate grips. The specimen is mounted in the grips, and a tensile load is applied at a constant crosshead speed until the specimen fractures.[13]

  • Data Analysis: The stress-strain curve is recorded, from which the tensile strength, Young's modulus, and elongation at break are determined.[12]

Protocol:

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is accurately weighed and sealed in an aluminum DSC pan.

  • DSC Measurement: The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle might be:

    • Heating from room temperature to a temperature above the melting point (e.g., 200°C for PHB) at a constant rate (e.g., 10°C/min).

    • Holding at that temperature for a few minutes to erase the thermal history.

    • Cooling back to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Heating again to the final temperature at the same rate as the first heating scan.

  • Data Analysis: The glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm) are determined from the second heating scan. The degree of crystallinity can be calculated from the enthalpy of fusion.

Protocol:

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

  • TGA Measurement: The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[15][16][17]

  • Data Analysis: The TGA curve (weight loss versus temperature) is analyzed to determine the onset of decomposition and the temperature at which maximum weight loss occurs, providing information about the thermal stability of the polymer.[15]

G Sample Polymer Sample Bioreactor Controlled Bioreactor (58°C, Aerobic) Sample->Bioreactor Compost Mature Compost (Inoculum) Compost->Bioreactor CO2_Measurement CO2 Evolution Measurement Bioreactor->CO2_Measurement Analysis Biodegradation (%) (vs. Theoretical CO2) CO2_Measurement->Analysis

Fig. 3: Aerobic Biodegradation Test Setup.

Protocol:

  • Test Setup: The polymer sample is mixed with a standardized mature compost inoculum in a bioreactor.[18][19][20][21]

  • Incubation: The bioreactor is maintained under controlled aerobic conditions at a constant temperature (typically 58 ± 2°C) for a specified period (up to 6 months).[18][20]

  • CO₂ Measurement: The amount of carbon dioxide evolved from the biodegradation of the polymer is measured over time.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced with the theoretical amount that would be produced if the polymer were completely mineralized. A positive control (e.g., cellulose) is run in parallel.[21]

Signaling Pathways and Drug Development Applications

Both PHB and this compound-based polymers are of significant interest in the field of drug delivery due to their biocompatibility and biodegradability. They can be formulated into various drug delivery systems, such as microparticles, nanoparticles, and scaffolds, to achieve controlled and sustained release of therapeutic agents.

The release of drugs from these polymer matrices is primarily governed by bulk or surface erosion and diffusion mechanisms. The specific signaling pathways affected would depend on the encapsulated drug and the target cells or tissues. For instance, a drug-eluting scaffold made from these polymers could be designed to release an anti-inflammatory drug to modulate inflammatory signaling pathways at the site of implantation.

G cluster_0 Drug Delivery System cluster_1 Biological Environment PolymerMatrix Biodegradable Polymer Matrix (PHB or PDVL-based) Degradation Polymer Degradation (Hydrolysis/Enzymatic) PolymerMatrix->Degradation Erosion Drug Encapsulated Drug Release Sustained Drug Release Drug->Release Degradation->Release TargetCell Target Cell Release->TargetCell Receptor Cellular Receptor TargetCell->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Response Therapeutic Response Signaling->Response

Fig. 4: Drug Release and Cellular Interaction.

Conclusion

The choice between these two classes of polymers will ultimately depend on the specific performance requirements of the intended application. For applications demanding high rigidity, PHB may be the preferred choice. However, for applications where flexibility and tailored mechanical properties are paramount, this compound-based copolymers present a promising and versatile alternative. Further research into the structure-property relationships of this compound homopolymers and copolymers is warranted to fully unlock their potential in various scientific and industrial fields.

References

Economic Feasibility of 4-Hydroxypentanoic Acid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid (4-HPA), a versatile five-carbon hydroxy acid, is a promising bio-based platform chemical with significant potential in the synthesis of pharmaceuticals, biodegradable polymers, and specialty chemicals.[1] Its key derivative, γ-valerolactone (GVL), is a well-established green solvent and a precursor to biofuels.[2] This guide provides a comprehensive analysis of the economic feasibility of 4-HPA production, comparing different production routes and benchmarking against alternative bio-based chemicals. The information is intended to assist researchers and professionals in evaluating the potential of 4-HPA for various applications.

Production Pathways and Economic Analysis

The primary route for 4-HPA production is the catalytic hydrogenation of levulinic acid, a biomass-derived platform chemical.[1] This process typically involves a two-step reaction where levulinic acid is first reduced to 4-HPA, which can then undergo intramolecular esterification to form the more stable GVL.[1] The economic feasibility of 4-HPA production is therefore closely tied to the cost of levulinic acid and the efficiency of the hydrogenation and subsequent separation processes.

While direct techno-economic analyses for 4-HPA are scarce due to its nature as an intermediate, extensive studies on GVL production provide a strong basis for estimation. The minimum selling price for GVL produced from biomass has been estimated to be in the range of $1.11 to $1.13 per liter.[3] Given that 4-HPA is an intermediate in GVL production, its production cost is expected to be slightly lower, assuming a high-yield, selective conversion process that can isolate 4-HPA before its cyclization to GVL.

Table 1: Estimated Production Costs for this compound and a Competing Bio-based Chemical

ParameterThis compound (Estimated)Lactic Acid
Feedstock Levulinic AcidCorn Stover, Miscanthus
Production Process Catalytic HydrogenationFermentation
Estimated Minimum Selling Price ~$1.00 - $1.20 / kg$0.99 - $1.39 / kg[4]
Key Cost Drivers Levulinic acid price, catalyst cost, hydrogen cost, separation/purificationFeedstock cost, enzyme cost, fermentation efficiency, downstream processing

Note: The estimated minimum selling price for 4-HPA is extrapolated from techno-economic analyses of GVL production and assumes an efficient process for isolating the intermediate. Actual costs may vary depending on the specific technology and scale of production.

The global market for levulinic acid was valued at USD 27.38 billion in 2021 and is expected to grow, indicating a readily available feedstock for 4-HPA production.[5] The price of levulinic acid from chemical suppliers ranges from approximately $5 to $39 per kilogram, depending on the purity and quantity.[6]

Production Workflow Diagram

G cluster_0 Upstream Processing cluster_1 4-HPA Production cluster_2 Downstream Processing & Products Biomass Biomass Levulinic_Acid Levulinic_Acid Biomass->Levulinic_Acid Acid Hydrolysis Hydrogenation_Reactor Hydrogenation_Reactor Levulinic_Acid->Hydrogenation_Reactor Catalytic Hydrogenation (e.g., Ru-based catalyst) 4_HPA 4_HPA Hydrogenation_Reactor->4_HPA Separation_Purification Separation_Purification 4_HPA->Separation_Purification GVL GVL 4_HPA->GVL Spontaneous Cyclization Purified_4_HPA Purified_4_HPA Separation_Purification->Purified_4_HPA

Caption: Production pathway of 4-HPA from biomass.

Comparison with Alternative Bio-based Chemicals

4-HPA and its derivative GVL compete with other bio-based platform chemicals and solvents. A prominent alternative is lactic acid, which is produced via fermentation and has a well-established market for applications in bioplastics (polylactic acid, PLA), food, and pharmaceuticals.

Table 2: Comparison of 4-HPA/GVL with Lactic Acid and other Green Solvents

FeatureThis compound / γ-ValerolactoneLactic AcidOther Green Solvents (e.g., Cyrene, 2-MeTHF)
Production Route Catalytic conversion of levulinic acidFermentation of sugarsVarious chemical and biochemical routes
Key Applications Green solvent, precursor to biofuels and polymersBioplastics (PLA), food and beverage, pharmaceuticalsSolvents for various chemical reactions and formulations
Advantages High stability (GVL), derived from lignocellulosic biomassMature production technology, biodegradable polymer (PLA)Bio-derived, often have favorable safety profiles
Challenges Cost of catalytic process, separation of 4-HPACompetition with food crops for feedstock, downstream purificationProduction cost, performance compared to conventional solvents

As a green solvent, GVL faces competition from other bio-based alternatives such as Cyrene (dihydrolevoglucosenone) and 2-methyltetrahydrofuran (2-MeTHF).[7] The choice of solvent often depends on the specific application requirements, including solvency power, boiling point, and cost.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Levulinic Acid

Objective: To synthesize 4-HPA by the catalytic hydrogenation of levulinic acid.

Materials:

  • Levulinic acid

  • Ruthenium-based catalyst (e.g., Ru/C or a homogeneous Ru-phosphine complex)[8]

  • Hydrogen gas (high pressure)

  • Solvent (e.g., water, dioxane)[9]

  • High-pressure autoclave reactor

Procedure:

  • The autoclave reactor is charged with levulinic acid, the catalyst, and the solvent.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • The reactor is then pressurized with hydrogen to the desired pressure (e.g., 5-100 bar).[8]

  • The reaction mixture is heated to the target temperature (e.g., 70-150 °C) and stirred for a specific duration.[8][9]

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • The catalyst is separated from the reaction mixture by filtration.

  • The resulting solution containing 4-HPA is then analyzed and purified. Due to the tendency of 4-HPA to cyclize to GVL, immediate analysis or derivatization might be necessary.[1]

Experimental Workflow for 4-HPA Synthesis

G Start Start Charge_Reactor Charge Autoclave: - Levulinic Acid - Catalyst - Solvent Start->Charge_Reactor Purge_Reactor Purge with Inert Gas Charge_Reactor->Purge_Reactor Pressurize Pressurize with H2 Purge_Reactor->Pressurize Heat_Stir Heat and Stir at Set Temperature & Time Pressurize->Heat_Stir Cool_Depressurize Cool and Depressurize Heat_Stir->Cool_Depressurize Separate_Catalyst Separate Catalyst (Filtration) Cool_Depressurize->Separate_Catalyst Analyze_Purify Analyze and/or Purify 4-HPA Solution Separate_Catalyst->Analyze_Purify End End Analyze_Purify->End

Caption: Workflow for 4-HPA synthesis.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of 4-HPA in a sample.

Materials:

  • Sample containing 4-HPA

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard

  • Solvent (e.g., ethyl acetate)

  • GC-MS instrument

Procedure:

  • Sample Preparation: An aliquot of the sample is taken, and the internal standard is added. The sample is then dried (e.g., under a stream of nitrogen).

  • Derivatization: The dried sample is treated with a derivatization agent (e.g., BSTFA in pyridine) and heated (e.g., at 60-70°C) to convert the non-volatile 4-HPA into a volatile derivative.[10]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The components are separated on the GC column and detected by the mass spectrometer.

  • Quantification: The concentration of the 4-HPA derivative is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of derivatized 4-HPA standards.

Logical Relationship for 4-HPA Quantification

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Dry_Sample Dry Sample Add_IS->Dry_Sample Add_Deriv_Agent Add Derivatization Agent Dry_Sample->Add_Deriv_Agent Heat Heat Add_Deriv_Agent->Heat GC_MS_Analysis GC-MS Analysis Heat->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: Quantification of 4-HPA by GC-MS.

Conclusion

The economic feasibility of this compound production is intrinsically linked to the production of its precursor, levulinic acid, and its more stable derivative, γ-valerolactone. While direct large-scale production and pricing data for 4-HPA are limited, the techno-economic analyses of GVL suggest that bio-based 4-HPA could be cost-competitive with other bio-based platform chemicals like lactic acid. The catalytic hydrogenation of levulinic acid presents a viable production route, with ongoing research focused on improving catalyst efficiency and selectivity to isolate 4-HPA. As the demand for sustainable chemicals and materials continues to grow, 4-HPA stands out as a valuable intermediate with significant potential in various high-value applications. Further research and development in process optimization and separation technologies will be crucial in realizing the full economic potential of 4-HPA.

References

A Spectroscopic Comparison of 4-Hydroxypentanoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the isomeric forms of a molecule is crucial for structure elucidation, stereoselective synthesis, and understanding biological activity. This guide provides a comprehensive spectroscopic comparison of the isomers of 4-hydroxypentanoic acid, including its enantiomers, (4R)-4-hydroxypentanoic acid and (4S)-4-hydroxypentanoic acid, and its cyclic form, γ-valerolactone (GVL).

Isomers of this compound

This compound is a chiral molecule that exists as two enantiomers, (4R) and (4S), due to the stereocenter at the C4 position. In solution, it can also exist in equilibrium with its cyclic ester, γ-valerolactone (GVL), which also has a chiral center at C4.

isomers Isomers of this compound cluster_enantiomers Enantiomers R_acid (4R)-4-Hydroxypentanoic Acid racemate Racemic this compound R_acid->racemate 50% S_acid (4S)-4-hydroxypentanoic Acid S_acid->racemate 50% gvl γ-Valerolactone (GVL) racemate->gvl Cyclization

Fig. 1: Isomeric forms of this compound.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for racemic this compound and γ-valerolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm]
Racemic this compound-Data not available in search results
γ-Valerolactone[1]CDCl₃177.24 (C=O), 77.27 (CH-O), 29.70 (CH₂), 29.06 (CH₂), 21.03 (CH₃)

Table 2: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm] (Multiplicity, Integration, Coupling Constant J [Hz])
Racemic this compound-Data not available in search results
γ-Valerolactone[2]CDCl₃4.66 (m, 1H), 2.56 (m, 2H), 2.39 (m, 1H), 1.85 (m, 1H), 1.41 (d, 3H, J=6.3)

Note: The enantiomers, (4R)- and (4S)-4-hydroxypentanoic acid, will exhibit identical ¹H and ¹³C NMR spectra to the racemic mixture in an achiral solvent.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupRacemic this compoundγ-Valerolactone
O-H (stretch, carboxylic acid)~3300-2500 (broad)-
C=O (stretch, carboxylic acid)~1710-
C=O (stretch, lactone)-~1770
C-O (stretch)~1300-1200~1200-1100

Note: The IR spectra of the individual enantiomers are expected to be identical to that of the racemic mixture.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey m/z values
Racemic this compoundGC-MS (EI)Data not available in search results for the parent acid. Derivatization is often required.
γ-Valerolactone[1]GC-MS (EI)100 (M+), 85, 56

Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis. The following provides generalized procedures for the characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of hydroxy acids is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • For liquids (like GVL or neat this compound if liquid at room temperature): place a small drop of the sample directly onto the ATR crystal.

    • For solids: place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

For a relatively volatile compound like γ-valerolactone, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique. For the less volatile this compound, derivatization is often necessary.

  • Sample Preparation (for GC-MS):

    • γ-Valerolactone: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • This compound (with derivatization): A common derivatization procedure involves silylation. React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the acidic proton and the hydroxyl proton into trimethylsilyl (TMS) ethers and esters, which are more volatile.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injection port.

    • Temperature Program: Use a temperature gradient to separate the components of the sample. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.

  • Data Analysis: Identify the compounds based on their retention times and by comparing their mass spectra to a library of known compounds (e.g., NIST).

Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound isomers.

workflow Spectroscopic Analysis Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample This compound Isomer (R, S, or GVL) nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (GC-MS) sample->ms structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ir->purity ms->structure ms->purity comparison Isomer Comparison structure->comparison

Fig. 2: Workflow for spectroscopic analysis.

References

A Comparative Analysis of the Biological Effects of 4-Hydroxypentanoic Acid and Gamma-Butyrolactone (GBL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 4-hydroxypentanoic acid, also known as gamma-hydroxyvaleric acid (GHV), and gamma-butyrolactone (GBL). The information presented herein is supported by experimental data to facilitate informed research and development decisions.

Overview and Mechanism of Action

Gamma-butyrolactone (GBL) is a prodrug that is rapidly converted in the body to gamma-hydroxybutyric acid (GHB) by lactonase enzymes found in the blood.[1][2] Consequently, the biological effects of GBL are predominantly those of GHB. GHB is a neurotransmitter that acts as a weak agonist at the GABAB receptor and a more potent agonist at the specific GHB receptor.[3]

This compound (GHV) is a chemical analog of GHB.[4] While it shares some of the central nervous system depressant effects of GHB, studies indicate it is less potent and possesses a different receptor binding profile.[5]

Pharmacokinetics

GBL's pharmacokinetic profile is characterized by its rapid conversion to GHB. This conversion is so swift that GBL itself is often undetectable in plasma following administration.[6] This rapid conversion leads to a faster onset of action and higher peak plasma concentrations (Cmax) of GHB compared to direct administration of GHB.[7]

Limited pharmacokinetic data is available for this compound. Its structural similarity to GHB suggests it may follow similar metabolic pathways, but further research is required for a definitive understanding.

Receptor Binding and Potency

The primary molecular targets for the biological effects of GBL (via GHB) are the GABAB and GHB receptors. In contrast, this compound exhibits a significantly different affinity for these receptors.

dot

Receptor_Binding_Affinity cluster_GBL GBL (via GHB) cluster_GHV This compound (GHV) GBL GBL GHB GHB GBL->GHB Rapid Conversion (Lactonase) GABAB_R GABAB Receptor GHB->GABAB_R Weak Agonist (EC50 ≈ 0.74-5 mM) GHB_R GHB Receptor GHB->GHB_R Potent Agonist GHV This compound GABAB_R_GHV GABAB Receptor GHV->GABAB_R_GHV No Significant Affinity GHB_R_GHV GHB Receptor GHV->GHB_R_GHV Lower Affinity (vs. GHB) GBL_Conversion_Workflow Start GBL Administration (Oral/IV) Blood_Sampling Serial Blood Sampling Start->Blood_Sampling Centrifugation Plasma Separation Blood_Sampling->Centrifugation Analysis LC-MS/MS or GC-MS Analysis (Quantify GHB) Centrifugation->Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Analysis->PK_Analysis End Results PK_Analysis->End

References

comparative study of 4-hydroxypentanoic acid production in different microbial hosts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning bio-economy has identified 4-hydroxypentanoic acid (4-HP) as a valuable platform chemical for synthesizing a range of products, including pharmaceuticals and biodegradable polymers. Microbial fermentation presents a sustainable alternative to traditional chemical synthesis routes. This guide offers an objective comparison of the performance of different microbial hosts engineered for 4-HP production, supported by experimental data and detailed methodologies.

Data Presentation: Performance Metrics of Microbial Hosts

The production of 4-HP has been most extensively studied in Gram-negative bacteria, particularly Escherichia coli and Pseudomonas putida. Engineered strains of these organisms have demonstrated the potential for high-titer production, primarily utilizing levulinic acid as a feedstock. Below is a summary of key performance indicators.

Microbial HostStrainSubstrateTiter (g/L)Yield (%)Productivity (g/L/h)Fermentation ScaleReference
Escherichia coliEngineered MG1655Levulinic Acid107954.55 L Fed-batch[1]
Escherichia coliEngineered IRV750fLevulinic Acid82923.45 L Fed-batch[2]
Pseudomonas putidaEngineered KT2440Levulinic Acid5097Not ReportedShake Flask[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines a general experimental protocol for the production and quantification of 4-HP in a microbial host, based on common practices for E. coli.

Microbial Strain and Plasmid Construction

An engineered E. coli strain is typically used, often derived from common lab strains like MG1655 or BL21(DE3). The metabolic engineering strategy involves the introduction of a pathway for the conversion of a suitable substrate (e.g., levulinic acid) to 4-HP. This commonly involves cloning and overexpressing genes encoding for a reductase capable of converting the substrate to 4-HP. A key enzyme often utilized is an engineered 3-hydroxybutyrate dehydrogenase (3HBDH*). To enhance productivity, a cofactor regeneration system, such as one employing formate dehydrogenase (FDH), is often co-expressed to ensure a continuous supply of NADH. Genes are typically introduced via expression plasmids under the control of inducible promoters.

Fed-Batch Fermentation

High-density cell cultures are achieved through a fed-batch fermentation strategy in a controlled bioreactor.

  • Inoculum Preparation: A single colony of the engineered strain is used to inoculate a seed culture in a suitable medium (e.g., LB broth with appropriate antibiotics) and grown overnight at 37°C with shaking.

  • Bioreactor Setup: A 5 L bioreactor is prepared with a defined mineral salt medium. The initial batch medium typically contains a carbon source (e.g., glucose), nitrogen source, phosphate, and essential trace metals.

  • Fermentation Conditions:

    • Temperature: Maintained at 37°C for the initial growth phase and then reduced to 30°C for the production phase.

    • pH: Controlled at a neutral pH (e.g., 7.0) through the automated addition of an acid (e.g., H₂SO₄) and a base (e.g., NH₄OH).

    • Dissolved Oxygen (DO): Maintained at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.

  • Feeding Strategy: After the initial carbon source in the batch medium is depleted, a concentrated feed solution containing the primary carbon source (e.g., glucose) is supplied to the bioreactor to sustain cell growth and product formation. The substrate for 4-HP production (e.g., levulinic acid) and any necessary co-substrates (e.g., formate for cofactor regeneration) are added at the beginning of the production phase.

  • Induction: The expression of the 4-HP production pathway genes is induced by adding the appropriate inducer (e.g., IPTG) when the cell density reaches a desired level.

Quantification of this compound

The concentration of 4-HP in the fermentation broth is quantified using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Fermentation broth samples are collected at regular intervals. The samples are centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: An isocratic mobile phase consisting of a dilute acid solution (e.g., 0.1% phosphoric acid in water) is typical.

    • Detection: 4-HP is detected using a UV detector at a wavelength of 210 nm.

    • Quantification: The concentration of 4-HP is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure 4-HP.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental processes is essential for understanding the underlying biological and methodological frameworks.

Metabolic_Pathway_E_coli cluster_cell Engineered E. coli Levulinic_Acid_in Levulinic Acid HBDH Engineered 3-Hydroxybutyrate Dehydrogenase (3HBDH*) Levulinic_Acid_in->HBDH Formate_in Formate FDH Formate Dehydrogenase (FDH) Formate_in->FDH NAD NAD+ HBDH->NAD Four_HP This compound HBDH->Four_HP NADH NADH FDH->NADH NADH->HBDH NAD->FDH

Caption: Engineered metabolic pathway for 4-HP production in E. coli.

Experimental_Workflow Strain_Eng Strain Engineering (Gene Cloning & Expression) Inoculum_Prep Inoculum Preparation (Overnight Culture) Strain_Eng->Inoculum_Prep Fed_Batch Fed-Batch Fermentation (Bioreactor Cultivation) Inoculum_Prep->Fed_Batch Sampling Periodic Sampling Fed_Batch->Sampling Analysis 4-HP Quantification (HPLC) Sampling->Analysis Data_Eval Data Evaluation (Titer, Yield, Productivity) Analysis->Data_Eval

Caption: General experimental workflow for 4-HP production and analysis.

Host_Comparison cluster_ecoli Escherichia coli cluster_pputida Pseudomonas putida Ecoli_Titer High Titer (up to 107 g/L) Ecoli_Yield High Yield (up to 95%) Ecoli_Productivity High Productivity (up to 4.5 g/L/h) Ecoli_Pros Well-characterized genetics Fast growth Pputida_Titer Moderate Titer (50 g/L in shake flask) Pputida_Yield Very High Yield (up to 97%) Pputida_Pros High tolerance to organic solvents Robust metabolism

Caption: Performance comparison of E. coli and P. putida for 4-HP production.

References

A Researcher's Guide to the Validation of 4-Hydroxypentanoic Acid as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of biomarker discovery, the identification of novel molecules with the potential to signify disease presence, progression, or response to therapy is a critical first step. This guide provides a comprehensive, albeit hypothetical, framework for the validation of 4-hydroxypentanoic acid as a potential biomarker. While this compound is not yet an established biomarker for a specific disease, this document outlines the necessary experimental protocols, data presentation strategies, and comparative analyses against established biomarkers, serving as a valuable resource for researchers and drug development professionals.

Hypothetical Disease Context: Metabolic Disorders and Mitochondrial Dysfunction

For the purpose of this guide, we will consider the validation of this compound in the context of metabolic disorders, with a particular focus on mitochondrial dysfunction. These conditions are characterized by impaired energy metabolism, and the identification of novel, sensitive, and specific biomarkers is crucial for early diagnosis and monitoring of therapeutic interventions.

Phase 1: Analytical Validation

The initial and most critical phase in biomarker validation is the development and rigorous assessment of an analytical method for the accurate and precise quantification of this compound in a biological matrix. Here, we propose a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in human plasma.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Objective: To extract this compound from plasma and remove interfering substances.

  • Procedure:

    • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Data Presentation: Analytical Performance Characteristics

The performance of the analytical method must be thoroughly evaluated. The following table summarizes the key parameters that would be assessed during validation.

Parameter Acceptance Criteria Hypothetical Performance of this compound Assay
Linearity (R²) ≥ 0.990.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 105 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 4.8% - 9.2%Inter-day: 6.5% - 11.8%
Recovery (%) Consistent and reproducible85% - 95%
Matrix Effect Within acceptable limitsMinimal ion suppression/enhancement observed
Stability Stable under various storage conditionsStable for 24 hours at room temperature, 7 days at 4°C, and 30 days at -80°C

Phase 2: Clinical Validation

Following successful analytical validation, the next crucial step is to assess the clinical performance of this compound as a biomarker. This involves evaluating its ability to distinguish between healthy individuals and patients with the target metabolic disorder.

Hypothetical Study Design:
  • Objective: To compare the plasma levels of this compound in a cohort of patients with a diagnosed mitochondrial disorder against a group of healthy controls.

  • Cohort: Recruit a well-characterized cohort of patients and an age- and sex-matched healthy control group.

  • Data Analysis: Measure plasma this compound levels using the validated LC-MS/MS method. Statistical analyses, such as t-tests and Receiver Operating Characteristic (ROC) curve analysis, would be performed to determine the diagnostic accuracy (sensitivity and specificity) of this compound.

Comparison with Established Biomarkers

To establish the utility of a novel biomarker, its performance should be compared to existing biomarkers for the same disease. The following table provides a hypothetical comparison of this compound with established biomarkers for mitochondrial dysfunction.

Biomarker Type Advantages Limitations
Lactate Small MoleculeWidely available assayLacks specificity, can be elevated in various conditions
Pyruvate Small MoleculeProvides context to lactate levelsLacks specificity
Growth Differentiation Factor 15 (GDF-15) ProteinGood sensitivity for mitochondrial diseaseCan be elevated in other conditions (e.g., cancer, cardiovascular disease)
Fibroblast Growth Factor 21 (FGF-21) ProteinGood sensitivity for mitochondrial diseaseCan be elevated in other metabolic conditions
This compound (Hypothetical) Small MoleculePotentially more specific to certain metabolic pathwaysRequires further validation, biological role needs to be fully elucidated

Visualizing the Biomarker Validation Workflow

The entire process of biomarker validation can be visualized as a structured workflow, from the initial discovery phase to its potential clinical application.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_application Clinical Application Discovery Biomarker Discovery (e.g., Metabolomics) Candidate Candidate Biomarker (this compound) Discovery->Candidate AssayDev Assay Development (LC-MS/MS) Candidate->AssayDev Performance Performance Evaluation (Accuracy, Precision, etc.) AssayDev->Performance Cohort Cohort Studies (Patients vs. Controls) Performance->Cohort Diagnostic Diagnostic Accuracy (Sensitivity, Specificity) Cohort->Diagnostic ClinicalUse Potential Clinical Use (Diagnosis, Monitoring) Diagnostic->ClinicalUse

Caption: A flowchart illustrating the key phases in the validation of a novel biomarker, from discovery to potential clinical application.

Conclusion

The validation of a novel biomarker is a meticulous and multi-faceted process that requires robust analytical methodologies and well-designed clinical studies. While this compound is presented here in a hypothetical context, this guide provides a comprehensive framework for its potential evaluation. The outlined experimental protocols, data presentation formats, and comparative analyses serve as a template for researchers and drug development professionals embarking on the journey of biomarker discovery and validation, ultimately aiming to improve patient diagnostics and therapeutic strategies.

A Comparative Guide to the Biodegradability of 4-Hydroxypentanoic Acid-Derived Polymers and Other Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biodegradability of polymers derived from 4-hydroxypentanoic acid, with a focus on its closest studied analogue, poly(4-hydroxybutyrate) (P4HB) often found in copolymers like P(3HB-co-4HB), against other leading biodegradable polymers: Polylactic Acid (PLA), Polycaprolactone (PCL), and other Polyhydroxyalkanoates (PHAs) such as Poly(3-hydroxybutyrate) (PHB) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This document is intended to assist researchers and professionals in selecting appropriate biodegradable materials for their specific applications by presenting objective performance data and detailed experimental methodologies.

Comparative Biodegradation Data

The following tables summarize quantitative data on the biodegradation of the selected polymers under various environmental conditions. It is important to note that direct, extensive quantitative data for the homopolymer of this compound, poly(4-hydroxyvalerate) (P4HV), is limited in publicly available literature. Therefore, data for the closely related copolymer, poly(3-hydroxybutyrate-co-4-hydroxybutyrate) P(3HB-co-4HB), is presented as a proxy to infer the potential behavior of this compound-derived polymers.

Table 1: Biodegradation via Weight Loss in Different Environments

PolymerEnvironmentDurationTemperature (°C)Weight Loss (%)Citation
P(3HB-co-4HB) Seawater28 days25>80[1]
Simulated Body Fluid (SGF)180 days37>5 (fragmented)[2]
Simulated Body Fluid (ACF)180 days37>5[2]
PLA Soil6 months27Visibly degraded[3]
Compost3 weeks55±5Visibly degraded[3]
Compost60 days5816 (neat PLA)[4]
PCL Natural Seawater52 weeksAmbient29.8[5]
Enzymatic (Lipase)90 days3797[6]
PHB Soil (100% RH)14 days25100[3]
PHBV Soil (100% RH)14 days25100[3]
Natural Seawater180 daysAmbient~36[7]

Table 2: Biodegradation via CO₂ Evolution (Mineralization) in Compost

PolymerStandardDurationTemperature (°C)Biodegradation (%)Citation
P(3HB-co-4HB) ---Data not available
PLA ASTM D533858 days5881 ± 10[8]
ISO 1485570 days58±2>90
PCL ---Data not available
PHB ISO 14852/14853117 days (aerobic)Ambient80
PHBV ISO 14855-190 days58>90[9]

Experimental Protocols

Detailed methodologies for key biodegradation experiments are crucial for result interpretation and replication. The following are summaries of widely accepted standard protocols.

ASTM D5338: Aerobic Biodegradation under Controlled Composting Conditions

This standard test method determines the rate and extent of aerobic biodegradation of plastic materials in a simulated composting environment.[10][11][12][13]

Methodology:

  • Inoculum Preparation: A standardized compost from municipal solid waste is used as the inoculum.[11][12]

  • Test Setup: The test material is mixed with the compost and placed in a sealed vessel.[12]

  • Controlled Conditions: The temperature is maintained at a thermophilic level of 58 ± 2°C, and the mixture is aerated to ensure aerobic conditions.[11][12]

  • CO₂ Measurement: The carbon dioxide produced by microbial respiration is continuously or periodically measured. This is the primary indicator of mineralization.[11][13]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the cumulative CO₂ produced from the test material to its theoretical maximum CO₂ production, which is based on its carbon content.[13]

  • Duration: The test typically runs for 45 to 90 days but can be extended.[11] A material is often considered compostable if it achieves at least 90% biodegradation within 180 days.[12]

ISO 14855: Determination of the Ultimate Aerobic Biodegradability of Plastic Materials under Controlled Composting Conditions

This international standard is similar to ASTM D5338 and is used to determine the ultimate aerobic biodegradability of plastics by measuring the evolved carbon dioxide.

Methodology:

  • Inoculum: Mature compost is used as the solid bed, providing both nutrients and a microbial inoculum.[14]

  • Test Vessels: The test material is mixed with the inoculum in composting vessels. Control vessels containing only the inoculum and reference vessels with a known biodegradable material (e.g., cellulose) are also prepared.

  • Aerobic and Thermophilic Conditions: The vessels are incubated at 58 ± 2°C with a controlled supply of air.[14]

  • CO₂ Trapping and Quantification: The evolved CO₂ is trapped in a potassium hydroxide (KOH) solution, and the amount is determined by titration.[14]

  • Biodegradation Calculation: The percentage of biodegradation is calculated as the ratio of the CO₂ produced by the test material to the theoretical amount of CO₂ that can be produced from it.[14]

  • Test Duration: The test period typically does not exceed 6 months.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow for biodegradation testing and the general enzymatic degradation pathway for Polyhydroxyalkanoates (PHAs).

Experimental_Workflow cluster_prep Sample Preparation cluster_test Biodegradation Test (e.g., ASTM D5338) cluster_analysis Data Analysis Polymer Polymer Sample Grinding Grinding/Shredding Polymer->Grinding Physical Processing Bioreactor Bioreactor with Compost Inoculum Grinding->Bioreactor Introduction of Sample CO2_Measurement CO2 Measurement (Titration/GC) Bioreactor->CO2_Measurement Gas Effluent Conditions Controlled Conditions (58°C, Aeration, Moisture) Conditions->Bioreactor Calculation Calculation of % Biodegradation CO2_Measurement->Calculation Result Biodegradation Curve Calculation->Result

Experimental Workflow for Biodegradation Testing.

PHA_Degradation_Pathway cluster_extracellular Extracellular Degradation cluster_intracellular Intracellular Metabolism PHA Polyhydroxyalkanoate (PHA) Polymer Enzyme Extracellular PHA Depolymerase PHA->Enzyme Enzyme Adsorption on Polymer Surface Oligomers Water-Soluble Oligomers & Dimers Enzyme->Oligomers Hydrolysis of Ester Bonds Monomers Hydroxyalkanoic Acid Monomers Oligomers->Monomers Further Hydrolysis Cell Microbial Cell Monomers->Cell Uptake Metabolism Central Metabolism (e.g., Krebs Cycle) Cell->Metabolism CO2 CO2 + H2O Metabolism->CO2 Biomass New Biomass Metabolism->Biomass

References

Safety Operating Guide

Proper Disposal of 4-Hydroxypentanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, the proper handling and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedural information for the safe disposal of 4-Hydroxypentanoic acid, emphasizing safety, regulatory compliance, and environmental responsibility.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with appropriate care. This substance is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE) and Handling Summary

EquipmentSpecificationPurpose
Eye/Face Protection Safety glasses or gogglesProtects against splashes and eye irritation.[1][2]
Hand Protection Protective glovesPrevents skin contact and irritation.[1][2]
Body Protection Laboratory coatPrevents contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated areaAvoid breathing vapors or mists.[1][2]
Handling Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1][2]Prevents accidental exposure and contamination.
Regulatory Framework

The disposal of chemical waste, including this compound, is governed by a combination of federal, state, and local regulations.[3] In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[3][4] It is the responsibility of the waste generator to determine if the waste is hazardous and to manage it from "cradle-to-grave" in accordance with these regulations.[3][5]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound waste. The primary and most recommended method is collection by a licensed hazardous waste management service or your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound is pure, in solution, or mixed with other chemicals. If it is mixed, the entire mixture must be treated as hazardous waste, considering the hazards of all components.

  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Keep it separate from incompatible materials such as strong oxidizing agents.[1][2]

Step 2: Neutralization of Acidic Waste

For dilute aqueous solutions of this compound, neutralization can make the waste safer to store and handle before final disposal. A 10% aqueous solution has a pH of approximately 4.2.[6]

Experimental Protocol for Neutralization:

  • Preparation: Work in a fume hood and wear all required PPE. Prepare a dilute basic solution, such as 5-10% sodium carbonate (soda ash) or sodium bicarbonate in water.[7][8]

  • Dilution: If the acid waste is concentrated, first dilute it by slowly adding the acid to a large volume of cold water, aiming for a concentration of approximately 5%.[7]

  • Neutralization: Slowly and carefully add the basic solution to the diluted acid waste while stirring.[8]

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH indicator strips.[9]

  • Endpoint: Continue adding the base until the pH is stable within a neutral range (typically between 5.5 and 9.0), as specified by your local water authority or EHS guidelines.[7][9]

Note: Neutralization is a pre-treatment step. The final neutralized solution must still be disposed of as chemical waste.Do not pour down the drain unless you have explicit permission from your institution's EHS office and it complies with local regulations.[1][10]

Step 3: Containerization and Labeling
  • Select Container: Place the waste (neutralized or not) in a chemically compatible, leak-proof container with a secure lid.[8] Leave chemicals in their original containers if possible.

  • Labeling: Label the container clearly. The label must include:

    • The words "Hazardous Waste" or "Chemical Waste."

    • The full chemical name: "Waste this compound."

    • A clear description of the contents, including any solvents or other chemicals in the mixture.

    • The date accumulation started.

    • Associated hazard warnings (e.g., "Irritant").

Step 4: Storage and Disposal
  • Storage: Store the sealed and labeled waste container in a designated, secure area, away from general laboratory traffic and incompatible materials.[1][8] The storage area should be cool, dry, and well-ventilated.[1]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a full description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Have 4-Hydroxypentanoic Acid Waste ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe characterize Characterize Waste (Pure, Solution, or Mixed?) ppe->characterize segregate Segregate from Incompatible Waste characterize->segregate neutralize_q Is Waste Dilute Aqueous and Acidic? segregate->neutralize_q neutralize_proc Neutralize with Base to pH 5.5 - 9.0 neutralize_q->neutralize_proc Yes containerize Transfer to a Labeled, Sealed Container neutralize_q->containerize No neutralize_proc->containerize label_details Label with 'Hazardous Waste', Contents, and Date containerize->label_details store Store in Designated Secondary Containment Area label_details->store pickup Arrange Pickup with EHS or Licensed Waste Contractor store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Hydroxypentanoic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper chemical management.

This compound is classified as a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, the implementation of stringent safety protocols is mandatory to prevent exposure and ensure safe handling from acquisition to disposal.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.[2]Provides a suitable barrier against skin contact with acidic and irritating substances.[2] Nitrile gloves are recommended for their resistance to a range of chemicals.[2]
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3][4]Protects eyes from splashes and aerosols that can cause serious irritation or damage.[1][4]
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the substance outside of a certified chemical fume hood or when there is a risk of aerosol or dust generation.[5]

Operational Plan: From Handling to Disposal

A systematic approach to the handling and disposal of this compound is critical to minimize risk. The following workflow outlines the necessary steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood Ensure Ventilation handle_weigh Weighing prep_hood->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve handle_transfer Transferring handle_dissolve->handle_transfer cleanup_spill Spill Management handle_transfer->cleanup_spill In Case of Spill cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe dispose_waste Segregate Waste cleanup_ppe->dispose_waste dispose_container Label Waste Container dispose_waste->dispose_container

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocols

1. Preparation:

  • Donning PPE: Before entering the laboratory area where this compound is handled, all personnel must don the prescribed PPE as detailed in the table above.

  • Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Ensure the fume hood is functioning correctly before commencing work.

2. Handling:

  • Weighing: When weighing the substance, do so within the chemical fume hood. Use a disposable weighing boat to avoid cross-contamination.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

3. Spill Management:

  • Evacuation: In the event of a spill, evacuate the immediate area.

  • Containment: For small spills, use an inert absorbent material (e.g., sand or earth) to contain the substance.[3]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.[5] Clean the spill area with a suitable decontaminating agent.

  • Large Spills: For large spills, evacuate the laboratory and contact the appropriate emergency response team.

4. Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Neutralization (if required): Depending on local regulations and the concentration of the waste, neutralization may be required before disposal.[6] This should be done by slowly adding a weak base, such as sodium bicarbonate, while monitoring the pH.[6]

  • Final Disposal: Dispose of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[1][6] Do not pour down the drain.[1]

By adhering to these safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.